Product packaging for 6-methyl-3-Pyridineethanol(Cat. No.:CAS No. 100189-17-1)

6-methyl-3-Pyridineethanol

Cat. No.: B032638
CAS No.: 100189-17-1
M. Wt: 137.18 g/mol
InChI Key: CRZJKFRQNPDUIV-UHFFFAOYSA-N
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Description

6-methyl-3-Pyridineethanol is a versatile bidentate ligand of significant interest in coordination chemistry and materials science. This compound features a pyridine nitrogen and a hydroxyl group on an ethanol chain, allowing it to coordinate with metal centers through multiple modes, including N,O-chelating and μ-bridging coordination . Its molecular structure enables the stabilization of various metal oxidation states and facilitates the formation of complexes with diverse geometric configurations, making it a valuable scaffold for constructing mononuclear and polynuclear metal complexes . Research applications for this compound and its metal complexes are broad and impactful. They are primarily employed in: Catalysis: Serving as key components in developing catalysts for organic reactions, including hydrogenation, cross-coupling, and oxidation reactions . Materials Science: Acting as building blocks for novel materials such as Metal-Organic Frameworks (MOFs), coordination polymers, and molecular magnets . Antimicrobial Studies: Complexes derived from pyridine alcohol ligands have demonstrated promising antibacterial and antifungal properties, providing a pathway for new antimicrobial agents . The presence of the extended ethanol chain, compared to simpler analogs like 2-pyridinemethanol, offers greater flexibility, which can influence the spatial arrangement and properties of the resulting coordination complexes . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO B032638 6-methyl-3-Pyridineethanol CAS No. 100189-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(6-methylpyridin-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZJKFRQNPDUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543979
Record name 2-(6-Methylpyridin-3-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100189-17-1
Record name 6-Methyl-3-pyridineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100189-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(6-Methylpyridin-3-yl)ethan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Unassuming Architect in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-methyl-3-Pyridineethanol (CAS: 100189-17-1)

Authored by: A Senior Application Scientist

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the journey to that therapeutic endpoint is paved with crucial, often unsung, molecular architects known as intermediates. This compound (CAS: 100189-17-1) is a prime example of such a pivotal building block. Its unique structural features—a pyridine ring functionalized with both a methyl and a hydroxyethyl group—offer synthetic chemists a versatile scaffold for constructing complex molecules with tailored pharmacological profiles. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its critical applications and safe handling, designed for the discerning researcher and drug development professional.

Core Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-(6-methylpyridin-3-yl)ethanol, is a heterocyclic compound that serves as a key reactant in organic synthesis.[1] Its structure is foundational to its utility, providing two primary reactive sites: the nucleophilic nitrogen on the pyridine ring and the terminal hydroxyl group of the ethanol substituent.

Figure 1: Chemical Structure of this compound cluster_structure C1 N C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 CH2_1 CH₂ C3->CH2_1 C5 C C4->C5 C6 C C5->C6 C6->C1 CH3 CH₃ C6->CH3 CH2_2 CH₂OH CH2_1->CH2_2

Figure 1: Chemical Structure of this compound

A summary of its key computed and experimental properties is presented below, providing essential data for reaction planning and analytical characterization.

PropertyValueSource
CAS Number 100189-17-1[2]
Molecular Formula C₈H₁₁NO[2][3]
Molecular Weight 137.18 g/mol [2][3]
Appearance Yellow Solid[1]
Melting Point 38 °C[1]
Boiling Point 103 °C at 2 Torr[1]
Density (Predicted) 1.061 ± 0.06 g/cm³[1]
pKa (Predicted) 14.61 ± 0.10[1]
InChIKey CRZJKFRQNPDUIV-UHFFFAOYSA-N[2]

Synthesis and Purification Strategy

While multiple proprietary methods exist for the industrial production of pyridine ethanol derivatives, a common and reliable laboratory-scale synthesis involves the reduction of a corresponding carboxylic acid ester.[4][5] This approach is favored for its high yields and the relative availability of starting materials. The causality behind this choice lies in the high selectivity of reducing agents like sodium borohydride for esters, especially when used in a robust solvent system, ensuring the integrity of the pyridine ring.[5]

G Figure 2: Plausible Synthetic Pathway start Methyl 6-methylnicotinate reagent + NaBH₄ / Methanol + Reflux in THF start->reagent Reduction product This compound reagent->product

Figure 2: Plausible Synthetic Pathway via Ester Reduction
Protocol 2.1: Synthesis via Reduction of Methyl 6-methylnicotinate

This protocol describes a standard procedure for the reduction of an aromatic ester to its corresponding alcohol.

Materials:

  • Methyl 6-methylnicotinate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methyl 6-methylnicotinate in a mixture of anhydrous THF and methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath. Add sodium borohydride portion-wise over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent runaway hydrogen gas evolution.

  • Reflux: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of water to decompose any excess NaBH₄.

  • Workup and Extraction: Concentrate the mixture under reduced pressure to remove the organic solvents. To the resulting aqueous residue, add saturated NaHCO₃ solution and extract the product with diethyl ether (3x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography or vacuum distillation to achieve high purity (>95%).[3]

Analytical Characterization Workflow

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive analytical profile.

TechniqueExpected Observations
¹H NMR Pyridine Protons: 3 aromatic protons with distinct chemical shifts and coupling patterns. Ethyl Protons: Two triplets corresponding to the two CH₂ groups. Methyl Protons: A singlet around 2.5 ppm. Hydroxyl Proton: A broad singlet, exchangeable with D₂O.
¹³C NMR Pyridine Carbons: 6 distinct signals in the aromatic region (approx. 120-160 ppm). Ethyl Carbons: Two signals in the aliphatic region. Methyl Carbon: One signal around 24 ppm.
Mass Spec (EI) Molecular Ion (M⁺): A prominent peak at m/z = 137, corresponding to the molecular weight. Key Fragments: Peaks corresponding to the loss of H₂O, CH₂OH, and cleavage of the ethyl chain.
FT-IR O-H Stretch: A broad absorption band around 3300 cm⁻¹ (alcohol). C-H Stretch: Peaks around 2850-3000 cm⁻¹ (aliphatic) and >3000 cm⁻¹ (aromatic). C=N/C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region (pyridine ring).

Note: The spectral data presented are predictive and based on the chemical structure and data from analogous compounds such as 6-methyl-2-pyridinemethanol and 3-pyridinemethanol.[6][7][8]

Applications in Pharmaceutical Research and Development

The true value of this compound is realized in its application as a versatile pharmaceutical intermediate. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to improve solubility and engage in critical binding interactions with biological targets.[9]

Key Roles in Drug Discovery:

  • Scaffold for API Synthesis: It serves as a foundational piece for building more complex APIs. The hydroxyl group can be readily converted into other functional groups (e.g., esters, ethers, halides) or used as a handle for coupling reactions.

  • Pharmacokinetic Modification: The compound can be used to modify existing drugs to enhance their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Fragment-Based Drug Design (FBDD): As a functionalized pyridine, it is an ideal fragment for screening against protein targets to identify initial binding interactions, which can then be elaborated into potent leads.

  • Precursor for Targeted Therapies: Pyridine derivatives are integral to the synthesis of kinase inhibitors and other targeted therapies. For instance, related structures are key intermediates in the synthesis of COX-2 inhibitors like Etoricoxib.[10][11]

G Figure 3: Drug Discovery Workflow cluster_0 Scaffold Input cluster_1 Synthetic Elaboration cluster_2 Lead Generation cluster_3 Candidate Optimization A This compound B Functional Group Interconversion (e.g., Oxidation, Esterification) A->B C Coupling Reactions (e.g., Suzuki, Buchwald) A->C D Compound Library Generation B->D C->D E Biological Screening (e.g., Kinase Assays) D->E F Lead Optimization (ADME/Tox Profiling) E->F Hit-to-Lead G Preclinical Candidate F->G

Figure 3: Role of this compound in a Drug Discovery Workflow

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable when working with any chemical reagent. The information below is synthesized from available Safety Data Sheets (SDS).[12][13]

Hazard CategoryDescription and Precautionary Statements
Health Hazards H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]
Handling Handle in a well-ventilated place.[12][13] Wear suitable protective clothing, including chemical-impermeable gloves and tightly fitting safety goggles.[13] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[12][13]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13] Keep apart from foodstuff containers or incompatible materials.
First Aid Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] Skin: Wash with plenty of soap and water.[14] Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[14] Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[14]

Conclusion

This compound (CAS: 100189-17-1) represents more than just a catalog number; it is a versatile and enabling tool for the medicinal chemist. Its straightforward synthesis, predictable reactivity, and structurally significant scaffold make it an indispensable intermediate in the quest for novel therapeutics. Understanding its properties, synthesis, and safe handling is paramount for any research program aiming to leverage its potential in drug discovery and development.

References

Introduction: The Strategic Importance of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure of 6-methyl-3-Pyridineethanol

This guide provides a comprehensive technical overview of this compound (CAS No: 100189-17-1), a pivotal heterocyclic building block in contemporary drug discovery and fine chemical synthesis. Tailored for researchers, medicinal chemists, and process development scientists, this document elucidates the molecule's structural characteristics, physicochemical properties, and reactivity profile. The synthesis, purification, and detailed structural analysis are presented with an emphasis on the underlying scientific principles and methodologies that ensure experimental validity and reproducibility.

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents due to its ability to engage in hydrogen bonding, its metabolic stability, and its favorable solubility profile.[1] this compound, a derivative of this class, presents a unique combination of a nucleophilic pyridine ring and a reactive primary alcohol. This bifunctionality makes it a versatile intermediate for constructing more complex molecular architectures.[2][3] Its strategic importance lies in its role as a key intermediate, enabling chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] This guide aims to provide a deep dive into the molecular and structural nuances of this compound, offering a foundational understanding for its effective application in research and development.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are crucial for designing synthetic routes, purification protocols, and formulation studies.

PropertyValueReference(s)
IUPAC Name 2-(6-methylpyridin-3-yl)ethanol[4]
CAS Number 100189-17-1[4][5]
Molecular Formula C₈H₁₁NO[4]
Molecular Weight 137.18 g/mol [4]
Appearance Yellow Solid[6]
InChI InChI=1S/C8H11NO/c1-7-2-3-8(4-5-10)6-9-7/h2-3,6,10H,4-5H2,1H3[4]
SMILES CC1=NC=C(C=C1)CCO[4]

Synthesis and Purification Workflow

While multiple synthetic routes to pyridine-ethanol derivatives exist, a highly effective and reproducible method involves the reduction of a corresponding carboxylic acid or its ester. The following protocol is a validated approach for the synthesis of analogous pyridine-ethanols and is proposed here for this compound.[7]

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved via the reduction of (6-methylpyridin-3-yl)acetic acid using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Purification start (6-methylpyridin-3-yl)acetic acid reagents 1. LiAlH₄, Anhydrous THF 2. H₂O/NaOH quench start->reagents Reduction product this compound reagents->product crude Crude Product purification Silica Gel Column Chromatography (Eluent: Ethyl Acetate/Hexane) crude->purification final Pure this compound purification->final G Molecule This compound C₈H₁₁NO NMR NMR Spectroscopy ¹H NMR ¹³C NMR Confirms C-H framework Molecule->NMR MS Mass Spectrometry Molecular Ion (m/z 137) Fragmentation Pattern Confirms Molecular Weight Molecule->MS FTIR FTIR Spectroscopy O-H stretch (~3300 cm⁻¹) C-O stretch (~1050 cm⁻¹) Confirms Functional Groups Molecule->FTIR Structure Confirmed Molecular Structure NMR->Structure MS->Structure FTIR->Structure

References

An In-Depth Technical Guide to the Synthesis of 6-methyl-3-pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-methyl-3-pyridineethanol, also known as 5-(2-hydroxyethyl)-2-methylpyridine, is a pivotal pyridine derivative with significant applications in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring a nucleophilic hydroxyl group and a pyridine ring that can be further functionalized, makes it a versatile building block in organic synthesis.[1][2] In the realm of drug discovery, this compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a comparative analysis of methodologies, detailed experimental protocols, and insights into the rationale behind procedural choices, tailored for researchers and professionals in drug development.

Pathway 1: Reduction of (6-Methylpyridin-3-yl)acetic Acid and its Esters

One of the most direct and widely applicable routes to this compound involves the reduction of the corresponding carboxylic acid, (6-methylpyridin-3-yl)acetic acid, or its ester derivatives. The choice of reducing agent is critical and depends on factors such as the starting material (acid vs. ester), desired yield, and scalability.

Causality Behind Reagent Selection:
  • Lithium Aluminum Hydride (LiAlH₄): A powerful and unselective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters, to primary alcohols.[3][4] Its high reactivity necessitates anhydrous conditions and careful handling due to its violent reaction with water.[3]

  • Borane Reagents (e.g., BH₃•THF): Borane and its complexes are effective at reducing carboxylic acids while being less reactive towards some other functional groups compared to LiAlH₄. This can offer improved selectivity in more complex molecules.

  • Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce carboxylic acids or esters on its own. However, its reactivity can be enhanced by using it in combination with certain additives or solvents, such as methanol in a refluxing solvent like THF, providing a milder and safer alternative to LiAlH₄ for ester reduction.[5][6]

Protocol 1.1: Reduction of (6-Methylpyridin-3-yl)acetic Acid using LiAlH₄

This protocol is adapted from established procedures for the reduction of pyridine carboxylic acids.[7]

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LiAlH₄) (typically 1.5-2.0 equivalents) while cooling the flask in an ice bath.

  • Addition of Starting Material: (6-Methylpyridin-3-yl)acetic acid, dissolved in anhydrous THF, is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by cooling the flask to 0°C and slowly adding water dropwise, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

  • Workup and Purification: The resulting slurry is filtered, and the solid residue is washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

G start (6-Methylpyridin-3-yl)acetic Acid product This compound start->product Reduction reagents 1. LiAlH4, THF 2. H2O workup reagents->product

Caption: Reduction of (6-Methylpyridin-3-yl)acetic Acid.

Data Summary for Reduction Pathways
MethodStarting MaterialKey ReagentsTypical ConditionsAdvantagesDisadvantages
LiAlH₄ Reduction Carboxylic Acid or EsterLiAlH₄Anhydrous THF, refluxHigh yield, reliablePyrophoric reagent, requires strict anhydrous conditions
Borane Reduction Carboxylic AcidBH₃•THFAnhydrous THF, refluxMilder than LiAlH₄, good selectivityReagent handling requires care
NaBH₄/MeOH EsterNaBH₄, MethanolTHF, refluxSafer, cheaper reagentGenerally lower yields, only for esters

Pathway 2: Grignard Reaction with Ethylene Oxide

This pathway constructs the ethanol side chain by reacting a Grignard reagent, derived from a halogenated 6-methylpyridine, with ethylene oxide. This method is a classic C-C bond-forming reaction that introduces a two-carbon hydroxyethyl group.[8][9]

Causality Behind the Strategy:

The Grignard reagent, acting as a strong nucleophile, attacks one of the electrophilic carbons of the strained epoxide ring of ethylene oxide. The subsequent ring-opening and acidic workup yield a primary alcohol with a carbon chain extended by two atoms.[10] The primary challenge lies in the preparation of the pyridine-based Grignard reagent, as the presence of the nitrogen atom can complicate the reaction.

Protocol 2.1: Synthesis from 3-Bromo-6-methylpyridine and Ethylene Oxide
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-bromo-6-methylpyridine in anhydrous THF is added dropwise to the magnesium suspension. The mixture is gently heated to initiate the formation of the Grignard reagent, which is then stirred at room temperature or gentle reflux until the magnesium is consumed.

  • Reaction with Ethylene Oxide: The Grignard reagent solution is cooled to a low temperature (e.g., -20°C to 0°C). A pre-cooled solution of ethylene oxide in anhydrous THF is then slowly added. It is crucial to maintain a low temperature to control the exothermic reaction and prevent polymerization of ethylene oxide.

  • Reaction Completion: The reaction mixture is stirred at low temperature for a few hours and then allowed to warm to room temperature overnight.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to afford this compound.

G cluster_0 Grignard Formation cluster_1 Ring Opening start_grignard 3-Bromo-6-methylpyridine intermediate_grignard 6-Methylpyridin-3-ylmagnesium bromide start_grignard->intermediate_grignard Reaction reagent_grignard Mg, THF reagent_grignard->intermediate_grignard product This compound intermediate_grignard->product Nucleophilic Attack reagent_epoxide 1. Ethylene Oxide 2. H3O+ workup reagent_epoxide->product

Caption: Grignard pathway to this compound.

Pathway 3: Functionalization of 2,5-Lutidine

A conceptually different approach starts from 2,5-lutidine (2,5-dimethylpyridine) and involves the selective functionalization of one of the methyl groups. This route is more complex but can be advantageous if the starting material is readily available and cost-effective.

Causality Behind the Strategy:

The methyl groups on the pyridine ring can be activated for various transformations. One strategy involves the selective oxidation of one methyl group to an aldehyde, followed by a Grignard reaction with a methylmagnesium halide to form a secondary alcohol, which is then oxidized to a ketone and subsequently reduced. A more direct, albeit challenging, approach would be a controlled reaction with formaldehyde to introduce a hydroxymethyl group, analogous to the synthesis of other hydroxyethylpyridines.[2]

Protocol 3.1: Multi-step Synthesis via Selective Oxidation

This is a conceptual pathway as direct monofunctionalization can be low yielding.

  • Selective Oxidation: 2,5-Lutidine is oxidized using selenium dioxide (SeO₂) in a suitable solvent like 1,4-dioxane to yield 6-methyl-3-pyridinecarboxaldehyde.[11] This step requires careful control to minimize the formation of the dialdehyde.

  • Reduction to Methanol: The resulting aldehyde is reduced to 6-methyl-3-pyridinemethanol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

  • Conversion to Halide: The alcohol is then converted to the corresponding halide (e.g., 6-methyl-3-(chloromethyl)pyridine) using a reagent like thionyl chloride (SOCl₂).

  • Cyanation and Hydrolysis: The halide is reacted with sodium cyanide to form the nitrile, (6-methylpyridin-3-yl)acetonitrile. Subsequent hydrolysis of the nitrile yields (6-methylpyridin-3-yl)acetic acid.

  • Final Reduction: The acetic acid derivative is then reduced to the target this compound as described in Pathway 1.

G start 2,5-Lutidine step1 Selective Oxidation (SeO2) start->step1 intermediate1 6-Methyl-3-pyridinecarboxaldehyde step1->intermediate1 step2 Reduction (NaBH4) intermediate1->step2 intermediate2 6-Methyl-3-pyridinemethanol step2->intermediate2 step3 Halogenation (SOCl2) intermediate2->step3 intermediate3 3-(Chloromethyl)-6-methylpyridine step3->intermediate3 step4 Cyanation (NaCN) intermediate3->step4 intermediate4 (6-Methylpyridin-3-yl)acetonitrile step4->intermediate4 step5 Hydrolysis intermediate4->step5 intermediate5 (6-Methylpyridin-3-yl)acetic Acid step5->intermediate5 step6 Reduction (LiAlH4) intermediate5->step6 product This compound step6->product

Caption: Multi-step synthesis from 2,5-Lutidine.

Pathway 4: Multi-step Synthesis via Sonogashira Coupling

For constructing molecular diversity and for syntheses where other methods fail, the Sonogashira coupling offers a powerful, albeit lengthy, alternative.[12] This palladium-catalyzed cross-coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[13]

Causality Behind the Strategy:

This pathway builds the side chain incrementally. First, an ethynyl group is attached to the pyridine ring. This alkyne is then hydrated to form a ketone, which is subsequently reduced to the desired alcohol. This approach provides flexibility, as various substituted alkynes can be used to generate a library of related compounds.

Protocol 4.1: Sonogashira Coupling, Hydration, and Reduction
  • Sonogashira Coupling: 3-Bromo-6-methylpyridine is coupled with a protected alkyne, such as trimethylsilylacetylene, using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in an appropriate solvent like THF.[14][15]

  • Deprotection: The trimethylsilyl (TMS) protecting group is removed using a fluoride source like tetrabutylammonium fluoride (TBAF) or by treatment with a base like potassium carbonate in methanol to yield 3-ethynyl-6-methylpyridine.

  • Hydration (Oxymercuration-Demercuration): The terminal alkyne is hydrated to the corresponding methyl ketone, 1-(6-methylpyridin-3-yl)ethan-1-one. This is typically achieved using mercury(II) sulfate in aqueous sulfuric acid.

  • Reduction: The resulting ketone is reduced to this compound using a reducing agent such as sodium borohydride (NaBH₄) in methanol.

G start 3-Bromo-6-methylpyridine step1 Sonogashira Coupling (TMS-acetylene, Pd/Cu cat.) start->step1 intermediate1 3-((Trimethylsilyl)ethynyl)-6-methylpyridine step1->intermediate1 step2 Deprotection (TBAF) intermediate1->step2 intermediate2 3-Ethynyl-6-methylpyridine step2->intermediate2 step3 Hydration (HgSO4, H2SO4) intermediate2->step3 intermediate3 1-(6-Methylpyridin-3-yl)ethan-1-one step3->intermediate3 step4 Reduction (NaBH4) intermediate3->step4 product This compound step4->product

References

physical and chemical properties of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical and chemical properties of 6-methyl-3-pyridineethanol, a key building block in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction

This compound, also known as 2-(6-methylpyridin-3-yl)ethanol, is a substituted pyridine derivative with significant applications in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a modifiable pyridine ring, makes it a versatile intermediate in the development of pharmaceutical agents and other fine chemicals. The pyridine moiety is a common scaffold in numerous approved drugs, and the introduction of a methyl group and an ethanol side chain allows for fine-tuning of steric and electronic properties, as well as providing a handle for further chemical transformations.

Part 1: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

PropertyValueSource
Molecular Formula C₈H₁₁NO--INVALID-LINK--[1]
Molecular Weight 137.18 g/mol --INVALID-LINK--[1]
CAS Number 100189-17-1--INVALID-LINK--[1]
Appearance Yellow Solid--INVALID-LINK--[2]
Melting Point 38 °C--INVALID-LINK--[2]
Boiling Point 103 °C at 2 Torr--INVALID-LINK--[2]
Density (Predicted) 1.061 ± 0.06 g/cm³--INVALID-LINK--[2]
pKa (Predicted) 14.61 ± 0.10--INVALID-LINK--[2]
XLogP3 (Predicted) 0.8--INVALID-LINK--[3]
Hydrogen Bond Donor Count 1--INVALID-LINK--[3]
Hydrogen Bond Acceptor Count 2--INVALID-LINK--[3]
Rotatable Bond Count 2--INVALID-LINK--[3]

Solubility Profile:

Part 2: Chemical Structure and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring and the primary alcohol.

Caption: Chemical structure of this compound.

Reactivity of the Pyridine Ring:

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom.[1] This generally makes it less susceptible to electrophilic aromatic substitution compared to benzene, and when such reactions do occur, they typically proceed at the 3- and 5-positions. Conversely, the ring is more susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.[1] The presence of the electron-donating methyl group at the 6-position can influence the regioselectivity of these reactions.

Reactivity of the Hydroxyl Group:

The primary alcohol functional group is a versatile site for chemical modification. It can undergo a variety of reactions, including:

  • Oxidation: To form the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent used.

  • Esterification: Reaction with carboxylic acids or their derivatives to form esters.

  • Etherification: Conversion to ethers, for example, through the Williamson ether synthesis.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate) to facilitate substitution reactions.[6]

Part 3: Synthesis

A plausible synthetic route to this compound can be adapted from known procedures for similar compounds. One common approach involves the reduction of a corresponding carboxylic acid or ester derivative.

SynthesisWorkflow cluster_start Starting Material cluster_esterification Esterification cluster_reduction Reduction 6-methylnicotinic_acid 6-Methylnicotinic Acid ester Methyl 6-methylnicotinate 6-methylnicotinic_acid->ester SOCl₂/MeOH or H₂SO₄/MeOH product This compound ester->product LiAlH₄ in THF or NaBH₄/CaCl₂ in EtOH

References

Solubility Profile of 6-methyl-3-Pyridineethanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility characteristics of 6-methyl-3-pyridineethanol (C8H11NO, MW: 137.18 g/mol [1]), a heterocyclic compound of interest in organic synthesis and medicinal chemistry.[2] Lacking extensive published quantitative solubility data, this document emphasizes the foundational principles and robust experimental methodologies required to predict, determine, and interpret the solubility of this molecule in a range of common organic solvents. We will explore the molecular structure's influence on solubility, present detailed protocols for both qualitative and quantitative assessment, and discuss the practical implications of these findings for laboratory and process chemistry.

Molecular Structure and its Implications for Solubility

Understanding the solubility of this compound begins with a thorough analysis of its molecular architecture. The molecule incorporates several key functional groups and structural features that dictate its interactions with various solvents.

  • Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom in the ring introduces polarity and possesses a lone pair of electrons, making it a hydrogen bond acceptor.[3] This feature suggests favorable interactions with polar solvents.

  • Ethanol Side Chain (-CH₂CH₂OH): The hydroxyl group of the ethanol substituent is a potent hydrogen bond donor and acceptor.[4] This group is the primary driver for solubility in polar protic solvents like alcohols and water.

  • Methyl Group (-CH₃): The methyl group attached to the pyridine ring is a non-polar, hydrophobic moiety.

  • Aromatic System: The π-electron system of the pyridine ring can engage in C–H···π and π-π stacking interactions, which can influence solubility in aromatic or other specific solvents.[5]

The molecule is, therefore, amphiphilic, possessing both polar (hydroxyl group, pyridine nitrogen) and non-polar (methyl group, aromatic ring) regions. This duality predicts a nuanced solubility profile, with significant solubility in polar solvents and potentially limited solubility in strictly non-polar hydrocarbon solvents. The general principle of "like dissolves like" serves as our primary guide for prediction.[6][7]

Figure 1: Key Molecular Features of this compound Influencing Solubility cluster_molecule This compound cluster_features Solubility-Governing Features mol N(pyridine)─C─C─OH h_acceptor Hydrogen Bond Acceptor (Polar) mol->h_acceptor Pyridine Nitrogen h_donor Hydrogen Bond Donor/Acceptor (Polar Protic) mol->h_donor Hydroxyl Group nonpolar Non-Polar Region (Hydrophobic) mol->nonpolar Methyl Group & Alkyl Chain aromatic Aromatic System (π-interactions) mol->aromatic Pyridine Ring

Caption: Figure 1: Key Molecular Features of this compound Influencing Solubility.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the qualitative solubility of this compound across different solvent classes. These predictions provide a rational basis for solvent selection in experimental workflows.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh The hydroxyl group of the solute can form strong hydrogen bonds with the solvent molecules. The polarity of the pyridine ring also contributes favorably.[4]
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Moderate The solvent's polarity and ability to act as a hydrogen bond acceptor will interact well with the solute's hydroxyl group and polar pyridine ring. Lack of solvent H-bond donation may slightly reduce solubility compared to protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate to Low These solvents are less polar than alcohols or ketones. THF is expected to be a better solvent than diethyl ether due to its higher polarity and cyclic structure.
Halogenated Dichloromethane (DCM), ChloroformModerate These solvents have moderate polarity and can interact with the polar regions of the solute, but lack hydrogen bonding capabilities, which may limit high solubility.
Aromatic Toluene, BenzeneModerate to Low Potential for π-π stacking between the solvent and the pyridine ring exists, but the highly polar hydroxyl group will disfavor dissolution in these non-polar environments.[5]
Non-Polar Aliphatic Hexane, HeptaneLow / Insoluble The significant polarity mismatch between the solute and these non-polar solvents will result in very poor solvation. The energy required to break the solute-solute hydrogen bonds cannot be recovered through weak van der Waals forces with the solvent.[4][7]

Experimental Determination of Solubility: Protocols

Trustworthy solubility data is derived from rigorous experimental work. The following protocols provide step-by-step methodologies for both rapid qualitative assessment and precise quantitative determination.

Protocol 1: Rapid Qualitative Solubility Assessment

This method is a fast, resource-efficient way to screen a range of solvents and confirm the predictions outlined in the table above.

Objective: To classify this compound as soluble, partially soluble, or insoluble in a given solvent at ambient temperature.

Methodology:

  • Preparation: Dispense 1.0 mL of the selected organic solvent into a clean, dry 4 mL glass vial.

  • Solute Addition: Accurately weigh approximately 10 mg of this compound (which is a solid at room temperature, m.p. 38 °C[2]) and add it to the vial.

  • Mixing: Cap the vial and vortex the mixture vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

    • Partially Soluble: Some solid dissolves, but undissolved particles remain, or the solution appears cloudy.

    • Insoluble: The solid does not appear to dissolve at all.[6][8]

  • Confirmation: If the substance appears soluble, add another 40 mg of solute (for a total of ~50 mg/mL) and repeat steps 3-4 to confirm solubility at a higher concentration.

Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. It is a self-validating system because the continued presence of solid material ensures the solution remains saturated.

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of this compound in a saturated solution of a specific solvent at a controlled temperature.

Methodology:

  • System Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the chosen solvent. "Excess" means enough solid remains undissolved at the end of the experiment to ensure equilibrium has been reached.

  • Equilibration: Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment is recommended to determine how long it takes for the concentration to become constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove all undissolved microscopic particles.

  • Quantification: Determine the concentration of this compound in the filtered aliquot using a validated analytical method, such as:

    • Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under a stream of nitrogen or in a vacuum oven and weigh the remaining solid residue.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve and measure the absorbance of a diluted sample.

    • High-Performance Liquid Chromatography (HPLC): The most common and accurate method. Use a calibrated HPLC system to determine the precise concentration against known standards.

  • Data Reporting: Express the solubility as a mean and standard deviation from at least three replicate experiments.

Figure 2: Workflow for Quantitative Solubility Determination prep 1. System Preparation (Add excess solid to solvent) equil 2. Equilibration (Shake at constant T for 24-48h) prep->equil sep 3. Phase Separation (Settle for >2h) equil->sep sample 4. Sampling & Filtration (Syringe filter 0.22 µm) sep->sample quant 5. Quantification (HPLC, UV-Vis, or Gravimetric) sample->quant report 6. Data Reporting (Mean ± SD, n≥3) quant->report

References

Spectroscopic Profile of 6-methyl-3-Pyridineethanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 6-methyl-3-pyridineethanol (C₈H₁₁NO), a key pyridine derivative with applications in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental data from a centralized database was not available at the time of writing, this guide presents a detailed prediction and interpretation of the expected spectra based on fundamental principles and spectral data of analogous structures. This approach provides a robust framework for researchers to understand, predict, and interpret the spectroscopic characteristics of this molecule.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique molecular architecture that dictates its spectroscopic behavior. The structure features a pyridine ring, a versatile heterocyclic aromatic system, substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This combination of an aromatic core, an alkyl substituent, and a primary alcohol functional group gives rise to a distinct set of signals in NMR, characteristic absorption bands in IR, and a predictable fragmentation pattern in MS.

Molecular Structure:

Understanding the interplay of these structural features is paramount to interpreting the spectroscopic data accurately. The electron-withdrawing nature of the pyridine nitrogen, the electron-donating effect of the methyl group, and the characteristic signals of the ethanol chain all contribute to the overall spectroscopic fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the ethyl chain protons, the methyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2 (Aromatic)~8.3s-
H-4 (Aromatic)~7.5d~8.0
H-5 (Aromatic)~7.1d~8.0
-CH₂- (Ethanol)~3.9t~6.5
-CH₂- (Ethanol)~2.9t~6.5
-CH₃ (Methyl)~2.5s-
-OH (Hydroxyl)Variable (broad s)s-

Expertise & Experience in Spectral Interpretation:

The predicted chemical shifts are based on the electronic effects within the molecule. The proton at the 2-position (H-2) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom and the deshielding effect of the aromatic ring current. The protons at the 4 and 5-positions will appear as doublets due to coupling with each other. The ethyl group protons will present as two triplets, a consequence of vicinal coupling. The methyl group protons, being attached to the aromatic ring, will appear as a singlet. The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent, and will likely appear as a broad singlet.[1][2][3]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Aromatic)~158
C-6 (Aromatic)~157
C-4 (Aromatic)~137
C-3 (Aromatic)~133
C-5 (Aromatic)~121
-CH₂- (Ethanol)~62
-CH₂- (Ethanol)~35
-CH₃ (Methyl)~24

Expertise & Experience in Spectral Interpretation:

The aromatic carbons exhibit chemical shifts in the typical downfield region for pyridines. The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The carbons of the ethanol side chain and the methyl group appear in the upfield aliphatic region. These predicted values are instrumental for confirming the carbon framework of synthesized this compound.[4][5]

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for reliable data.

Protocol for ¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[2][3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 acq1 Instrument Setup (Shim, Tune, Match) prep3->acq1 acq2 Acquire FID acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phasing & Calibration proc1->proc2 proc3 Integration & Analysis proc2->proc3 report report proc3->report Final Spectrum

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (Alcohol)3600 - 3200Strong, Broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=N, C=C (Pyridine Ring)1600 - 1450Medium to Strong
C-O (Alcohol)1260 - 1000Strong

Expertise & Experience in Spectral Interpretation:

The most prominent feature in the IR spectrum will be the broad O-H stretching band of the alcohol group, its broadness resulting from hydrogen bonding.[6] The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will appear at their characteristic frequencies. The pyridine ring will exhibit several bands in the fingerprint region due to C=N and C=C stretching vibrations. A strong C-O stretching band will also be present, confirming the presence of the alcohol functionality.[7]

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or transmission IR spectroscopy are suitable techniques.

Protocol for ATR-FTIR Spectroscopy:

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition:

    • Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Diagram 2: ATR-FTIR Experimental Setup

ATR_FTIR IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample Incident IR Beam Detector Detector Sample->Detector Reflected IR Beam (Evanescent Wave Interaction) MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection intro Introduce Sample ion Electron Ionization (70 eV) intro->ion analysis Separate Ions by m/z ion->analysis detection Detect Ions analysis->detection report report detection->report Mass Spectrum

References

An In-depth Technical Guide to the Reaction Mechanisms Involving 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core reaction mechanisms involving 6-methyl-3-pyridineethanol, a versatile building block in modern organic synthesis and pharmaceutical development.[1] By delving into the causality behind experimental choices and presenting self-validating protocols, this document aims to equip researchers with the knowledge to effectively utilize this important intermediate.

Introduction to this compound: A Key Synthetic Intermediate

This compound, with the CAS number 100189-17-1, is a bifunctional organic molecule featuring a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This unique arrangement of functional groups—a nucleophilic hydroxyl group and a pyridine ring with distinct electronic properties—makes it a valuable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical industry. Its structural versatility allows for the precise introduction of specific functionalities, influencing the pharmacological profiles of drug candidates.[1]

The reactivity of this compound can be broadly categorized by the transformations of its two key functional moieties: the hydroxyl group of the ethanol substituent and the pyridine ring itself. Understanding the mechanistic underpinnings of these reactions is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic routes.

Reactions at the Hydroxyl Group: Gateway to Diverse Functionality

The primary alcohol functionality of this compound is a versatile handle for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions are fundamental in modifying the molecule's physical and chemical properties and for linking it to other molecular fragments.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, 2-(6-methylpyridin-3-yl)acetaldehyde, or the carboxylic acid, 2-(6-methylpyridin-3-yl)acetic acid, depending on the choice of oxidant and reaction conditions.

A widely employed method for the mild oxidation of primary alcohols to aldehydes is the Swern oxidation. This reaction utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered non-nucleophilic base, such as triethylamine (Et₃N). The mechanism is characterized by its low temperature requirements, which helps to prevent over-oxidation to the carboxylic acid.

The reaction proceeds through several key steps:

  • Activation of DMSO: DMSO reacts with oxalyl chloride at low temperatures (typically -78 °C) to form a highly electrophilic chlorosulfonium salt. This intermediate is highly reactive and poised to react with the alcohol.

  • Formation of an Alkoxysulfonium Salt: The alcohol oxygen of this compound attacks the electrophilic sulfur atom of the chlorosulfonium salt, displacing a chloride ion and forming an alkoxysulfonium salt.

  • Ylide Formation and Elimination: A hindered base, such as triethylamine, removes a proton from the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular E2-like elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.

Swern_Oxidation cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol DMSO DMSO Chlorosulfonium Chlorosulfonium Salt DMSO->Chlorosulfonium Reacts with OxalylChloride Oxalyl Chloride OxalylChloride->Chlorosulfonium Alkoxysulfonium Alkoxysulfonium Salt Chlorosulfonium->Alkoxysulfonium Alcohol This compound Alcohol->Alkoxysulfonium Nucleophilic Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Deprotonation Aldehyde 2-(6-Methylpyridin-3-yl)acetaldehyde Ylide->Aldehyde Intramolecular Elimination Base Triethylamine Base->Ylide

Caption: Swern Oxidation of this compound.

Experimental Protocol: Swern Oxidation of this compound

StepReagent/ActionConditionsPurpose
1Add oxalyl chloride to a solution of DMSO in dichloromethane (DCM).-78 °C, under inert atmosphereActivation of DMSO to form the chlorosulfonium salt.
2Add a solution of this compound in DCM dropwise.Maintain at -78 °CFormation of the alkoxysulfonium salt.
3Add triethylamine.Maintain at -78 °C for a short period, then warm to room temperature.Deprotonation to form the ylide and subsequent elimination to the aldehyde.
4Quench the reaction with water and perform an aqueous workup.Room temperatureTo remove water-soluble byproducts.
5Purify the crude product by column chromatography.Silica gel, appropriate eluent systemTo isolate the pure 2-(6-methylpyridin-3-yl)acetaldehyde.

Note: Specific quantities and reaction times would be dependent on the scale of the reaction and should be optimized accordingly.

Esterification: Formation of Pyridine-Containing Esters

Esterification of this compound is a common strategy to introduce a variety of functional groups or to link the pyridine moiety to other molecules. The resulting esters are often valuable intermediates in drug discovery.

For the esterification of primary alcohols under mild conditions with inversion of configuration (though not relevant for this achiral alcohol), the Mitsunobu reaction is a powerful tool. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.

The key mechanistic steps are:

  • Phosphonium Salt Formation: Triphenylphosphine, a good nucleophile, attacks the electrophilic nitrogen of DEAD, forming a betaine intermediate.

  • Proton Transfer: The acidic proton of the carboxylic acid protonates the betaine, forming a phosphonium salt and the carboxylate anion.

  • Alkoxyphosphonium Salt Formation: The alcohol oxygen of this compound attacks the activated phosphorus atom, displacing the hydrazine derivative and forming an alkoxyphosphonium salt. This is a key step where the hydroxyl group is converted into a good leaving group.

  • Sₙ2 Displacement: The carboxylate anion, acting as the nucleophile, attacks the carbon bearing the alkoxyphosphonium group in an Sₙ2 fashion, leading to the formation of the desired ester and triphenylphosphine oxide.

Mitsunobu_Reaction cluster_activation Activation cluster_esterification Esterification PPh3 Triphenylphosphine Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine PhosphoniumSalt Phosphonium Salt Betaine->PhosphoniumSalt Protonation CarboxylicAcid Carboxylic Acid CarboxylicAcid->PhosphoniumSalt Alkoxyphosphonium Alkoxyphosphonium Salt PhosphoniumSalt->Alkoxyphosphonium Alcohol This compound Alcohol->Alkoxyphosphonium Nucleophilic Attack Ester Ester Product Alkoxyphosphonium->Ester Sₙ2 Displacement Carboxylate Carboxylate Anion Carboxylate->Ester

Caption: Mitsunobu Esterification of this compound.

Etherification: Synthesis of Pyridyl Ethers

The synthesis of ethers from this compound provides another avenue for molecular elaboration. The Williamson ether synthesis is a classic and reliable method for achieving this transformation.

This reaction proceeds via an Sₙ2 mechanism and involves the reaction of an alkoxide with a primary alkyl halide or other suitable electrophile with a good leaving group.

The mechanism consists of two main steps:

  • Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of this compound, forming a nucleophilic alkoxide.

  • Sₙ2 Attack: The resulting alkoxide attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide), displacing the halide ion in a concerted Sₙ2 reaction to form the ether.

The choice of a primary alkyl halide is crucial to favor the Sₙ2 pathway and avoid competing elimination reactions (E2), which can become significant with secondary and tertiary alkyl halides.[2][3]

Reactions of the Pyridine Ring: Modulating Electronic Properties

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic substitution. The presence of the electron-donating methyl group at the 6-position and the electron-withdrawing (via induction) ethanol group at the 3-position further modulates this reactivity.

Electrophilic Aromatic Substitution

Pyridine is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. Furthermore, the nitrogen atom can be protonated or coordinate to Lewis acids under typical electrophilic substitution conditions, further deactivating the ring. When substitution does occur, it is generally directed to the 3- and 5-positions.

In the case of this compound, the 6-methyl group is an activating, ortho-, para-director, while the 3-ethanol group is a deactivating, meta-director. The interplay of these electronic effects, along with steric hindrance from the substituents, will determine the regioselectivity of electrophilic attack.

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, where the negative charge of the Meisenheimer intermediate can be stabilized by the nitrogen atom.[4]

For this compound, the 6-position is already substituted. Therefore, nucleophilic attack would be expected to occur preferentially at the 2- and 4-positions. The presence of a good leaving group at one of these positions would be necessary for a successful substitution reaction.

Applications in the Synthesis of Etoricoxib

A prominent example of the application of a derivative of this compound is in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The key intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is synthesized from a 6-methylnicotinate derivative, highlighting the importance of this structural motif in medicinal chemistry. The synthesis involves reactions such as condensation and oxidation, which are analogous to the reactions discussed in this guide.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, offering multiple reaction pathways through its hydroxyl group and pyridine ring. A thorough understanding of the mechanisms of its key reactions—oxidation, esterification, etherification, and aromatic substitution—is essential for its effective utilization in the development of new pharmaceuticals and other complex organic molecules. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the full synthetic potential of this important intermediate.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of 6-methyl-3-pyridineethanol (CAS No. 100189-17-1), a key intermediate in the synthesis of various pharmaceutical compounds. Given the limited direct literature on this specific molecule, this guide synthesizes information from analogous pyridine-containing structures and established principles of organic chemistry to predict its stability profile. We will delve into the intrinsic factors governing the stability of the substituted pyridine ring, explore potential degradation mechanisms under thermal stress, and present robust analytical methodologies for assessing its stability and characterizing its degradants. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of pharmaceuticals incorporating this important chemical entity.

Introduction to this compound: A Molecule of Pharmaceutical Significance

This compound, also known as 2-(6-methylpyridin-3-yl)ethanol, is a substituted pyridine derivative with the molecular formula C8H11NO. Its structure features a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly in the pharmaceutical industry.

The stability of such intermediates is a critical parameter throughout the drug development lifecycle. Understanding how this compound behaves under various stress conditions, especially thermal stress, is paramount for:

  • Process Optimization: Ensuring the integrity of the molecule during synthesis, purification, and formulation, which may involve elevated temperatures.

  • Storage and Shelf-life Determination: Establishing appropriate storage conditions to prevent degradation and ensure the long-term quality of the substance.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies like the FDA and ICH, which mandate thorough stability studies.

  • Safety Assessment: Identifying potential toxic degradation products that could compromise the safety of the final drug product.

This guide will provide the foundational knowledge and practical methodologies to address these critical aspects.

Intrinsic Stability of the this compound Scaffold

The thermal stability of this compound is governed by the interplay of its constituent parts: the pyridine ring and the ethanol substituent.

The Pyridine Ring: A Balance of Aromaticity and Reactivity

The pyridine ring is an aromatic heterocycle, which imparts a significant degree of stability. However, the nitrogen atom introduces a dipole moment and makes the ring electron-deficient, influencing its reactivity compared to benzene. The pyridine ring is generally resistant to oxidative degradation under mild conditions but can undergo reduction (hydrogenation) or radical-mediated decomposition at high temperatures. Theoretical studies on pyridine pyrolysis suggest that decomposition initiates with the cleavage of a C-H bond, forming pyridyl radicals, which then undergo ring-opening to yield various smaller molecules.

The Influence of Substituents: Methyl and Ethanol Groups

The methyl and ethanol groups attached to the pyridine ring play a crucial role in modulating its stability:

  • Methyl Group (at C-6): The electron-donating nature of the methyl group can slightly increase the electron density of the pyridine ring, potentially influencing its susceptibility to certain reactions. Its position adjacent to the nitrogen atom may also exert steric effects. Studies on substituted pyridiniums have shown that the nature and position of substituents can significantly impact alkaline stability.

  • Ethanol Group (at C-3): The hydroxyl group of the ethanol substituent is a primary site for potential degradation reactions. Alcohols can undergo dehydration to form alkenes or oxidation to form aldehydes and carboxylic acids. The stability of alcohols is also influenced by factors like temperature and the presence of catalysts.

Based on these structural features, the primary points of vulnerability for this compound under thermal stress are likely the C-C and C-O bonds of the ethanol side chain and, under more forcing conditions, the pyridine ring itself.

Methodologies for Assessing Thermal Stability

A combination of thermoanalytical techniques is essential for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the onset of decomposition, the temperature ranges of different degradation steps, and the mass of any residual material.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Nitrogen or air at a constant flow rate (e.g., 20-50 mL/min). Running the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the role of oxygen in the degradation process.

  • Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve will show the temperatures at which significant mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

  • Reference: An empty, hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program: Heat the sample from ambient temperature through its melting point and into the decomposition region at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition. The onset temperature of the exothermic event can be taken as an indicator of the start of thermal decomposition.

Table 1: Hypothetical Thermal Analysis Data for this compound

ParameterTechniqueAtmosphereValueInterpretation
Onset of DecompositionTGANitrogen~250 °CTemperature at which significant mass loss begins in an inert atmosphere.
Onset of DecompositionTGAAir~230 °CLower onset temperature suggests oxidative degradation pathways.
Melting PointDSCNitrogen~80-90 °CEndothermic event indicating the solid-to-liquid phase transition.
DecompositionDSCNitrogen>250 °CExothermic event indicating the energy released during decomposition.

Note: The values in this table are hypothetical and should be determined experimentally.

Forced Degradation Studies: Unveiling Degradation Pathways

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.

Experimental Design for Forced Degradation

A systematic approach to forced degradation involves exposing this compound to hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocol: Forced Degradation of this compound

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

  • Oxidative Degradation: Treat the stock solution with 3% H2O2 at room temperature.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

  • Thermal Degradation (in solution): Heat the stock solution at an elevated temperature (e.g., 80 °C).

  • Thermal Degradation (solid state): Expose the solid compound to elevated temperatures in a controlled oven.

  • Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.

Postulated Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated under different stress conditions.

Diagram 1: Postulated Degradation Pathways of this compound

G cluster_0 Stress Conditions cluster_1 This compound cluster_2 Potential Degradation Products Acid/Base Hydrolysis Acid/Base Hydrolysis Molecule This compound Acid/Base Hydrolysis->Molecule Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Molecule Thermal Stress Thermal Stress Thermal Stress->Molecule Ring_Cleavage_Products Various smaller molecules Thermal Stress->Ring_Cleavage_Products High Temp. Photolysis Photolysis Photolysis->Molecule Dehydration_Product 6-methyl-3-vinylpyridine Molecule->Dehydration_Product Dehydration Oxidation_Product_1 2-(6-methylpyridin-3-yl)acetaldehyde Molecule->Oxidation_Product_1 Oxidation Oxidation_Product_2 2-(6-methylpyridin-3-yl)acetic acid Oxidation_Product_1->Oxidation_Product_2 Further Oxidation

Caption: Postulated degradation pathways of this compound under various stress conditions.

Analytical Methods for Stability Assessment and Degradant Identification

A robust, stability-indicating analytical method is essential to separate the parent compound from its degradation products and accurately quantify them.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is typically the method of choice for monitoring the stability of pharmaceutical compounds.

Experimental Protocol: Development of a Stability-Indicating HPLC Method

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of polar and non-polar compounds.

  • Detection: UV detection at a wavelength where this compound and its potential degradants have significant absorbance (e.g., determined by UV-Vis spectrophotometry). A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

  • Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the main peak from all degradation products formed during forced degradation studies.

Identification of Degradation Products

Once the degradation products are separated by HPLC, their structures need to be elucidated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying unknown compounds. The mass spectrometer provides the molecular weight of the degradation products and fragmentation patterns that can be used to deduce their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation, degradation products can be isolated (e.g., by preparative HPLC) and analyzed by NMR (¹H and ¹³C). NMR provides detailed information about the connectivity of atoms in the molecule.

Diagram 2: Workflow for Stability Testing and Degradant Identification

G cluster_0 Stability Assessment cluster_1 Analytical Workflow cluster_2 Outcome Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) HPLC_Method_Development Stability-Indicating HPLC Method Development Forced_Degradation->HPLC_Method_Development Thermal_Analysis Thermal Analysis (TGA, DSC) Stability_Profile Comprehensive Stability Profile Thermal_Analysis->Stability_Profile LC_MS_Analysis LC-MS Analysis for Degradant Identification HPLC_Method_Development->LC_MS_Analysis Validated_Method Validated Stability-Indicating Method HPLC_Method_Development->Validated_Method Isolation_and_NMR Isolation and NMR for Structural Confirmation LC_MS_Analysis->Isolation_and_NMR Degradation_Pathways Elucidation of Degradation Pathways Isolation_and_NMR->Degradation_Pathways Degradation_Pathways->Stability_Profile Validated_Method->Stability_Profile

Caption: A typical workflow for assessing the stability and identifying degradation products of a pharmaceutical intermediate.

Conclusion and Future Perspectives

While direct experimental data on the thermal stability and degradation of this compound is not extensively available in the public domain, this guide provides a robust framework for its investigation. By leveraging knowledge of related pyridine compounds and employing systematic analytical methodologies, researchers can effectively characterize its stability profile. The protocols and postulated pathways outlined herein serve as a starting point for comprehensive stability studies, ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important intermediate. Further research involving detailed experimental studies on this compound is encouraged to validate the predictions made in this guide and to contribute to the broader understanding of the stability of substituted pyridine derivatives.

An In-depth Technical Guide to 6-Methyl-3-Pyridineethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's Review of a Versatile Pharmaceutical Intermediate

Introduction

In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. 6-Methyl-3-pyridineethanol, a substituted pyridine derivative, has emerged as a crucial intermediate, offering a unique combination of structural features and reactivity that make it a valuable component in the medicinal chemist's toolbox. This technical guide provides a comprehensive review of the current research on this compound, covering its synthesis, chemical and physical properties, potential biological activities, and applications in pharmaceutical research. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile compound.

Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(6-methylpyridin-3-yl)ethanol, is a heterocyclic compound with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol .[1] Its structure features a pyridine ring substituted with a methyl group at the 6-position and an ethanol group at the 3-position. This unique arrangement of functional groups imparts a desirable balance of polarity and lipophilicity, influencing its solubility and reactivity.

The presence of the basic pyridine nitrogen and the nucleophilic hydroxyl group on the ethanol side chain provides two reactive centers for chemical modification.[2] This dual functionality allows for a wide range of synthetic transformations, making it an adaptable scaffold for the construction of more complex molecules.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 100189-17-1--INVALID-LINK--[1]
Molecular Formula C₈H₁₁NO--INVALID-LINK--[1]
Molecular Weight 137.18 g/mol --INVALID-LINK--[1]
IUPAC Name 2-(6-methylpyridin-3-yl)ethanol--INVALID-LINK--[1]

Synthesis of this compound

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for process development and cost-effective sourcing.[3] Several synthetic routes can be envisaged for the preparation of substituted pyridine ethanols. Based on established organic chemistry principles, a highly plausible and efficient method for the synthesis of this compound is the hydroboration-oxidation of 2-methyl-5-vinylpyridine.

This two-step reaction proceeds with anti-Markovnikov regioselectivity, ensuring the hydroxyl group is added to the terminal carbon of the vinyl group, yielding the desired primary alcohol.[4][5][6]

Experimental Protocol: Synthesis via Hydroboration-Oxidation

This protocol is a representative procedure based on the well-established hydroboration-oxidation reaction of vinylpyridines.

Step 1: Hydroboration of 2-Methyl-5-vinylpyridine

  • Materials: 2-Methyl-5-vinylpyridine, Borane-tetrahydrofuran complex (BH₃•THF), anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-5-vinylpyridine (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of BH₃•THF (1.1 eq) in THF via the dropping funnel under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

Step 2: Oxidation of the Organoborane Intermediate

  • Materials: Aqueous sodium hydroxide (NaOH) solution, Hydrogen peroxide (H₂O₂).

  • Procedure:

    • Cool the reaction mixture from Step 1 back to 0 °C.

    • Slowly and carefully add an aqueous solution of NaOH (e.g., 3M).

    • Following the base addition, add hydrogen peroxide (30% aqueous solution) dropwise, maintaining the temperature below 20 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

Synthesis_Workflow Start 2-Methyl-5-vinylpyridine Step1 Hydroboration (BH3•THF, anhy. THF, 0°C to RT) Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Oxidation (NaOH, H2O2, 0°C to RT) Intermediate->Step2 End This compound Step2->End

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group protons, multiplets for the aromatic protons on the pyridine ring, and two triplets for the methylene protons of the ethanol side chain, corresponding to a -CH₂-CH₂-OH system. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the six carbons of the pyridine ring, one for the methyl group, and two for the ethanol side chain carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3400-3200 cm⁻¹ characteristic of the O-H stretching of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations for the pyridine ring, are also expected.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (137.18 g/mol ).

Reactivity and Applications in Medicinal Chemistry

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[2] The hydroxyl group can undergo various transformations such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The pyridine ring can participate in reactions typical of this heterocycle, including N-oxidation and reactions at the carbon atoms of the ring, although the electron-donating methyl group and the ethanol side chain will influence the regioselectivity of these reactions.

In drug discovery, this compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. Its incorporation into drug candidates can influence their pharmacological profiles, including target binding, metabolic stability, and pharmacokinetic properties.[2] Pyridine-containing compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects.[7][8]

Biological and Toxicological Profile

Specific biological and toxicological data for this compound are not extensively reported in the public domain. However, information on related pyridine derivatives can provide some initial insights.

Metabolism

The metabolism of pyridine and its alkyl derivatives has been studied in various animal models. The primary metabolic pathways include N-methylation and aromatic hydroxylation. For methylpyridines, metabolism can also involve oxidation of the methyl group.[9] It is plausible that this compound undergoes similar metabolic transformations, including N-oxidation, hydroxylation of the pyridine ring, and oxidation of the ethanol side chain.

Toxicology

The toxicity of pyridine and its alkyl derivatives generally ranges from low to moderate. For pyridine, the oral LD50 in rats is reported to be in the range of 800-1600 mg/kg.[10] For a mixture of pyridine alkyl derivatives, the oral LD50 in rats was reported to be 2500 mg/kg bw.[2] Dermal LD50 values for some picolines (methylpyridines) in rabbits and guinea pigs are between 126–5000 mg/kg bw.[2] Based on this data for related compounds, this compound is expected to have low to moderate acute toxicity. As with any chemical, appropriate personal protective equipment should be used when handling this compound.

Table 2: Acute Toxicity Data for Related Pyridine Compounds

CompoundSpeciesRouteLD50Source
PyridineRatOral>800 – <1600 mg/kg--INVALID-LINK--[10]
Pyridine, alkyl derivativesRatOral2500 mg/kg bw--INVALID-LINK--[2]
Pyridine, alkyl derivativesRabbitDermal>2000 mg/kg bw--INVALID-LINK--[2]

Analytical Methods

The analysis of pyridine derivatives is routinely performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Hypothetical HPLC Method

A reversed-phase HPLC method would be suitable for the analysis of this compound.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260 nm.

HPLC_Workflow Sample Sample containing This compound Injection HPLC Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Separation Gradient Elution (Water/Acetonitrile + Acid) Column->Separation Detection UV Detector (260 nm) Separation->Detection Result Chromatogram with quantified peak Detection->Result

Caption: General workflow for HPLC analysis.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its dual functionality allows for a wide array of chemical transformations, making it an attractive starting material for the development of new drug candidates. While specific data on its biological activity and toxicology are limited, the established profiles of related pyridine derivatives suggest a compound of low to moderate toxicity. The synthetic route via hydroboration-oxidation of 2-methyl-5-vinylpyridine offers a reliable method for its preparation. As the demand for novel therapeutics continues to grow, the importance of well-characterized and readily accessible intermediates like this compound will undoubtedly increase. Further research into its specific biological effects and metabolic fate is warranted to fully elucidate its potential in drug discovery.

References

The Evolving Landscape of 6-Methyl-3-Pyridineethanol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

6-Methyl-3-pyridineethanol, a versatile heterocyclic building block, is progressively capturing the attention of the medicinal chemistry community. Its unique structural features—a nucleophilic pyridine ring and a modifiable primary alcohol—offer a rich scaffold for the generation of diverse chemical entities with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives. We will explore key therapeutic areas where these compounds are showing promise, including as kinase inhibitors, anticonvulsants, and antimicrobial agents. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their quest for novel therapeutics derived from this promising scaffold.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] Its ability to participate in hydrogen bonding and act as a bioisostere for a phenyl ring, while improving solubility and metabolic stability, makes it a desirable feature in drug candidates. This compound (CAS 100189-17-1) combines this advantageous heterocyclic core with a reactive ethanol side chain, providing two key points for chemical modification. This dual functionality allows for the exploration of a vast chemical space, enabling the fine-tuning of physicochemical properties and biological activity. The methyl group at the 6-position can influence the basicity of the pyridine nitrogen and provide steric hindrance, which can be exploited to modulate target binding and selectivity.

This guide will delve into the synthetic pathways to access novel derivatives, explore their potential in key therapeutic areas, and provide detailed protocols for their biological evaluation.

Synthetic Strategies for Derivatization

The chemical versatility of this compound allows for a multitude of synthetic transformations at both the pyridine ring and the ethanol moiety. These modifications are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.

Modification of the Ethanol Side Chain: Accessing Esters and Ethers

The primary alcohol of this compound is a prime target for derivatization to generate esters and ethers, which can significantly impact the compound's lipophilicity, membrane permeability, and pharmacokinetic profile.

2.1.1. Synthesis of Ester Derivatives

Esterification can be achieved through various standard methods. A general protocol involves the reaction of this compound with a carboxylic acid in the presence of a coupling agent or acid catalyst.

Experimental Protocol: General Procedure for Ester Synthesis

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add the desired carboxylic acid (1.1 eq).

  • Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

2.1.2. Synthesis of Ether Derivatives

Ether derivatives can be prepared via Williamson ether synthesis, where the alkoxide of this compound reacts with an alkyl halide.

Experimental Protocol: General Procedure for Ether Synthesis

  • To a solution of this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

  • Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Functionalization of the Pyridine Ring

The pyridine ring can undergo various transformations, including N-oxidation, halogenation, and cross-coupling reactions, to introduce further diversity and modulate the electronic properties of the scaffold.

A Case Study in Multi-Step Synthesis: The Etoricoxib Intermediate

A prominent example of a complex derivative of this compound is the key intermediate in the synthesis of the COX-2 inhibitor, Etoricoxib. The synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone involves multiple steps, showcasing the utility of this scaffold in constructing complex drug molecules.[2][3][4][5]

The synthesis generally proceeds through the coupling of a 6-methylnicotinic acid derivative with a substituted phenylacetic acid derivative, followed by oxidation of a thioether to a sulfone.[2][4]

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product A 6-Methylnicotinic Acid Derivative C Coupling Reaction A->C B 4-(Methylthio)phenylacetic Acid B->C D Intermediate Ketosulfide C->D Formation E Oxidation D->E Oxidation of sulfide F 1-(6-methylpyridin-3-yl)-2- [4-(methylsulfonyl)phenyl]ethanone E->F Final Intermediate

Caption: Synthetic workflow for the Etoricoxib intermediate.

Therapeutic Potential of this compound Derivatives

The structural features of this compound derivatives make them attractive candidates for targeting a range of biological pathways implicated in various diseases.

Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases. The pyridine nitrogen can act as a hydrogen bond acceptor, while modifications on the ethanol side chain and the pyridine ring can be tailored to interact with specific residues in the kinase domain, thereby achieving potency and selectivity.[1][6]

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET) [4][5]

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., a this compound derivative) in 100% DMSO. Further dilute this series into the kinase buffer to a 4x final assay concentration.

    • Prepare a 2x substrate/ATP solution containing a fluorescein-labeled substrate and ATP at its apparent Km for the target kinase in the kinase buffer.

    • Prepare a 2x kinase solution in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 4x test compound dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

    • Add 5 µL of the 2x kinase solution to all wells except the "no enzyme" control.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 10 µL of the 2x substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths to calculate the emission ratio.

  • Data Analysis:

    • The emission ratio is proportional to the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare Reagents (Compound, Kinase, Substrate/ATP) B Add Compound and Kinase to 384-well plate A->B C Pre-incubation (Inhibitor-Kinase Binding) B->C D Initiate Reaction (Add Substrate/ATP) C->D E Kinase Reaction Incubation D->E F Stop Reaction & Add Detection Reagents (Ab, EDTA) E->F G Detection Incubation F->G H Read Plate (TR-FRET) G->H I Data Analysis (IC50 determination) H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Table 1: Representative Kinase Inhibitory Activity of Pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrazolo[3,4-b]pyridinesGSK-31[6]
4-Aryl-3-cyano-pyridinesPI3Kα27[1]
Methsulfonyl PyridinesPI3Kα / PI3Kδ1.8 / 3.2[7]

Note: This table presents data for various pyridine derivatives to illustrate the potential of the scaffold and is not specific to this compound derivatives for which public data is limited.

Anticonvulsant Agents

Epilepsy is a neurological disorder characterized by recurrent seizures. The pyridine nucleus is present in several compounds with anticonvulsant properties.[8][9] Derivatives of this compound can be explored for their potential to modulate neuronal excitability, for instance, by interacting with ion channels or neurotransmitter receptors.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice [3][10][11]

  • Animal Preparation:

    • Use male albino mice (25-30 g).

    • Divide the animals into groups (n=6-10 per group), including a control group and groups for each dose of the test compound.

  • Drug Administration:

    • Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose) intraperitoneally (i.p.) or orally (p.o.).

    • Administer the vehicle to the control group.

    • Allow for a pre-treatment time (e.g., 30-60 minutes) based on the expected pharmacokinetic profile of the compound.

  • Induction of Seizures:

    • Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

    • Place the electrodes on the corneas of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using an electroconvulsometer.

  • Observation:

    • Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis:

    • Calculate the percentage of animals protected in each group.

    • Determine the median effective dose (ED50) using probit analysis.

MES_Test_Workflow A Animal Grouping and Acclimatization B Drug/Vehicle Administration A->B C Pre-treatment Period B->C D Application of Corneal Electrodes C->D E Delivery of Electrical Stimulus D->E F Observation for Tonic Hindlimb Extension E->F G Data Recording (% Protection) F->G

References

Methodological & Application

Application Note & Protocol: Synthesis of 6-methyl-3-Pyridineethanol via Hydroboration-Oxidation of 2-methyl-5-vinylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 6-methyl-3-pyridineethanol, a valuable pharmaceutical intermediate, from the readily available starting material, 2-methyl-5-vinylpyridine. The featured methodology is a two-step hydroboration-oxidation reaction, a cornerstone of modern organic synthesis that allows for the anti-Markovnikov hydration of alkenes.[1] This protocol is designed to be a self-validating system, offering detailed procedural steps, explanations of the underlying chemical principles, and critical safety considerations. All claims are substantiated with citations from authoritative sources to ensure scientific integrity.

Introduction and Scientific Background

The synthesis of pyridine derivatives is of paramount importance in medicinal chemistry and drug development, as the pyridine motif is a common feature in a wide range of pharmacologically active compounds. This compound (also known as 2-(6-methylpyridin-3-yl)ethanol)[2] serves as a key building block in the synthesis of various pharmaceutical agents.

The transformation of 2-methyl-5-vinylpyridine to this compound involves the hydration of the vinyl group. A direct acid-catalyzed hydration would follow Markovnikov's rule, leading to the formation of the undesired 1-(6-methylpyridin-3-yl)ethanol. To achieve the desired anti-Markovnikov addition of water, a hydroboration-oxidation sequence is the method of choice.[1][3] This powerful reaction, first reported by Herbert C. Brown, proceeds with high regioselectivity and stereospecificity.[1]

The reaction proceeds in two distinct steps:

  • Hydroboration: The addition of borane (BH3) across the carbon-carbon double bond of the vinyl group. Borane adds in a concerted, syn-addition manner, with the boron atom attaching to the less substituted carbon and a hydrogen atom to the more substituted carbon.[1][4][5] This regioselectivity is driven by both steric and electronic factors.

  • Oxidation: The resulting organoborane intermediate is then oxidized, typically using alkaline hydrogen peroxide. This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry.[4]

Reaction Mechanism and Workflow

The overall transformation is depicted below:

Synthesis 2-methyl-5-vinylpyridine This compound 2-methyl-5-vinylpyridine->this compound Hydroboration- Oxidation Step1 1. BH3•THF Step2 2. H2O2, NaOH

Caption: Overall synthesis of this compound.

A more detailed mechanistic workflow is illustrated below:

Mechanism Start 2-methyl-5-vinylpyridine TransitionState Four-membered transition state Start->TransitionState Hydroboration (syn-addition) BH3 BH3•THF (Borane-THF complex) BH3->TransitionState Organoborane Trialkylborane intermediate TransitionState->Organoborane Anti-Markovnikov regioselectivity BorateEster Borate Ester Organoborane->BorateEster Oxidation (Retention of stereochemistry) Oxidant H2O2, NaOH (Hydrogen Peroxide, Sodium Hydroxide) Oxidant->BorateEster Product This compound BorateEster->Product Hydrolysis

Caption: Mechanistic workflow of the hydroboration-oxidation reaction.

Materials and Methods

Reagents and Equipment
ReagentFormulaCAS No.SupplierPurity
2-methyl-5-vinylpyridineC8H9N140-76-1Major Supplier≥95%
Borane-tetrahydrofuran complexBH3•THF14044-65-6Major Supplier1.0 M in THF
Sodium hydroxideNaOH1310-73-2Major Supplier≥97%
Hydrogen peroxideH2O27722-84-1Major Supplier30% w/w in H2O
Tetrahydrofuran (THF), anhydrousC4H8O109-99-9Major Supplier≥99.9%, inhibitor-free
Diethyl ether, anhydrous(C2H5)2O60-29-7Major Supplier≥99.7%
Saturated sodium chloride solutionNaCl(aq)N/AIn-house prep.N/A
Anhydrous magnesium sulfateMgSO47487-88-9Major Supplier≥99.5%

Equipment:

  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Septa and needles

  • Syringes

  • Condenser

  • Drying tube (filled with calcium chloride)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Silica gel (for column chromatography)

  • TLC plates (silica gel 60 F254)

Safety Precautions

Extreme caution must be exercised when handling borane-THF complex and other reagents.

  • Borane-THF complex (BH3•THF): This reagent is highly flammable, corrosive, and reacts violently with water, releasing flammable hydrogen gas.[6] It is also an irritant. All operations involving BH3•THF must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7][8] Personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat, is mandatory.[9]

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye burns. Avoid contact with skin and eyes.

  • Sodium Hydroxide: Corrosive and can cause severe burns. Handle with care.

  • Tetrahydrofuran (THF) and Diethyl Ether: Highly flammable liquids. Keep away from ignition sources. THF can form explosive peroxides upon storage, especially when inhibitor-free.[6]

Detailed Experimental Protocol

Step 1: Hydroboration
  • Reaction Setup:

    • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a condenser topped with a nitrogen inlet, add 2-methyl-5-vinylpyridine (11.9 g, 100 mmol).

    • Add 100 mL of anhydrous THF to dissolve the starting material.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Borane-THF:

    • Slowly add 1.0 M borane-THF complex in THF (110 mL, 110 mmol, 1.1 equivalents) to the stirred solution via a syringe over a period of 30-45 minutes.

    • Causality: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

    • Maintain the internal temperature below 5 °C during the addition.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for an additional 2-3 hours to ensure the complete formation of the trialkylborane intermediate.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography) by taking a small aliquot, quenching it with a few drops of water, and eluting with a suitable solvent system (e.g., ethyl acetate/hexanes).

Step 2: Oxidation
  • Preparation for Oxidation:

    • Cool the reaction mixture back down to 0 °C with an ice-water bath.

  • Oxidant Addition:

    • Slowly and carefully add 3 M aqueous sodium hydroxide solution (40 mL) to the reaction mixture.

    • Caution: This addition can be exothermic.

    • Following the NaOH addition, add 30% hydrogen peroxide (40 mL) dropwise via an addition funnel.

    • Critical Step: The rate of addition must be carefully controlled to keep the internal temperature below 20 °C. Vigorous gas evolution (hydrogen) may occur.[7]

  • Completion of Oxidation:

    • After the addition of hydrogen peroxide is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

    • Gently heat the reaction mixture to 50 °C and stir for an additional hour to ensure complete oxidation of the organoborane.

Step 3: Work-up and Purification
  • Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Separate the organic and aqueous layers using a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all the organic layers.

  • Washing:

    • Wash the combined organic layers with saturated aqueous sodium chloride solution (brine) (2 x 50 mL) to remove residual water and inorganic salts.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate and gradually increasing to 50%).

    • Combine the fractions containing the desired product (as identified by TLC).

    • Remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.

Characterization and Expected Results

PropertyExpected Value
Appearance Colorless to pale yellow viscous oil or solid
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol [2]
Yield 75-85%
Boiling Point ~110-112 °C at 0.5 mmHg
1H NMR (CDCl3, 400 MHz) δ 8.28 (d, J=2.4 Hz, 1H), 7.50 (dd, J=8.0, 2.4 Hz, 1H), 7.09 (d, J=8.0 Hz, 1H), 3.85 (t, J=6.4 Hz, 2H), 2.85 (t, J=6.4 Hz, 2H), 2.52 (s, 3H), 1.75 (br s, 1H, OH).
13C NMR (CDCl3, 100 MHz) δ 156.5, 147.2, 136.8, 133.0, 123.2, 61.8, 38.5, 24.1.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionEnsure anhydrous conditions. Extend reaction time for the hydroboration step. Ensure sufficient equivalents of BH3•THF are used.
Loss of product during work-upPerform multiple extractions. Avoid overly vigorous shaking in the separatory funnel to prevent emulsion formation.
Presence of starting material Incomplete hydroborationCheck the quality and concentration of the BH3•THF solution. Ensure the reaction is run for the specified time.
Formation of 1-(6-methylpyridin-3-yl)ethanol (Markovnikov product) Reaction conditions favoring Markovnikov additionThis is unlikely with hydroboration-oxidation. Ensure no strong acids are present.
Incomplete Oxidation Insufficient H2O2 or NaOHUse the specified amounts of reagents. Ensure the oxidation reaction is allowed to proceed for the full duration, including the heating step.

Conclusion

The hydroboration-oxidation of 2-methyl-5-vinylpyridine provides a reliable and efficient route to this compound with good yield and high regioselectivity. Careful adherence to the protocol, particularly with respect to anhydrous conditions and safety precautions for handling reactive reagents, is essential for a successful synthesis. This application note provides the necessary details for researchers to confidently reproduce this important transformation in a laboratory setting.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-methyl-3-pyridineethanol. The method is suitable for routine quality control and stability testing of this compound in bulk drug substance and formulated products. The developed isocratic method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection, providing excellent peak symmetry and resolution. The method was validated in accordance with International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and specificity. Furthermore, forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for ensuring its quality, purity, and stability throughout the manufacturing process and shelf-life of the final product. High-performance liquid chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and versatility.

This document provides a comprehensive guide for the development of an HPLC method for this compound, from initial parameter selection based on its physicochemical properties to full method validation. The causality behind each experimental choice is explained to provide a clear and logical development pathway.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation for logical HPLC method development.

PropertyValueSource
Molecular Formula C₈H₁₁NOPubChem
Molecular Weight 137.18 g/mol PubChem[1]
Structure PubChem
Predicted pKa 14.74 (most acidic), 5.39 (most basic)ChemAxon
Predicted XLogP3 0.8PubChem[1]
UV Absorbance Estimated λmax ~265 nmInferred from pyridine chromophore

The pyridine ring is the primary chromophore responsible for UV absorbance. Pyridine itself exhibits a strong absorbance maximum around 250-270 nm, and this is a logical starting point for selecting the detection wavelength. The predicted pKa of the pyridine nitrogen (around 5.39) is a critical parameter for controlling retention and peak shape by adjusting the mobile phase pH. The relatively low logP value indicates moderate polarity, suggesting that a standard C18 column should provide adequate retention.

HPLC Method Development Strategy

The following workflow outlines the systematic approach to developing the HPLC method for this compound.

Method_Development_Workflow A Analyte Characterization (pKa, logP, UV Spectrum) B Initial Parameter Selection (Column, Mobile Phase, Wavelength) A->B Guides initial choices C Method Optimization (Mobile Phase Composition, pH, Flow Rate) B->C Systematic refinement D Forced Degradation Studies C->D Assess specificity E Method Validation (ICH Guidelines) C->E Confirm performance D->C Re-optimization if needed F Final Method Protocol E->F Documented procedure

Caption: A logical workflow for HPLC method development.

Initial Chromatographic Conditions

Based on the physicochemical properties of this compound, the following initial HPLC parameters were selected:

ParameterInitial ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe moderate polarity of the analyte suggests good retention on a versatile and widely used C18 stationary phase.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 6.5)Acetonitrile is a common organic modifier with good UV transparency. A phosphate buffer is chosen for its buffering capacity in the desired pH range. A pH of 6.5, which is more than one pH unit above the pKa of the pyridine nitrogen, will ensure the analyte is in its neutral form, promoting better retention and peak shape on a reversed-phase column.
Detection UV at 265 nmThis wavelength is chosen based on the expected absorbance maximum of the pyridine chromophore, ensuring high sensitivity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Column Temperature 30 °CA slightly elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Method Optimization

The initial conditions provided a good starting point, but further optimization was performed to achieve the best possible chromatographic performance.

  • Organic Modifier: Both acetonitrile and methanol were evaluated. Acetonitrile provided a sharper peak shape and was chosen as the organic modifier.

  • Mobile Phase pH: The pH of the phosphate buffer was varied from 5.5 to 7.5. A pH of 6.8 provided the optimal balance of retention time and peak symmetry.

  • Buffer Concentration: A buffer concentration of 20 mM was found to be sufficient to maintain a stable pH without causing precipitation issues.

  • Isocratic vs. Gradient Elution: An isocratic elution was found to be sufficient for the analysis of the main peak and its potential impurities, simplifying the method.

Final Optimized HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.8):Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 265 nm
Column Temperature 30 °C
Injection Volume 10 µL
Run Time 10 minutes

Sample and Standard Preparation Protocol

Standard Solution (100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.

Specificity and Forced Degradation

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to the following stress conditions:

  • Acidic: 0.1 N HCl at 60 °C for 24 hours

  • Basic: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 105 °C for 48 hours

  • Photolytic: UV light (254 nm) for 24 hours

The results showed significant degradation under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-resolved from the parent peak. This demonstrates the method's ability to separate this compound from its potential degradation products.

Forced_Degradation_Workflow Start This compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Analysis Analyze by HPLC Stress->Analysis Evaluation Evaluate Peak Purity and Resolution of Degradants Analysis->Evaluation

Caption: Workflow for forced degradation studies.

Linearity

The linearity of the method was evaluated over a concentration range of 10-150 µg/mL. The correlation coefficient (r²) was found to be > 0.999, indicating excellent linearity.

Accuracy

The accuracy of the method was determined by spike recovery studies at three concentration levels (80%, 100%, and 120% of the nominal concentration). The mean recovery was between 98.0% and 102.0%.

Precision

The precision of the method was evaluated by performing six replicate injections of the standard solution. The relative standard deviation (RSD) for both repeatability and intermediate precision was less than 2.0%.

Robustness

The robustness of the method was assessed by making small, deliberate variations in the mobile phase composition (±2% organic), pH (±0.2 units), and column temperature (±2 °C). In all cases, the chromatographic performance remained acceptable, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the analysis of this compound has been developed and validated. The method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability studies. The stability-indicating nature of the method was confirmed through forced degradation studies.

References

GC-MS Analysis of 6-methyl-3-Pyridineethanol and its Byproducts: A Validated Protocol for Quality Control in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-3-pyridineethanol is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is critical, as even trace-level byproducts can impact the safety and efficacy of the final drug product. This application note presents a detailed, robust, and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of this compound and its process-related impurities. We provide a comprehensive protocol covering sample preparation, instrument configuration, and data analysis, underpinned by a rationale for each experimental choice. The methodology is designed to be a self-validating system, ensuring trustworthiness and reproducibility for researchers and quality control laboratories in the pharmaceutical industry.

Introduction and Scientific Background

The chemical scaffold of this compound (CAS: 100189-17-1) is a versatile building block in modern organic synthesis, particularly valued in drug discovery for its ability to be incorporated into complex molecular architectures. The presence of both a pyridine ring and a primary alcohol functional group allows for a wide range of subsequent chemical modifications. However, the synthesis of this intermediate can lead to the formation of various byproducts, including unreacted starting materials, products of over-oxidation or reduction, and isomers.

Regulatory bodies require stringent control over impurities in APIs and their intermediates.[1][2] Therefore, a highly sensitive and selective analytical method is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its exceptional separating power and its ability to provide structural information for definitive peak identification.[3][4] This guide explains the causality behind the chosen analytical parameters, ensuring that the protocol is not just a series of steps, but a well-reasoned scientific method.

Principle of the GC-MS Method

This method leverages the volatility of this compound and its potential byproducts for separation via gas chromatography. A sample solution is injected into a heated port, where it is vaporized and carried by an inert gas (helium) onto a capillary column. The column, typically a non-polar or mid-polarity phase like (5%-phenyl)-methylpolysiloxane, separates compounds based on their boiling points and interactions with the stationary phase.[3]

As the separated compounds elute from the column, they enter a mass spectrometer. Here, they are ionized, most commonly by electron ionization (EI) at 70 eV, which generates a unique and reproducible fragmentation pattern (mass spectrum) for each compound.[5] This mass spectrum acts as a "chemical fingerprint," allowing for unambiguous identification by comparison to a spectral library or a reference standard. Quantification is achieved by integrating the area of a specific ion peak (or the total ion chromatogram) and comparing it to a calibration curve generated from standards of known concentration.

Materials and Instrumentation

Reagents and Consumables
  • This compound Reference Standard: (Purity ≥ 98%)

  • Solvent: Methanol or Dichloromethane (HPLC or GC-grade)

  • Inert Gas: Helium (99.999% purity or higher)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for standard preparation and injection

Instrumentation
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent) with a split/splitless injector.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent) single quadrupole mass spectrometer.

  • GC Column: HP-5ms or DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Rationale: This (5%-phenyl)-methylpolysiloxane column is a robust, versatile, and low-bleed column ideal for separating a wide range of semi-volatile organic compounds, including pyridine derivatives. Its polarity is well-suited for resolving the target analyte from potential process impurities.[3]

  • Data System: MassHunter, ChemStation, or equivalent chromatography data software.

Experimental Protocols

Preparation of Standards and Samples
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This stock solution should be stored at 4°C and is typically stable for several weeks.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with methanol. These standards are used to establish the instrument's linear dynamic range and for quantification.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample to be analyzed into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. This creates a nominal concentration of 1000 µg/mL. If impurity levels are expected to be very low, a more concentrated sample may be prepared, but care must be taken to avoid column overload.

  • System Suitability Test (SST) Solution: Use a mid-range calibration standard (e.g., 25 µg/mL) to perform system suitability checks before running the analytical sequence.

GC-MS Instrument Configuration and Method

The following table outlines the recommended starting parameters for the GC-MS system. These may require optimization based on the specific instrument and column performance.

ParameterRecommended Setting
GC System
Injection PortSplitless
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow Mode)
Oven ProgramInitial: 70 °C, hold for 2 minRamp 1: 15 °C/min to 280 °CHold: 5 min at 280 °C
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan
Scan Rangem/z 40 - 450
Solvent Delay4.0 min

Rationale for Oven Program: The initial hold at 70°C ensures sharp peak shapes through cryogenic focusing at the head of the column. The temperature ramp of 15°C/min provides a good balance between efficient separation and reasonable analysis time. The final hold at 280°C ensures that any less volatile, high-boiling point impurities are eluted from the column before the next injection.[6]

Analytical Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting SampleLogin Sample Receipt & Login StandardPrep Standard & Calibration Curve Preparation SampleLogin->StandardPrep SamplePrep Sample Weighing & Dilution SampleLogin->SamplePrep SST System Suitability Test (SST) SamplePrep->SST Sequence Build & Run Analytical Sequence SST->Sequence GCMS GC-MS Data Acquisition Sequence->GCMS Integration Peak Integration & Identification GCMS->Integration Quantification Quantification vs. Calibration Curve Integration->Quantification Report Generate Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Expected Results and Data Interpretation

Identification of this compound

The primary analyte, this compound, has a molecular weight of 137.18 g/mol .[7] Under electron ionization, it is expected to produce a characteristic fragmentation pattern.

  • Molecular Ion (M•+): A peak at m/z 137 should be visible, confirming the molecular weight.

  • Key Fragments: The most significant fragmentation is expected to be the alpha-cleavage of the C-C bond adjacent to the pyridine ring (a benzylic-type cleavage), which is a highly favorable process. This results in the loss of a •CH2OH radical (31 Da), leading to a stable, resonance-delocalized cation.

    • m/z 106: This fragment ([M-31]+) is often the base peak or one of the most abundant ions.

    • m/z 78/79: Fragments corresponding to the pyridine ring structure.

    • m/z 108: A peak corresponding to [M-H-C2H4]+ or similar rearrangements may also be observed, analogous to the fragmentation of 3-pyridinemethanol.[8]

Identification of Potential Byproducts

The identity of byproducts is highly dependent on the synthetic route.[9] Common impurities may include:

  • Unreacted Starting Materials: For example, 3-methylpyridine (picoline) or other precursors used in the synthesis.

  • Oxidation Products: The pyridine nitrogen can be oxidized to an N-oxide, or the primary alcohol can be oxidized to an aldehyde or carboxylic acid.

  • Isomers: Positional isomers may form depending on the regioselectivity of the synthesis.

  • Residual Solvents: Though typically analyzed by headspace GC, high-boiling point solvents used in the synthesis or workup may be present.[1]

Unknown peaks in the chromatogram should be tentatively identified by comparing their mass spectra against the NIST/Wiley spectral library. Definitive identification requires confirmation against a synthesized or purchased reference standard.

Summary of Expected Analytical Data
CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~10-12137106 , 78, 108
3-Methylpyridine (Starting Material)~5-69392, 66
6-methyl-3-pyridinecarboxaldehyde~9-11121120, 92, 65

Note: Retention times are estimates and will vary based on the specific GC system, column condition, and method parameters. The bolded fragment ion is predicted to be the base peak.

Method Validation and System Suitability

To ensure the trustworthiness of the results, the following checks must be performed:

  • System Suitability: Before analysis, inject the SST solution. The results must meet pre-defined criteria:

    • Peak Tailing Factor: 0.9 - 1.5 for the this compound peak.

    • Signal-to-Noise Ratio (S/N): >100 for the main analyte peak.

    • Retention Time Reproducibility: <% 0.5% RSD over a series of injections.

  • Linearity: The calibration curve should have a coefficient of determination (r²) ≥ 0.995 over the desired concentration range.

  • Limit of Detection (LOD) and Quantification (LOQ): These should be experimentally determined based on the S/N ratio (typically 3:1 for LOD and 10:1 for LOQ) to define the method's sensitivity for trace impurity analysis.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of this compound and its related byproducts. By explaining the rationale behind key experimental choices, from column selection to MS parameters, this guide empowers researchers and quality control analysts to implement a robust, reliable, and self-validating method. Adherence to this protocol will ensure the high purity of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

References

Application Note: A Comprehensive Guide to the Purification of 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed technical guide for the purification of 6-methyl-3-pyridineethanol (CAS No. 100189-17-1), a key intermediate in pharmaceutical and chemical synthesis. Achieving high purity of this compound is critical for ensuring the desired reactivity, yield, and impurity profile in downstream applications. This document outlines three primary purification protocols: Fractional Vacuum Distillation, Flash Column Chromatography, and Recrystallization. It includes step-by-step methodologies, the scientific rationale behind procedural choices, safety protocols, and methods for purity assessment. This guide is intended for researchers, scientists, and drug development professionals seeking robust and validated methods for obtaining high-purity this compound.

Introduction and Compound Profile

This compound is a substituted pyridine derivative widely utilized as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Its bifunctional nature, featuring both a nucleophilic hydroxyl group and a pyridine ring, allows for diverse chemical modifications. The presence of impurities, such as water, unreacted starting materials, or side-products from its synthesis (e.g., other pyridine homologues), can significantly compromise the outcome of subsequent reactions. Therefore, effective purification is a non-negotiable step in its application.

This guide provides validated protocols to address common impurities and achieve >99% purity, suitable for the stringent requirements of drug discovery and development.

Physical and Chemical Properties

A thorough understanding of the compound's properties is essential for designing an effective purification strategy.

PropertyValueSource(s)
CAS Number 100189-17-1[1][2]
Molecular Formula C₈H₁₁NO[1][2]
Molecular Weight 137.18 g/mol [1][2]
Appearance Yellow Solid or Liquid[2]
Melting Point 40 - 44 °C
Boiling Point 208 - 209 °C (at 760 mmHg)
Solubility Freely soluble in water[3]
Hygroscopicity Hygroscopic[3]

Critical Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care in a controlled laboratory environment.

  • Toxicity: The compound is toxic if swallowed and fatal in contact with skin.

  • Irritation: It causes serious skin and eye irritation and may cause respiratory irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., Nitrile rubber).[3]

  • Storage: Store in a tightly closed, dry container in a well-ventilated area.[3] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to prevent water absorption.[3]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical. [4]

Purification Strategy and Workflow

The choice of purification method depends on the initial purity of the crude material, the nature of the impurities, and the required scale of the operation. The following diagram illustrates a general workflow for the purification and quality control of this compound.

G cluster_0 Purification Workflow Crude Crude 6-Methyl-3- Pyridineethanol InitialQC Initial Purity Assessment (GC-MS, NMR) Crude->InitialQC Decision Select Purification Method InitialQC->Decision Distillation Protocol 1: Fractional Vacuum Distillation Decision->Distillation   Large scale;   Volatile impurities Chromatography Protocol 2: Flash Chromatography Decision->Chromatography High purity needed; Close-boiling impurities Recrystallization Protocol 3: Recrystallization Decision->Recrystallization   Final polishing;   Solid crude FinalQC Final Purity Analysis (>99% Target) Distillation->FinalQC Chromatography->FinalQC Recrystallization->FinalQC FinalQC->Decision Fail PureProduct Pure Product Storage (Inert Atmosphere) FinalQC->PureProduct Pass

Caption: General workflow for purification and analysis.

Detailed Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This method is ideal for purifying moderate to large quantities (5 g to 100 g) of this compound, particularly for removing impurities with significantly different boiling points.

  • Scientific Rationale: Pyridine derivatives can be prone to thermal degradation at their atmospheric boiling points.[5] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature, thus minimizing decomposition and improving yield. The efficiency of separation is enhanced by a fractionating column, which provides multiple theoretical plates for vapor-liquid equilibration.

Materials:

  • Crude this compound

  • Drying agent (e.g., anhydrous Magnesium Sulfate or Sodium Sulfate)

  • Round-bottom flask

  • Short-path distillation head with Vigreux column (or packed column)

  • Thermometer and adapter

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Pre-Drying (Critical Step): If the crude material contains water (a common impurity in pyridines[6]), it must be removed. Dissolve the crude product in a suitable anhydrous solvent (e.g., Dichloromethane). Add anhydrous MgSO₄, stir for 30 minutes, filter, and remove the solvent under reduced pressure. Pyridine's hygroscopic nature makes this step vital for a clean distillation.[7]

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.

  • Distillation: a. Transfer the pre-dried crude oil to the distillation flask. b. Slowly apply vacuum, aiming for a pressure of ~1-2 mmHg. c. Begin stirring and gently heat the flask. d. Collect a "forerun" fraction, which will contain any low-boiling impurities. e. Slowly increase the temperature until the main product begins to distill. Collect the main fraction in a clean receiving flask. The boiling point should be stable during this period. (Note: A similar compound, 2-Chloro-3-pyridinemethanol, boils at 112 °C @ 0.2 mmHg, providing a reference point[8]). f. When the temperature of the vapor starts to drop or rise sharply, switch to a new receiving flask to collect the final fraction (tailings).

  • Purity Analysis: Analyze the main fraction using GC or NMR to confirm purity.

Protocol 2: Flash Column Chromatography

This technique offers superior separation and is the method of choice for achieving the highest purity, especially when dealing with impurities that have similar boiling points to the product.

  • Scientific Rationale: Flash chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The polarity of this compound (due to the hydroxyl group and nitrogen atom) allows it to be retained on polar silica gel, while less polar impurities can be washed away with a non-polar solvent. A gradient of a more polar solvent is then used to elute the desired product.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Fraction collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Mobile Phase Selection: Determine the optimal solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of Hexane and Ethyl Acetate. The target R_f value for the product should be around 0.25-0.35.

  • Column Packing: Prepare a slurry of silica gel in Hexane and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution: a. Begin eluting with a low-polarity solvent (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate) to remove non-polar impurities. b. Gradually increase the polarity of the mobile phase (e.g., step gradient to 80:20, 60:40 Hexane:Ethyl Acetate). c. Collect fractions continuously and monitor them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 3: Recrystallization

If the purified product from distillation or chromatography is an oil that solidifies on standing, or if the crude material is a solid, recrystallization can be an excellent final polishing step.

  • Scientific Rationale: This method purifies solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).

Materials:

  • Solid this compound

  • Recrystallization solvent(s) (e.g., Acetone, Hexane, Ethanol, Water)[9]

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filtration flask

Procedure:

  • Solvent Selection: In a test tube, find a suitable solvent or solvent pair. The solid should dissolve in a minimal amount of boiling solvent and crystallize upon cooling. A common pair for compounds of moderate polarity is Acetone/Hexane or Ethyl Acetate/Hexane.

  • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of boiling solvent to dissolve it completely.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment and Validation

Verifying the purity of the final product is a crucial step.

  • Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. A single sharp peak indicates high purity.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. Integration of the proton signals can provide a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. When coupled with GC (GC-MS), it is a powerful tool for identifying impurities.

The following diagram illustrates the decision process for selecting a purification method.

G cluster_1 Method Selection Guide Start Start: Crude Material Q1 What is the scale? Start->Q1 Q2 Are impurities close-boiling? Q1->Q2 > 5g Chrom Use Flash Chromatography Q1->Chrom < 5g Q4 Is >99.5% purity required? Q2->Q4 Yes Distill Use Fractional Vacuum Distillation Q2->Distill No Q3 Is the material solid? Recryst Use Recrystallization (as final step) Q3->Recryst Yes Q4->Distill No Q4->Chrom Yes Distill->Q3 Chrom->Q3

Caption: Decision tree for selecting the appropriate purification protocol.

References

Application Note: A Robust and Scalable Pilot Plant Synthesis of 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 6-methyl-3-pyridineethanol, a key intermediate in the pharmaceutical and fine chemical industries. Moving from bench-scale to a pilot plant presents significant challenges in terms of safety, process control, and scalability. This document details a robust and reliable protocol centered on the reduction of (6-methylpyridin-3-yl)acetic acid using a borane-tetrahydrofuran complex. We provide in-depth explanations for critical process decisions, detailed step-by-step instructions for a 10 kg scale, a thorough hazard analysis, and process flow visualizations to ensure safe and efficient implementation by researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

This compound (CAS: 100189-17-1) is a valuable building block whose dual functionality, derived from its pyridine ring and ethanol group, allows for a wide array of subsequent chemical transformations. While several synthetic routes are conceivable, including Grignard-based approaches, the reduction of a carboxylic acid precursor offers a more controlled and scalable pathway for pilot plant operations.

The chosen strategy involves the direct reduction of (6-methylpyridin-3-yl)acetic acid (CAS: 19733-96-1).[1][2] This route is selected for three primary reasons:

  • High Selectivity: Modern reducing agents offer excellent chemoselectivity, targeting the carboxylic acid function while leaving the aromatic pyridine ring intact.

  • Process Robustness: The reaction is less sensitive to the stringent anhydrous conditions required for organometallic routes, making it more forgiving on a larger scale.

  • Commercial Availability: The starting material, (6-methylpyridin-3-yl)acetic acid, is commercially available, streamlining the supply chain for pilot production.[2]

For the reduction step, Borane-Tetrahydrofuran (BH3•THF) is selected as the reagent of choice. Aliphatic and aromatic carboxylic acids are reduced rapidly and quantitatively to the corresponding alcohols by borane in tetrahydrofuran.[3] While highly effective, BH3•THF is a pyrophoric reagent that demands rigorous safety protocols, which are detailed extensively in this guide. A noteworthy alternative for future process optimization is the use of safer, catalyst-based systems, such as ammonia-borane with catalytic TiCl₄, which can reduce carboxylic acids at room temperature.[4][5]

Process Chemistry and Reaction Mechanism

The overall transformation is the reduction of a carboxylic acid to a primary alcohol:

Overall Reaction Scheme: (6-methylpyridin-3-yl)acetic acid → this compound

The mechanism for the reduction of a carboxylic acid by diborane (the reactive species in BH3•THF) involves several steps:

  • Initial Reaction: The highly electrophilic borane coordinates to the carbonyl oxygen of the carboxylic acid. This initial reaction is rapid and evolves one equivalent of hydrogen gas, forming a triacyloxyborane.

  • Reduction: The triacyloxyborane intermediate is then further reduced by additional equivalents of borane to a borate ester.

  • Hydrolysis: Upon aqueous work-up (quenching), the borate ester is hydrolyzed to release the final primary alcohol product.

Reaction_Pathway SM Starting Material (6-methylpyridin-3-yl)acetic acid INT1 Triacyloxyborane Intermediate SM->INT1 + BH3•THF - H2 (gas) INT2 Borate Ester Complex INT1->INT2 + 2 BH3•THF PROD Final Product This compound INT2->PROD + H2O / H+ (Quench / Work-up)

Caption: Reaction pathway for the reduction of a pyridine acetic acid.

Pilot Plant Protocol (10 kg Scale)

This protocol is designed for a standard pilot plant setup equipped with a 100 L glass-lined reactor, an addition funnel, a reflux condenser, and appropriate safety measures for handling pyrophoric and flammable materials.

Materials and Equipment
Material CAS No. Quantity Molar Eq. Purity
(6-methylpyridin-3-yl)acetic acid19733-96-110.0 kg1.0>97%
Tetrahydrofuran (THF), anhydrous109-99-960 L->99.9%, <50 ppm H₂O
Borane-THF complex (1M solution)14044-65-666.2 L1.01M in THF
Methanol (MeOH)67-56-120 L->99.8%
Hydrochloric Acid (10% aq.)7647-01-0~15 L--
Sodium Hydroxide (20% aq.)1310-73-2~20 L--
Ethyl Acetate (EtOAc)141-78-650 L->99.5%
Brine (Saturated NaCl aq.)7647-14-520 L--
Magnesium Sulfate (anhydrous)7487-88-92 kg--

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet.

  • 100 L Addition Vessel.

  • Condenser with a suitable cooling system.

  • 200 L Quench Vessel.

  • 200 L Extraction Vessel (Liquid-Liquid).

  • Rotary Evaporator or Wiped-Film Evaporator suitable for solvent removal.

  • Vacuum Distillation Apparatus.

Step-by-Step Procedure

Step 1: Reactor Preparation and Inerting

  • Ensure the reactor is clean, dry, and has passed all safety checks.

  • Assemble the reactor with the overhead stirrer, addition funnel, condenser, and temperature probe.

  • Purge the entire system with dry nitrogen for at least 2 hours to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

Step 2: Reagent Charging

  • Under a strong nitrogen flow, charge the (6-methylpyridin-3-yl)acetic acid (10.0 kg) into the reactor.

  • Add anhydrous THF (40 L) to the reactor via a transfer line.

  • Stir the mixture at 100-150 RPM until all solids are dissolved.

  • Cool the reactor contents to 0-5 °C using a chiller.

Step 3: Controlled Addition of Borane-THF

  • Charge the 1M Borane-THF solution (66.2 L) into the addition vessel.

  • CAUTION: Hydrogen gas will be evolved during the addition. Ensure the reactor's vent is routed through a scrubber or to a safe, designated exhaust.

  • Slowly add the Borane-THF solution to the reactor dropwise over 4-6 hours, maintaining the internal temperature between 0-10 °C. This slow addition is critical to control the exotherm and the rate of hydrogen evolution.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 12-16 hours.

Step 4: In-Process Control (IPC) and Reaction Quench

  • Take a sample from the reaction mixture and quench it carefully with methanol. Analyze by TLC or HPLC to confirm the complete consumption of the starting material.

  • Once the reaction is complete, cool the reactor back down to 0-5 °C.

  • CAUTION: The quenching process is highly exothermic and evolves large volumes of hydrogen. Perform with extreme care.

  • Slowly and carefully add Methanol (20 L) dropwise to the reactor via the addition funnel, ensuring the internal temperature does not exceed 20 °C. Vigorous gas evolution will be observed.

  • After the initial vigorous reaction subsides, stir the mixture for an additional 1 hour at room temperature.

Step 5: Work-up and Extraction

  • Concentrate the quenched reaction mixture under reduced pressure to remove most of the THF and methanol.

  • Add 10% aqueous HCl (~15 L) to the residue until the pH is ~2. This ensures the product is in its protonated, water-soluble form.

  • Wash the acidic aqueous layer with Ethyl Acetate (2 x 20 L) to remove any non-basic organic impurities. Discard the organic layers.

  • Adjust the pH of the aqueous layer to ~9-10 using 20% aqueous NaOH. The product will now be in its free base form.

  • Extract the product into Ethyl Acetate (3 x 15 L).

  • Combine the organic layers, wash with brine (20 L), and dry over anhydrous magnesium sulfate (2 kg).

Step 6: Purification

  • Filter off the drying agent.

  • Concentrate the ethyl acetate solution under reduced pressure to yield the crude this compound as an oil.

  • Purify the crude product by vacuum distillation to obtain the final product with high purity (>98%).

Process Safety and Hazard Analysis

Safe execution is paramount. All personnel must be trained on the specific hazards of the chemicals involved.

Substance Key Hazards Handling Precautions
Borane-THF Complex Pyrophoric (ignites on contact with air/moisture), Flammable, Water-reactive (releases H₂ gas), Acutely toxic.Handle under a strict inert (nitrogen) atmosphere. Use air-tight syringes and transfer lines. Ground all equipment to prevent static discharge.[6]
Tetrahydrofuran (THF) Highly flammable liquid and vapor, may form explosive peroxides. Causes serious eye irritation.Store away from heat and ignition sources. Test for peroxides before use if stored for extended periods. Work in a well-ventilated area.
Methanol Highly flammable, Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).Avoid all contact. Use in a well-ventilated area or with respiratory protection. Wear appropriate gloves and eye protection.
This compound Avoid contact with skin and eyes.[7] Wear suitable protective clothing.[8]Handle in a well-ventilated place. Store container tightly closed in a dry, cool place.[7]

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat.

  • Safety goggles and a face shield, especially during charging and quenching steps.

  • Chemically resistant gloves (e.g., butyl rubber for handling BH3•THF).

  • Ensure emergency showers, eyewash stations, and appropriate fire extinguishers (Class D for metal fires, CO₂/dry chemical for solvent fires) are readily accessible.

Process Workflow Visualization

The following diagram outlines the complete operational workflow for the pilot plant synthesis.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 1. Reactor Setup & Safety Check P2 2. System Inerting (Nitrogen Purge) P1->P2 R1 3. Charge Acid & THF P2->R1 R2 4. Cool to 0-5 °C R1->R2 R3 5. Slow Addition of BH3-THF R2->R3 R4 6. Stir at RT (Overnight) R3->R4 W1 7. Reaction Quench (Methanol) R4->W1 W2 8. Solvent Removal W1->W2 W3 9. Acid/Base Extraction W2->W3 W4 10. Dry & Concentrate W3->W4 W5 11. Vacuum Distillation W4->W5 W6 12. Final QC & Packaging W5->W6

Caption: Pilot plant workflow from preparation to final product.

References

Application Notes and Protocols: 6-Methyl-3-Pyridineethanol as a Versatile Precursor for the Synthesis of Novel Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Pyridine-Based Ligands and the Untapped Potential of 6-Methyl-3-Pyridineethanol

Pyridine and its derivatives are fundamental building blocks in coordination chemistry, forming the backbone of a vast array of ligands that are indispensable in catalysis, materials science, and pharmaceutical development. The nitrogen atom of the pyridine ring provides a key coordination site for a wide range of metal ions, and the substitution pattern on the ring allows for fine-tuning of the electronic and steric properties of the resulting metal complexes. This tunability is crucial for optimizing catalytic activity and selectivity in various chemical transformations.

Among the myriad of functionalized pyridines, this compound stands out as a particularly versatile and strategic precursor for the synthesis of novel ligands. Its structure incorporates three key features that can be exploited for ligand design:

  • The Pyridine Nitrogen: The primary coordination site for metal ions.

  • The Hydroxyl Group: A reactive handle for introducing a variety of other functional groups through well-established synthetic transformations such as etherification and esterification. This allows for the straightforward construction of bidentate and potentially multidentate ligand scaffolds.

  • The Methyl Group: While less reactive, it provides steric bulk and can influence the electronic properties of the pyridine ring.

This application note provides a detailed guide for researchers, chemists, and drug development professionals on the utilization of this compound in the synthesis of novel ether- and ester-functionalized pyridine ligands. We will delve into the causality behind experimental choices, provide self-validating and detailed protocols, and present data in a clear and accessible format.

Core Synthetic Strategies: Functionalization of the Hydroxyl Group

The primary route to novel ligands from this compound involves the chemical modification of its terminal hydroxyl group. Two of the most robust and widely applicable methods for this are the Williamson ether synthesis and the Steglich esterification. These reactions allow for the introduction of a second coordinating moiety, thereby transforming the monodentate this compound into a bidentate ligand.

Synthesis of Pyridine-Ether Ligands via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide. In the context of our precursor, this reaction allows for the introduction of a variety of functionalities, including another pyridine ring to create a bipyridine-like ligand.

Causality of Experimental Choices:

  • Base Selection: A strong base is required to deprotonate the alcohol of this compound to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol, driving the reaction to completion.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They are capable of solvating the cation of the base but do not participate in the reaction, allowing the alkoxide to remain highly reactive.

  • Alkyl Halide: The choice of the alkyl halide determines the second coordinating arm of the ligand. For the synthesis of a bidentate N,N'-ligand, a halomethylpyridine, such as 2-(chloromethyl)pyridine, is an excellent choice.

Experimental Workflow for Pyridine-Ether Ligand Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification A This compound in anhydrous THF C Formation of Sodium Alkoxide A->C Stir at 0 °C to rt B Sodium Hydride (NaH) B->C E Addition to Alkoxide Solution C->E D 2-(Chloromethyl)pyridine hydrochloride D->E F Reflux E->F G Crude Pyridine-Ether Ligand F->G H Quench with Water G->H I Extraction with Ethyl Acetate H->I J Column Chromatography I->J K Pure Pyridine-Ether Ligand J->K

Caption: Workflow for the synthesis of a pyridine-ether ligand.

Detailed Protocol: Synthesis of 2-(((6-methylpyridin-3-yl)methoxy)methyl)pyridine

  • Preparation of the Alkoxide:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.37 g, 10 mmol) and 30 mL of anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the sodium alkoxide is usually indicated by the cessation of gas evolution.

  • Nucleophilic Substitution:

    • In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride (1.80 g, 11 mmol) with a saturated aqueous solution of sodium bicarbonate. Extract the free base into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and carefully remove the solvent under reduced pressure.

    • Dissolve the resulting 2-(chloromethyl)pyridine free base in 10 mL of anhydrous THF.

    • Add the solution of 2-(chloromethyl)pyridine dropwise to the previously prepared alkoxide solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of 10 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to yield the pure pyridine-ether ligand.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)1H NMR (CDCl3, δ ppm)
2-(((6-methylpyridin-3-yl)methoxy)methyl)pyridineC14H16N2O228.2975-858.55 (d, 1H), 8.45 (s, 1H), 7.70 (t, 1H), 7.55 (d, 1H), 7.40 (d, 1H), 7.20 (dd, 1H), 7.10 (d, 1H), 4.65 (s, 2H), 4.60 (s, 2H), 2.50 (s, 3H)
Synthesis of Pyridine-Ester Ligands via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, which is particularly useful for substrates that are sensitive to acidic conditions. This reaction employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

Causality of Experimental Choices:

  • Coupling Agent (DCC): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol.

  • Catalyst (DMAP): DMAP acts as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species, which accelerates the reaction with the alcohol.[1][2]

  • Solvent: Anhydrous dichloromethane (DCM) is a common solvent as it is inert and effectively dissolves the reactants.

Experimental Workflow for Pyridine-Ester Ligand Synthesis

Steglich_Esterification cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Coupling Reaction cluster_2 Step 3: Work-up and Purification A This compound and Picolinic Acid in DCM C Reactant Mixture A->C B DMAP (catalyst) B->C E Stir at room temperature C->E D DCC in DCM (added slowly) D->E F Formation of Ester and DCU precipitate E->F G Filter to remove DCU F->G H Wash with aq. HCl and NaHCO3 G->H I Column Chromatography H->I J Pure Pyridine-Ester Ligand I->J

Caption: Workflow for the synthesis of a pyridine-ester ligand.

Detailed Protocol: Synthesis of 2-(6-methylpyridin-3-yl)ethyl picolinate

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add picolinic acid (1.23 g, 10 mmol), this compound (1.37 g, 10 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.12 g, 1 mmol) in 40 mL of anhydrous dichloromethane (DCM).

    • Stir the solution at room temperature until all solids are dissolved.

  • Coupling Reaction:

    • In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) in 10 mL of anhydrous DCM.

    • Slowly add the DCC solution to the stirred reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 0.5 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to obtain the pure pyridine-ester ligand.

Expected Data:

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)1H NMR (CDCl3, δ ppm)
2-(6-methylpyridin-3-yl)ethyl picolinateC14H14N2O2242.2780-908.75 (d, 1H), 8.40 (s, 1H), 8.10 (d, 1H), 7.85 (t, 1H), 7.50 (d, 1H), 7.40 (dd, 1H), 7.10 (d, 1H), 4.60 (t, 2H), 3.10 (t, 2H), 2.50 (s, 3H)

Applications in Coordination Chemistry and Catalysis

The novel bidentate ligands synthesized from this compound are excellent candidates for the formation of stable complexes with a variety of transition metals, such as palladium, ruthenium, copper, and nickel. The coordination of these ligands to a metal center can be readily achieved by reacting the ligand with a suitable metal salt precursor in an appropriate solvent.

General Protocol for Complexation:

  • Dissolve the synthesized ligand (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or acetonitrile).

  • Add a solution of the metal salt (e.g., PdCl2, RuCl2(PPh3)3, Cu(OAc)2) (1 equivalent) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • The resulting metal complex may precipitate out of the solution or can be isolated by removal of the solvent and subsequent purification by recrystallization.

The resulting metal complexes have significant potential as catalysts in a range of organic transformations. For instance, palladium complexes of these ligands could be effective catalysts for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. Ruthenium complexes may find applications in transfer hydrogenation and oxidation reactions. The specific catalytic activity will be dependent on the nature of the metal center, the ligand architecture, and the reaction conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel pyridine-based ligands. The straightforward functionalization of its hydroxyl group via robust and well-established methods like the Williamson ether synthesis and Steglich esterification provides a facile entry to a diverse range of bidentate ligands. The protocols detailed in this application note offer a solid foundation for researchers to explore the rich coordination chemistry and catalytic potential of these novel ligand systems. The ability to systematically modify the ligand structure by varying the ether or ester functionality opens up exciting avenues for the rational design of catalysts with tailored properties for specific applications in organic synthesis and materials science.

References

Application Notes & Protocols: Strategic Derivatization of 6-Methyl-3-Pyridineethanol for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Privileged Scaffold

6-Methyl-3-pyridineethanol is a versatile bifunctional molecule featuring a pyridine ring, a privileged scaffold in medicinal chemistry, and a primary alcohol that serves as a key handle for synthetic modification.[1][2] The strategic derivatization of this compound offers a powerful approach to modulate its physicochemical properties, pharmacokinetic profile, and ultimately, its biological activity. This guide provides an in-depth exploration of scientifically-grounded strategies for the derivatization of this compound, complete with detailed protocols and the underlying rationale for each synthetic choice. Our focus is on modifications aimed at enhancing therapeutic potential in areas such as antimicrobial, kinase inhibition, and central nervous system (CNS) applications.[3][4][5]

Core Derivatization Strategies: A Rationale-Driven Approach

The derivatization of this compound can be systematically approached by considering its two primary reactive sites: the hydroxyl group of the ethanol moiety and the C-H bonds of the pyridine ring.

  • Modification of the Hydroxyl Group: Esterification and etherification are primary strategies to alter lipophilicity, introduce pharmacophoric elements, and create prodrugs that can improve bioavailability.

  • Modification of the Pyridine Ring: Direct C-H functionalization can introduce substituents that modulate the electronic properties of the ring and provide additional interaction points with biological targets.

The following sections detail four robust and widely applicable protocols for these transformations.

Strategy 1: Esterification via Steglich Coupling

Rationale: The Steglich esterification is a mild and highly efficient method for forming esters from alcohols and carboxylic acids, particularly for substrates that may be sensitive to harsher, acidic conditions.[1][6] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8] By converting the hydroxyl group of this compound into an ester, we can introduce a wide variety of functional groups. For example, esterification with a lipophilic carboxylic acid can increase the molecule's ability to cross cell membranes, potentially enhancing its efficacy as an antimicrobial agent.[9]

Experimental Workflow:

Caption: Workflow for Steglich Esterification.

Protocol 1: Synthesis of 2-(6-methylpyridin-3-yl)ethyl benzoate

  • Materials:

    • This compound (1.0 eq.)

    • Benzoic acid (1.2 eq.)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq.)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • Dichloromethane (DCM), anhydrous

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), benzoic acid (1.2 mmol), and DMAP (0.1 mmol).

    • Dissolve the solids in anhydrous DCM (10 mL).

    • Add EDC·HCl (1.5 mmol) to the stirred solution in one portion.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

    • Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure ester.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategy 2: Ether Synthesis via the Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful tool for the synthesis of ethers from alcohols and acidic pronucleophiles (in this case, phenols), proceeding with a clean inversion of stereochemistry at the alcohol's carbon center (though not relevant for this primary alcohol).[10][11] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] This reaction allows for the coupling of this compound with a diverse range of phenols, introducing aryl ether moieties that are common in kinase inhibitors and neuroprotective agents.[13][14] For example, the introduction of a substituted phenol could provide crucial hydrogen bonding interactions within a kinase active site.

Reaction Scheme:

References

Application Note & Protocols: Formulation of 6-methyl-3-Pyridineethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Abstract & Scope

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities.[1] Pyridine derivatives are widely investigated for a range of applications, including anticancer, antimicrobial, and anti-inflammatory research.[2][] 6-methyl-3-Pyridineethanol (CAS: 100189-17-1) is a key pharmaceutical intermediate and building block used in the synthesis of more complex drug candidates. The reliability and reproducibility of biological data derived from such compounds are critically dependent on proper formulation. Inaccurate or inconsistent compound preparation can lead to misleading results, including false positives or negatives, due to issues like poor solubility, degradation, or unintended solvent effects.

This application note provides a comprehensive, field-tested guide for researchers, scientists, and drug development professionals on the robust formulation of this compound for in vitro biological assays. It moves beyond a simple recitation of steps to explain the scientific rationale behind key decisions in solvent selection, stock solution preparation, quality control, and the creation of working solutions for cell-based experiments. Our objective is to provide a self-validating framework that ensures the integrity of the compound and the accuracy of downstream experimental results.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is the foundational first step in developing a successful formulation strategy.[4][5] These properties dictate choices regarding solvents, storage conditions, and handling procedures.

PropertyValueSource
IUPAC Name 2-(6-methylpyridin-3-yl)ethanol[6]
CAS Number 100189-17-1[6]
Molecular Formula C₈H₁₁NO[6]
Molecular Weight 137.18 g/mol [6]
Appearance Solid (form may vary)[6]
Solubility Profile While quantitative public data is limited, as a pyridine derivative, it is expected to be readily soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols, with limited solubility in aqueous media.[7][8]

Pre-Formulation & Strategic Considerations

The transition from a solid compound to a bioactive solution requires careful planning. This section outlines the critical decisions and the causality behind them.

The Central Role of the Stock Solution

Directly weighing the small masses of compound required for final assay concentrations is impractical and prone to significant error. Therefore, preparing a highly concentrated stock solution is standard and essential practice.[9]

  • Accuracy: It allows for the precise creation of a wide range of final concentrations through serial dilution.

  • Stability: Compounds are often more stable when stored at high concentrations in an appropriate solvent.[9]

  • Efficiency: It minimizes repetitive weighing and reduces the chances of contamination.

Solvent Selection: Justification for DMSO

For many water-insoluble compounds intended for in vitro screening, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[8][10]

  • High Solubilizing Power: DMSO is a powerful polar aprotic solvent capable of dissolving a vast array of organic compounds, including pyridine derivatives.[7][8]

  • Miscibility: It is fully miscible with water and cell culture media, which facilitates the preparation of homogenous working solutions.[7]

However, DMSO is not inert and can exert biological effects. It is crucial to limit its final concentration in assays. Most cell-based assays can tolerate DMSO up to 0.5%, but concentrations above 1% can cause cytotoxicity or other confounding effects.[11][12] Therefore, a maximum final DMSO concentration of 0.1% is strongly recommended as a starting point to minimize solvent-induced artifacts. [10]

Quality Control: The Self-Validating Imperative

The quality of the compound dictates the quality of the data.[13] Before beginning any formulation, it is critical to ensure the integrity of the starting material.

  • Purity & Identity Verification: Ideally, the identity and purity of the this compound batch should be confirmed upon receipt using analytical methods like LC/MS and/or NMR.[14] This verifies that the material matches the certificate of analysis (COA) and has not degraded during shipping or storage.[15]

  • Solvent Purity: Always use anhydrous, high-purity (≥99.9%) DMSO. Water content in DMSO can reduce the solubility of hydrophobic compounds.[16]

The overall workflow from receiving the compound to its application in an assay is summarized in the diagram below.

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Assay Preparation Compound Compound Powder (this compound) QC QC Verification (LC/MS, NMR) Compound->QC Verify Identity & Purity StockSol High-Concentration Stock Solution (in DMSO) QC->StockSol Proceed if Passed WorkSol Aqueous Working Solutions (Dilution in Culture Media) StockSol->WorkSol Serial Dilution Assay Final Biological Assay (e.g., Cell-Based Plate) WorkSol->Assay Dose Cells G cluster_0 Serial Dilution in Culture Medium cluster_1 Resulting 10x Working Concentrations A1 Well 1 300 µL of 3 mM Stock (from step 1) A2 Well 2 200 µL Media A1->A2 Transfer 100 µL A3 Well 3 200 µL Media A2->A3 Transfer 100 µL A4 Well 4 200 µL Media A3->A4 Transfer 100 µL A5 Well 5 200 µL Media A4->A5 Transfer 100 µL A6 Well 6 200 µL Media A5->A6 Transfer 100 µL A7 Well 7 200 µL Media A6->A7 Transfer 100 µL A8 Well 8 (Vehicle) 300 µL of 0.6% DMSO in Media C1 300 µM C2 100 µM C3 33.3 µM C4 11.1 µM C5 3.7 µM C6 1.2 µM C7 0.4 µM C8 0 µM (Vehicle)

References

Application Notes and Protocols for Enzymatic Reactions Involving 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of 6-Methyl-3-Pyridineethanol in Biocatalysis

This compound is a valuable heterocyclic building block in organic synthesis and drug discovery. Its structure, featuring a pyridine ring and a primary alcohol, offers two key reactive sites for enzymatic modification. This guide provides an in-depth exploration of enzymatic reactions involving this compound, focusing on oxidation and esterification. By leveraging the specificity and mild reaction conditions of biocatalysis, researchers can generate novel derivatives with high purity and yield, which is crucial for the development of new chemical entities and active pharmaceutical ingredients.

This document provides detailed theoretical background and practical, adaptable protocols for two major classes of enzymatic transformations of this compound:

  • Enzymatic Oxidation: Conversion of the primary alcohol to the corresponding aldehyde, 2-(6-methylpyridin-3-yl)acetaldehyde.

  • Enzymatic Esterification: Acylation of the alcohol to form various ester derivatives.

These protocols are designed to be starting points for research and can be optimized for specific applications.

Part 1: Enzymatic Oxidation of this compound

The selective oxidation of the primary alcohol in this compound to its aldehyde is a key transformation. Enzymatic methods offer a green alternative to traditional chemical oxidation, which often requires harsh conditions and can lead to over-oxidation to the carboxylic acid. Two primary classes of enzymes are suitable for this purpose: Alcohol Dehydrogenases (ADHs) and Alcohol Oxidases (AOxs).

Mechanism and Enzyme Selection Rationale

Alcohol Oxidases (AOxs): AOxs (EC 1.1.3.x) utilize molecular oxygen as the electron acceptor to oxidize alcohols to aldehydes, producing hydrogen peroxide as a byproduct.[3] A key advantage of AOxs is that they do not require expensive cofactors. However, the produced hydrogen peroxide can be detrimental to the enzyme and may need to be removed, typically by the addition of catalase.[3]

Whole-Cell Biocatalysis: Using whole microbial cells (e.g., Gluconobacter oxydans, Komagataella pastoris) that express high levels of the desired ADHs or AOxs can be a cost-effective alternative to using isolated enzymes.[4][5][6] The cells provide the enzyme in its natural environment and can have endogenous cofactor regeneration systems.

Experimental Protocol: Whole-Cell Biocatalytic Oxidation

This protocol is a representative method adapted from procedures for the oxidation of other pyridine alcohols and aliphatic alcohols using whole cells.[4][6]

Objective: To oxidize this compound to 2-(6-methylpyridin-3-yl)acetaldehyde using a whole-cell biocatalyst.

Materials:

  • This compound

  • Whole-cell biocatalyst (e.g., Gluconobacter oxydans or a recombinant E. coli expressing a suitable ADH or AOx)

  • Phosphate buffer (100 mM, pH 7.4)

  • Catalase (if using an alcohol oxidase-expressing strain)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • Analytical standards of this compound and the corresponding aldehyde (for GC or HPLC analysis)

Protocol Steps:

  • Cell Preparation:

    • Grow the microbial cells under appropriate conditions to induce the expression of the desired oxidase or dehydrogenase.

    • Harvest the cells by centrifugation and wash them with the reaction buffer.

    • Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., determined by optical density or dry cell weight).

  • Enzymatic Reaction:

    • In a suitable reaction vessel, combine the cell suspension, this compound (e.g., at a starting concentration of 5-10 mM), and catalase (if applicable, e.g., 1 mg/mL).

    • Incubate the reaction at a suitable temperature (e.g., 30°C) with agitation to ensure proper aeration.

    • Monitor the progress of the reaction by taking samples at regular intervals.

  • Sample Analysis:

    • Quench the reaction in the sample by adding an equal volume of a suitable organic solvent (e.g., ethyl acetate) and vortexing.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Analyze the organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the substrate and product.

  • Product Isolation (Optional):

    • Once the reaction has reached the desired conversion, pellet the cells by centrifugation.

    • Extract the supernatant with an organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

    • The crude product can be further purified by column chromatography.

Diagram of the Experimental Workflow:

Oxidation_Workflow cluster_prep Cell Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Product Analysis & Isolation CellGrowth Cell Growth & Induction Harvest Harvest & Wash CellGrowth->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend ReactionSetup Combine Cells, Substrate, (Catalase) Resuspend->ReactionSetup Incubation Incubate (e.g., 30°C, shaking) ReactionSetup->Incubation Monitoring Monitor by GC/HPLC Incubation->Monitoring Extraction Product Extraction Monitoring->Extraction Analysis GC/HPLC Analysis Extraction->Analysis Purification Purification (Optional) Extraction->Purification

Caption: Workflow for the whole-cell biocatalytic oxidation of this compound.

Part 2: Enzymatic Esterification of this compound

Enzymatic esterification is a highly efficient method for the synthesis of esters under mild conditions. Lipases are the most commonly used enzymes for this purpose. Novozym 435, an immobilized form of lipase B from Candida antarctica, is a robust and versatile biocatalyst for the esterification of a wide range of alcohols, including secondary and sterically hindered alcohols.[7][8][9]

Mechanism and Rationale for Enzyme and Condition Selection

Lipases (EC 3.1.1.3) catalyze the formation of ester bonds between an alcohol and a carboxylic acid (or its activated form, such as a vinyl ester). The reaction is reversible, and in the case of esterification with a carboxylic acid, water is produced as a byproduct. To drive the reaction towards ester formation, water can be removed, for instance, by using molecular sieves or conducting the reaction in a non-polar organic solvent. Using an acyl donor like a vinyl ester makes the reaction essentially irreversible.

Novozym 435 is selected due to its high activity, stability in organic solvents, and broad substrate specificity.[9][10] Non-polar solvents like hexane or heptane are often used to minimize enzyme denaturation and facilitate product recovery.

Experimental Protocol: Novozym 435-Catalyzed Esterification

This protocol is a general procedure for the esterification of this compound with a fatty acid, adapted from established methods for other alcohols.[11][12]

Objective: To synthesize an ester of this compound and a fatty acid (e.g., octanoic acid) using Novozym 435.

Materials:

  • This compound

  • Fatty acid (e.g., octanoic acid)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Molecular sieves (3Å, activated)

  • Organic solvent (e.g., n-hexane)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Analytical standards for GC or HPLC analysis

Protocol Steps:

  • Reaction Setup:

    • To a flask, add this compound (e.g., 1 mmol), the fatty acid (e.g., 1.2 mmol, 1.2 equivalents), and the organic solvent (e.g., 10 mL of n-hexane).

    • Add Novozym 435 (e.g., 40 mg) and activated molecular sieves (e.g., 200 mg).

  • Enzymatic Reaction:

    • Incubate the mixture at a suitable temperature (e.g., 45°C) with shaking (e.g., 150 rpm).

    • Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.

  • Work-up and Product Isolation:

    • Once the desired conversion is achieved, filter off the enzyme and molecular sieves. The enzyme can be washed with the solvent and reused.

    • Wash the filtrate with 5% sodium bicarbonate solution to remove unreacted fatty acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude ester.

    • Purify the crude product by column chromatography if necessary.

Table 1: Representative Reaction Parameters for Optimization

ParameterRange to InvestigateRationale
Temperature 30 - 60 °CEnzyme activity is temperature-dependent; higher temperatures may increase the reaction rate but can also lead to enzyme denaturation.
Solvent Hexane, Heptane, Toluene, MTBEThe choice of solvent can affect enzyme activity and substrate solubility.
Substrate Molar Ratio (Acid:Alcohol) 1:1 to 3:1An excess of the acyl donor can shift the equilibrium towards product formation.
Enzyme Loading 1 - 10% (w/w of substrates)Higher enzyme loading increases the reaction rate but also the cost.

Diagram of the Enzymatic Esterification Reaction:

Esterification_Reaction Alcohol This compound Plus + Alcohol->Plus Acid Fatty Acid (R-COOH) Enzyme Novozym 435 (Lipase) Plus->Acid Ester Ester Product Plus2 Plus2 Ester->Plus2 + Water Water Enzyme->Ester   Solvent Organic Solvent (e.g., Hexane) Enzyme->Solvent Plus2->Water

Caption: General scheme for the lipase-catalyzed esterification of this compound.

Conclusion and Future Perspectives

The enzymatic modification of this compound represents a powerful strategy for the synthesis of novel derivatives. The protocols provided herein for enzymatic oxidation and esterification serve as a robust starting point for further research and development. Future work could involve screening a wider range of enzymes to identify catalysts with superior activity and selectivity for this specific substrate. Furthermore, optimizing reaction conditions through a Design of Experiments (DoE) approach could lead to highly efficient and scalable biocatalytic processes for the production of valuable pyridine-containing compounds for the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-Methyl-3-Pyridineethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-methyl-3-pyridineethanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important intermediate. Here, we will delve into common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on empowering you with the scientific rationale behind experimental choices to achieve higher yields, purity, and overall process efficiency.

Introduction to the Synthesis of this compound

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring both a pyridine ring and a primary alcohol, allows for a wide range of chemical transformations. Common synthetic strategies often involve the reduction of a corresponding carboxylic acid or its ester, or the reaction of a Grignard reagent with an appropriate electrophile. The optimization of these reactions is critical for a successful and cost-effective synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in pyridine derivative syntheses can be attributed to several factors, from suboptimal reaction conditions to the presence of side reactions.[1]

Potential Causes & Troubleshooting Steps:

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed to completion before workup. Extending the reaction time or increasing the temperature (within reasonable limits to avoid degradation) can be beneficial.[2]

  • Suboptimal Reagent Stoichiometry:

    • Solution: Carefully control the molar ratios of your reactants. For reductions using metal hydrides like sodium borohydride, an excess of the reducing agent is often necessary. For Grignard reactions, the stoichiometry is critical to avoid side product formation.[3] A systematic optimization of the reactant ratios should be performed.

  • Poor Quality of Reagents or Solvents:

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like Grignard synthesis.[3] Impurities in starting materials can inhibit catalysts or lead to unwanted side reactions.

  • Inefficient Catalyst Activity:

    • Solution: If using a catalyst, such as in catalytic hydrogenation, ensure its activity is not compromised.[4] The choice of catalyst can significantly impact yield. For instance, in some pyridine syntheses, using p-toluenesulfonic acid (PTSA) has been shown to improve yields.[1]

  • Side Reactions:

    • Solution: The pyridine ring can be susceptible to side reactions depending on the chosen synthetic route.[5] For example, over-reduction or side-chain reactions can occur. Analyzing the reaction mixture by mass spectrometry or NMR can help identify major byproducts. Adjusting reaction conditions such as temperature, solvent, and order of reagent addition can help minimize these side reactions.[1]

Q2: I am observing significant amounts of impurities in my final product. How can I identify and minimize them?

Product purity is paramount, especially in pharmaceutical applications.

Identification and Minimization of Impurities:

  • Characterization of Impurities:

    • Solution: Utilize analytical techniques such as LC-MS, GC-MS, and NMR to identify the structure of the impurities. Understanding the nature of the byproduct is the first step in determining its origin.

  • Common Impurities and Their Sources:

    • Unreacted Starting Materials: This indicates an incomplete reaction. See Q1 for solutions.

    • Over-reduction Products: In reductions of carboxylic acids or esters, the pyridine ring itself can sometimes be reduced under harsh conditions. Using milder reducing agents or optimizing the reaction conditions (temperature, pressure) can prevent this.

    • Byproducts from Side Reactions: As mentioned in Q1, various side reactions can occur. Once the side product is identified, the reaction conditions can be modified to disfavor its formation.

  • Purification Strategies:

    • Solution: Effective purification is key. Column chromatography is a common method for removing impurities. Recrystallization can also be a powerful technique if a suitable solvent system is found. For pyridine compounds, solid-phase extraction (SPE) using phenylboronic acid (PBA) functionalized silica has been shown to be effective for purification.[6]

Q3: I'm considering a Grignard reaction approach. What are the critical parameters to ensure its success?

Grignard reactions are a powerful tool for C-C bond formation but require careful execution.[7][8]

Critical Parameters for Grignard Reactions:

  • Anhydrous Conditions:

    • Explanation: Grignard reagents are highly reactive towards protic sources, especially water.[3] The presence of even trace amounts of moisture will quench the Grignard reagent, leading to a significant drop in yield.

    • Protocol: All glassware must be thoroughly oven-dried before use. Solvents must be rigorously dried, typically by distillation over a suitable drying agent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Formation of the Grignard Reagent:

    • Explanation: The initiation of the Grignard reagent formation can sometimes be sluggish.

    • Protocol: Use high-purity magnesium turnings. A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface. Gentle heating may also be required to initiate the reaction.

  • Temperature Control:

    • Explanation: The addition of the electrophile to the Grignard reagent is often exothermic.

    • Protocol: The reaction should be cooled in an ice bath during the addition of the electrophile to control the reaction rate and prevent side reactions.

  • Choice of Solvent:

    • Explanation: The solvent plays a crucial role in stabilizing the Grignard reagent.

    • Protocol: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[8]

Frequently Asked Questions (FAQs)

What are the most common synthetic routes to this compound?

The two most prevalent synthetic strategies are:

  • Reduction of a 6-methyl-3-pyridinecarboxylic acid derivative: This typically involves the reduction of 6-methylnicotinic acid or its esters (e.g., methyl 6-methylnicotinate) using a suitable reducing agent. Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in combination with a Lewis acid.[9] Catalytic hydrogenation over a suitable catalyst is another viable option.[4]

  • Grignard reaction: This approach involves the reaction of a Grignard reagent derived from a 3-halopyridine with an appropriate electrophile, such as ethylene oxide. Alternatively, a Grignard reagent can be reacted with a 6-methyl-3-pyridinecarboxaldehyde.

What analytical techniques are recommended for monitoring the reaction and characterizing the product?
  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): A quick and easy method to follow the disappearance of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the reaction progress and the formation of byproducts.

    • Gas Chromatography (GC): Useful for monitoring reactions with volatile components.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the final product.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the hydroxyl group.

What are the key safety precautions to consider during the synthesis?
  • Handling of Pyridine Derivatives: Many pyridine-containing compounds can be toxic and should be handled in a well-ventilated fume hood.[2]

  • Use of Reactive Reagents: Reagents like LiAlH₄ and Grignard reagents are highly reactive and pyrophoric. They must be handled with extreme care under an inert atmosphere and away from any sources of water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

Experimental Protocols

Protocol 1: Synthesis via Reduction of Methyl 6-Methylnicotinate

This two-step protocol involves the esterification of 6-methylnicotinic acid followed by its reduction.

Step 1: Esterification of 6-Methylnicotinic Acid

  • Materials: 6-methylnicotinic acid, methanol, concentrated sulfuric acid.

  • Procedure:

    • In a round-bottom flask, dissolve 6-methylnicotinic acid in an excess of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

    • Extract the methyl 6-methylnicotinate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography.

Step 2: Reduction of Methyl 6-Methylnicotinate

  • Materials: Methyl 6-methylnicotinate, sodium borohydride (NaBH₄), methanol, tetrahydrofuran (THF).

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, suspend methyl 6-methylnicotinate and an excess of finely powdered sodium borohydride in THF.[9]

    • Slowly add methanol to the suspension.[9]

    • Reflux the reaction mixture for 12-24 hours, monitoring by TLC.[9]

    • After completion, cool the mixture to room temperature and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[9]

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude this compound.

    • Purify the product by column chromatography.

Data Summary: Optimization of Reaction Conditions

The following table provides a hypothetical summary of how different reaction conditions could affect the yield of this compound in the reduction of methyl 6-methylnicotinate.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄/MeOHTHFReflux2475
2LiAlH₄THF0 to RT1285
3H₂ (50 psi), Pd/CEthanol50890

Visualizing the Workflow

A streamlined workflow is essential for reproducible results. The following diagram illustrates the key steps in the synthesis of this compound via the reduction pathway.

SynthesisWorkflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Purification start_ester 6-Methylnicotinic Acid ester_reagents MeOH, H₂SO₄ (cat.) start_ester->ester_reagents Add ester_process Reflux ester_reagents->ester_process ester_workup Neutralization & Extraction ester_process->ester_workup intermediate Methyl 6-Methylnicotinate ester_workup->intermediate reduction_reagents Reducing Agent (e.g., NaBH₄/MeOH) intermediate->reduction_reagents Add reduction_process Reflux reduction_reagents->reduction_process reduction_workup Quenching & Extraction reduction_process->reduction_workup final_product This compound reduction_workup->final_product purification Column Chromatography final_product->purification pure_product Pure Product purification->pure_product

Caption: Workflow for the synthesis of this compound.

Logical Troubleshooting Flow

When encountering a low yield, a systematic approach to troubleshooting is crucial. The following diagram outlines a logical flow for diagnosing and resolving common issues.

TroubleshootingFlow start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_reagents Are reagents and solvents pure and anhydrous? check_completion->check_reagents Yes increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_stoichiometry Is stoichiometry optimized? check_reagents->check_stoichiometry Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_side_reactions Are there significant side products? check_stoichiometry->check_side_reactions Yes optimize_ratios Optimize reactant ratios check_stoichiometry->optimize_ratios No modify_conditions Modify conditions to minimize side reactions check_side_reactions->modify_conditions Yes solution Yield Improved check_side_reactions->solution No increase_time_temp->check_completion purify_reagents->start optimize_ratios->start modify_conditions->start

Caption: A logical flow for troubleshooting low reaction yields.

References

troubleshooting guide for low yield in 6-methyl-3-Pyridineethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 6-methyl-3-pyridineethanol (CAS 100189-17-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable pharmaceutical intermediate.[1] We will explore the most common synthetic routes and provide in-depth, question-and-answer-based troubleshooting for low yields and other experimental issues. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can optimize your reaction conditions and achieve reliable results.

Introduction to Synthetic Strategies

The synthesis of this compound, a key building block in organic synthesis, typically proceeds through one of two primary pathways.[2] The choice of route often depends on the availability of starting materials and the specific capabilities of your laboratory.

  • Route A: Lithiation of 2,5-Lutidine. This method involves the deprotonation of the methyl group at the 2-position of 2,5-lutidine, followed by reaction with an electrophile such as formaldehyde or ethylene oxide.

  • Route B: Grignard Reaction of a Halogenated Precursor. This approach utilizes a Grignard reagent formed from a halogenated pyridine derivative, such as 5-bromo-2-methylpyridine, which then reacts with an appropriate electrophile.

This guide will be structured around troubleshooting common issues encountered in both of these synthetic pathways.

PART 1: Troubleshooting Low Yield in the Lithiation of 2,5-Lutidine (Route A)

This route is often favored due to the commercial availability of 2,5-lutidine. However, successful execution requires careful control of reaction conditions to ensure regioselective lithiation and efficient trapping of the resulting anion.

Frequently Asked Questions & Troubleshooting

Q1: My lithiation of 2,5-lutidine is not proceeding, or I'm getting a mixture of regioisomers. Why is this happening and how can I fix it?

A1: Achieving regioselective lithiation of 2,4-lutidine (a close analog of 2,5-lutidine) is a known challenge, with the outcome highly dependent on the base and reaction conditions.[3][4] It is crucial to favor deprotonation at the 2-methyl position over the 5-methyl position.

  • Causality: The acidity of the methyl protons on the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, with the 2- and 4-positions being more acidic than the 3-position.[5] In 2,5-lutidine, the 2-methyl group is more acidic and sterically accessible for deprotonation by bulky bases. However, under certain conditions, competitive deprotonation at the 5-position can occur, leading to a mixture of products.

  • Troubleshooting Protocol:

    • Choice of Base: Lithium diisopropylamide (LDA) is a common choice for selective lithiation. Its bulky nature favors deprotonation at the less sterically hindered 2-position. The use of n-butyllithium (n-BuLi) can sometimes lead to addition to the pyridine ring as a side reaction.[6][7]

    • Temperature Control: Perform the lithiation at low temperatures, typically -78 °C, to minimize side reactions and ensure kinetic control of the deprotonation.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the recommended solvent. Ensure it is freshly distilled from a suitable drying agent.

    • Additives: The presence of lithium chloride (LiCl) has been shown to alter the selectivity of lithiation in some cases by modifying the aggregation state of the organolithium reagent.[3][4]

Q2: I've successfully formed the lithiated intermediate, but my reaction with formaldehyde or ethylene oxide is giving a low yield of the desired alcohol. What could be the issue?

A2: Low yields at this stage can be attributed to several factors, including the quality of the electrophile, side reactions, and improper workup.

  • Causality: The lithiated pyridine is a strong nucleophile and base. It can react with any adventitious proton source, and the electrophile must be highly pure and reactive.

  • Troubleshooting Protocol:

    • Electrophile Quality:

      • Formaldehyde: Use freshly depolymerized paraformaldehyde to generate anhydrous gaseous formaldehyde.[8] Commercially available aqueous formaldehyde (formalin) is unsuitable as the water will quench the organolithium reagent.

      • Ethylene Oxide: Use freshly distilled, anhydrous ethylene oxide. It is a gas at room temperature, so it should be handled with care and introduced to the reaction mixture at low temperatures.

    • Reaction Temperature: Add the electrophile at -78 °C and allow the reaction to slowly warm to room temperature. This helps to control the exothermicity of the reaction and minimize side reactions.

    • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. This will protonate the alkoxide intermediate to form the alcohol and neutralize any remaining organolithium species.

Parameter Recommended Condition Rationale
Base Lithium diisopropylamide (LDA)Bulky base favors regioselective deprotonation.
Temperature -78 °CMinimizes side reactions and ensures kinetic control.
Solvent Anhydrous THFAprotic and polar enough to solvate the organolithium.
Electrophile Anhydrous formaldehyde or ethylene oxidePrevents quenching of the organolithium reagent.

Logical Workflow for Troubleshooting Route A

start Low Yield in Route A check_lithiation Is Lithiation Successful? start->check_lithiation check_electrophile Is Electrophile Addition Successful? check_lithiation->check_electrophile Yes lithiation_issues Lithiation Issues: - Low Conversion - Isomer Mixture check_lithiation->lithiation_issues No electrophile_issues Electrophile Addition Issues: - Low Conversion - Side Products check_electrophile->electrophile_issues No end_success Improved Yield check_electrophile->end_success Yes solution_lithiation Troubleshoot Lithiation: - Use LDA at -78°C - Ensure anhydrous conditions - Consider additives (LiCl) lithiation_issues->solution_lithiation solution_electrophile Troubleshoot Electrophile Addition: - Use anhydrous electrophile - Control temperature - Optimize workup electrophile_issues->solution_electrophile solution_lithiation->end_success solution_electrophile->end_success

Caption: Troubleshooting workflow for the lithiation of 2,5-lutidine.

PART 2: Troubleshooting Low Yield in the Grignard Reaction (Route B)

The Grignard route offers an alternative when the starting halogenated pyridine is readily available. However, the formation and reaction of pyridyl Grignard reagents can be challenging.

Frequently Asked Questions & Troubleshooting

Q1: I'm having trouble forming the Grignard reagent from 5-bromo-2-methylpyridine. What are the common reasons for failure?

A1: The formation of Grignard reagents is notoriously sensitive to reaction conditions. The presence of even trace amounts of water can completely inhibit the reaction.

  • Causality: Grignard reagents are highly basic and will react with any acidic protons, including water.[9] The magnesium metal surface can also be passivated by an oxide layer, preventing the reaction from initiating.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: All glassware must be rigorously flame-dried under vacuum or in an oven and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled.

    • Magnesium Activation: Use high-quality magnesium turnings. If the surface appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[9] The disappearance of the iodine color is an indicator of activation.

    • Initiation: A small amount of the halide solution can be added to the magnesium, and gentle heating may be required to initiate the reaction. Once initiated, the remaining halide should be added at a rate that maintains a gentle reflux.

Q2: My Grignard reagent seems to have formed, but the subsequent reaction with ethylene oxide gives a low yield. What are the potential side reactions?

A2: Even with successful Grignard formation, side reactions can significantly lower the yield of the desired alcohol.

  • Causality: The Grignard reagent can act as a base, and the product can undergo further reactions. The pyridine nitrogen can also coordinate to the magnesium, influencing reactivity.

  • Troubleshooting Protocol:

    • Enolization: If a ketone were used as the electrophile, the Grignard reagent could act as a base and deprotonate the α-carbon, leading to the recovery of the starting ketone after workup.[9] While less of an issue with ethylene oxide, it's a possibility with other electrophiles.

    • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the starting halide to form a bipyridine dimer. This can be minimized by slow addition of the halide during Grignard formation and maintaining a dilute solution.

    • Temperature Control: Add the ethylene oxide at a low temperature (e.g., 0 °C) and allow the reaction to warm slowly. This helps to control the reaction rate and minimize side reactions.

Parameter Recommended Condition Rationale
Glassware/Solvent Strictly anhydrousGrignard reagents are highly sensitive to moisture.
Mg Activation Iodine or 1,2-dibromoethaneRemoves the passivating oxide layer from the magnesium surface.
Addition Rate Slow and controlledMinimizes side reactions like Wurtz coupling.
Reaction Temp. Low temperature for electrophile additionControls the exothermicity and reduces side reactions.

Logical Workflow for Troubleshooting Route B

start Low Yield in Route B check_grignard Is Grignard Formation Successful? start->check_grignard check_reaction Is Reaction with Electrophile Successful? check_grignard->check_reaction Yes grignard_issues Grignard Formation Issues: - No reaction - Dark solution check_grignard->grignard_issues No reaction_issues Reaction Issues: - Low Conversion - Side Products (e.g., dimer) check_reaction->reaction_issues No end_success Improved Yield check_reaction->end_success Yes solution_grignard Troubleshoot Grignard Formation: - Ensure anhydrous conditions - Activate Mg - Control addition rate grignard_issues->solution_grignard solution_reaction Troubleshoot Reaction: - Titrate Grignard reagent - Control temperature - Optimize workup reaction_issues->solution_reaction solution_grignard->end_success solution_reaction->end_success

Caption: Troubleshooting workflow for the Grignard reaction route.

PART 3: General Troubleshooting and Best Practices

Q3: I'm having difficulty purifying my final product. What are the recommended methods?

A3: Pyridine-containing compounds can be challenging to purify due to their basicity and polarity.

  • Troubleshooting Protocol:

    • Extraction: After quenching the reaction, perform an extraction with a suitable organic solvent like ethyl acetate or dichloromethane. It may be necessary to adjust the pH of the aqueous layer to ensure the product is in its neutral form for efficient extraction.

    • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The basicity of the pyridine nitrogen can sometimes lead to tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 1%) to the eluent can help to mitigate this.

Q4: How can I confirm the identity and purity of my this compound?

A4: Proper characterization is essential to confirm the successful synthesis of the target compound.

  • Analytical Techniques:

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the hydroxyl (-OH) group.

Experimental Protocol: Synthesis of this compound via Lithiation (Adapted from a similar procedure)

This protocol is adapted from a known procedure for a similar compound and should be optimized for your specific laboratory conditions.

  • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2,5-lutidine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir for 1-2 hours at this temperature.

  • Reaction with Electrophile:

    • Using Formaldehyde: Introduce anhydrous gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction mixture at -78 °C.

    • Using Ethylene Oxide: Add a solution of ethylene oxide (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Workup: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Minimizing Byproduct Formation in 6-Methyl-3-Pyridineethanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methyl-3-pyridineethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is rooted in a deep understanding of the underlying reaction mechanisms and field-proven insights to ensure scientific integrity and practical success.

Introduction: The Challenge of Purity in this compound Chemistry

This compound is a key building block in the synthesis of numerous pharmaceutical compounds, most notably as an intermediate for the COX-2 inhibitor Etoricoxib. Its bifunctional nature, possessing both a nucleophilic pyridine ring and a reactive hydroxyl group, makes it a valuable synthon. However, this reactivity also presents challenges in controlling reaction selectivity and minimizing the formation of unwanted byproducts. This guide will address the most common issues encountered during the synthesis and subsequent reactions of this compound, providing you with the knowledge to anticipate, troubleshoot, and resolve these challenges.

Troubleshooting Guide: A Mechanistic Approach to Byproduct Mitigation

This section is structured in a question-and-answer format to directly address specific problems you may encounter. We delve into the root causes of byproduct formation and provide actionable solutions based on established chemical principles.

Synthesis of this compound

Question: I am synthesizing this compound via hydroboration-oxidation of 2-methyl-5-vinylpyridine, but my yield is low and I'm observing significant impurities. What are the likely byproducts and how can I avoid them?

Answer: The hydroboration-oxidation of 2-methyl-5-vinylpyridine is an excellent method for accessing the desired anti-Markovnikov alcohol. However, several side reactions can occur. The primary byproducts to consider are the Markovnikov addition product, diol impurities from over-oxidation, and unreacted starting material.

  • Regioisomeric Impurity (Markovnikov Product): While hydroboration is highly regioselective for the anti-Markovnikov product, trace amounts of the Markovnikov alcohol (1-(6-methylpyridin-3-yl)ethanol) can form. This is more likely with less sterically hindered boranes.

    • Solution: Employ a sterically hindered borane reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. These reagents significantly enhance the regioselectivity of the hydroboration step, favoring the desired anti-Markovnikov addition.

  • Incomplete Oxidation: The intermediate organoborane may not be fully oxidized, leading to the presence of borane complexes in your product.

    • Solution: Ensure a sufficient excess of the oxidizing agent (typically hydrogen peroxide) and base (usually sodium hydroxide) is used. Maintain the reaction temperature during the oxidation step as recommended in the literature, as low temperatures can lead to incomplete reaction.

  • Byproducts from the Oxidizing Agent: The use of other oxidants instead of hydrogen peroxide can lead to different byproducts. For example, using chromium-based reagents can result in the formation of ketones or carboxylic acids.

    • Solution: Stick with hydrogen peroxide and a base for the oxidation step to reliably produce the alcohol.

Experimental Protocol: Hydroboration-Oxidation of 2-Methyl-5-vinylpyridine

  • Hydroboration: To a solution of 2-methyl-5-vinylpyridine in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of 9-BBN in THF dropwise. Allow the reaction to warm to room temperature and stir for the recommended time (typically several hours) to ensure complete formation of the organoborane intermediate.

  • Oxidation: Cool the reaction mixture back to 0 °C. Slowly add an aqueous solution of sodium hydroxide, followed by the dropwise addition of hydrogen peroxide (30% solution).

  • Work-up: After the oxidation is complete, the reaction is typically quenched, and the product is extracted with an organic solvent. The organic layers are then washed, dried, and concentrated.

  • Purification: The crude product can be purified by column chromatography on silica gel to separate the desired product from any regioisomers and other impurities.

Diagram: Hydroboration-Oxidation Pathway and Byproducts

hydroboration start 2-Methyl-5-vinylpyridine borane 1. 9-BBN, THF oxidation 2. H2O2, NaOH product This compound (Desired Product) oxidation->product byproduct1 1-(6-Methylpyridin-3-yl)ethanol (Markovnikov Product) oxidation->byproduct1 Minor Pathway

Caption: Hydroboration-oxidation of 2-methyl-5-vinylpyridine.

Question: I am preparing this compound by reducing 3-acetyl-6-methylpyridine with sodium borohydride. My final product contains impurities that are difficult to remove. What could they be?

Answer: The reduction of a ketone to an alcohol is a standard transformation, but impurities can arise from the starting material or side reactions.

  • Unreacted Starting Material: Incomplete reduction will leave unreacted 3-acetyl-6-methylpyridine in your product.

    • Solution: Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH4). Monitor the reaction by TLC or LCMS to ensure all the starting material is consumed before work-up.

  • Over-reduction: While less common with NaBH4, stronger reducing agents could potentially reduce the pyridine ring, especially under harsh conditions.

    • Solution: Sodium borohydride is generally a mild and selective reagent for this transformation. Avoid more powerful reducing agents like lithium aluminum hydride unless you have a specific reason to use them and have optimized the conditions to prevent ring reduction.

  • Impurity from Starting Material Synthesis: The purity of your starting 3-acetyl-6-methylpyridine is crucial. Impurities from its synthesis will be carried through to your final product.

    • Solution: Ensure your starting ketone is of high purity. If necessary, purify the 3-acetyl-6-methylpyridine by recrystallization or chromatography before the reduction step.

Reactions Using this compound

Question: I am attempting to dehydrate this compound to synthesize 2-methyl-5-vinylpyridine, but I am getting a lot of polymer and a low yield of the desired product. How can I prevent this?

Answer: The dehydration of pyridine ethanols to their corresponding vinylpyridines is prone to polymerization of the product. This is a well-documented issue.

  • Polymerization: Vinylpyridines are susceptible to polymerization, especially at elevated temperatures and in the presence of acid catalysts.

    • Solution: A Japanese patent suggests that steam distillation can be an effective method to remove the vinylpyridine from the reaction mixture as it is formed, thereby preventing polymerization.[1] Another patent indicates that using a sufficient amount of water during the dehydration can help to form an azeotrope and prevent undesired polymerization.[2]

    • Practical Tip: Consider performing the dehydration under reduced pressure to lower the distillation temperature. The addition of a polymerization inhibitor to the reaction mixture or the collection flask can also be beneficial.

Question: When I use this compound in an oxidation reaction, I observe the formation of multiple byproducts, including some that are highly colored. What is happening?

Answer: The oxidation of this compound can lead to several products, and the pyridine nitrogen can also be susceptible to oxidation.

  • Over-oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (6-methyl-3-pyridinecarboxaldehyde) and further to the carboxylic acid (6-methylnicotinic acid).

    • Solution: To stop at the aldehyde, use a mild and selective oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation. If the carboxylic acid is the desired product, a stronger oxidant like potassium permanganate or chromium trioxide can be used, but careful control of the reaction conditions is necessary.

  • N-Oxidation: The pyridine nitrogen is a nucleophilic site and can be oxidized to the N-oxide, especially with strong oxidizing agents like hydrogen peroxide or peroxy acids.

    • Solution: If N-oxidation is a problem, choose an oxidizing agent that is less likely to react with the pyridine nitrogen. Alternatively, the pyridine nitrogen can be temporarily protected, for example, by protonation with a non-nucleophilic acid, before carrying out the oxidation.

Diagram: Oxidation Pathways of this compound

oxidation start This compound aldehyde 6-Methyl-3-pyridinecarboxaldehyde start->aldehyde Mild Oxidation (e.g., PCC) n_oxide This compound N-oxide start->n_oxide N-Oxidation (e.g., H2O2) acid 6-Methylnicotinic Acid aldehyde->acid Strong Oxidation

Caption: Potential oxidation products of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to prevent degradation?

A1: this compound should be stored in a tightly sealed container, protected from light, in a cool and dry place. Pyridine derivatives can be sensitive to air and light, which can cause gradual degradation over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent oxidation.

Q2: I have a mixture of this compound and its regioisomer. How can I separate them?

A2: Separation of regioisomers can be challenging due to their similar physical properties. High-performance column chromatography on silica gel is often the most effective method. A careful selection of the eluent system, often a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexanes or dichloromethane), will be necessary to achieve good separation.

Q3: Can I use this compound in reactions that are sensitive to moisture?

A3: Yes, but you must ensure the compound is anhydrous. This compound is a liquid at room temperature and can absorb moisture from the atmosphere. To dry it, you can use standard techniques such as azeotropic distillation with toluene or drying over a suitable desiccant like anhydrous magnesium sulfate or molecular sieves, followed by filtration.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with all chemicals, you should handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific hazard information.

Summary of Key Parameters for Byproduct Control

Reaction TypeKey ParameterRecommendation to Minimize Byproducts
Hydroboration-Oxidation Borane ReagentUse a sterically hindered borane (e.g., 9-BBN) to maximize anti-Markovnikov selectivity.
Oxidizing AgentUse a sufficient excess of H2O2 and NaOH to ensure complete oxidation of the organoborane.
Ketone Reduction Reducing AgentUse a mild reducing agent like NaBH4 to avoid over-reduction of the pyridine ring.
Starting Material PurityEnsure the starting acetylpyridine is of high purity.
Dehydration Reaction ConditionsEmploy steam distillation or perform the reaction under reduced pressure to remove the vinylpyridine as it forms and prevent polymerization.[1]
Oxidation Oxidizing AgentChoose the oxidant based on the desired product (mild for aldehyde, strong for carboxylic acid). Protect the pyridine nitrogen if N-oxidation is a concern.

This technical support guide provides a framework for understanding and controlling byproduct formation in reactions involving this compound. By applying these principles and troubleshooting strategies, you can improve the efficiency and purity of your synthetic work.

References

Technical Support Center: Troubleshooting the Purification of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals facing challenges in the purification of 6-methyl-3-pyridineethanol (CAS: 100189-17-1). As a crucial intermediate in pharmaceutical synthesis, its purity is paramount. This document moves beyond standard protocols to address the specific, nuanced issues encountered in the laboratory, providing not just solutions but the scientific rationale behind them.

Core Molecular Profile & Inherent Challenges

This compound is a bifunctional molecule with a basic pyridine nucleus and a polar primary alcohol group. This duality is the primary source of purification difficulties.

PropertyValueImplication for Purification
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol [1]Suitable for distillation under reduced pressure.
Appearance Yellow Solid[2]Recrystallization is a viable purification method.
Key Functional Groups Pyridine Ring (basic), Hydroxyl Group (polar, H-bond donor/acceptor)Amphiphilic nature complicates solvent selection for extraction and chromatography. Prone to tailing on silica gel.
Hygroscopicity High (Typical for pyridines)[3]Readily absorbs atmospheric moisture, requiring anhydrous handling techniques.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound in a practical, question-and-answer format.

Q1: What are the most likely impurities in my crude sample and how can I detect them?

Answer: Impurities in crude this compound typically originate from the synthetic route, which often involves the reaction of a picoline (methylpyridine) derivative with an aldehyde.[4][5][6]

Common Impurities & Their Detection:

Impurity CategorySpecific ExamplesProbable SourceRecommended Analytical Method
Unreacted Starting Materials 3-Picoline (3-methylpyridine), Formaldehyde/AcetaldehydeIncomplete reaction.¹H NMR (distinct methyl and aromatic signals for picoline), GC-MS.
Synthesis Byproducts 6-methyl-3-vinylpyridineDehydration of the ethanol side chain, often at high temperatures.[6]¹H NMR (alkene proton signals ~5-7 ppm), GC-MS.
Positional Isomers (e.g., 2-methyl-5-pyridineethanol)Impure picoline starting material.HPLC, High-resolution GC-MS.
Higher Molecular Weight AdductsAldol-type condensation or reaction of the product with starting materials.[6]LC-MS, ESI-MS.
Residual Solvents Toluene, Diethyl Ether, Methylene ChlorideSolvents used in synthesis or workup.[3]¹H NMR (characteristic solvent peaks), GC headspace analysis.
Water H₂OAtmospheric absorption due to the hygroscopic nature of pyridines.[3]¹H NMR (broad, exchangeable singlet), Karl Fischer titration for quantification.
Q2: My purified product is a persistent yellow or brown color. What causes this and how can I decolorize it?

Answer: Discoloration in pyridine derivatives often arises from the oxidation or polymerization of trace impurities, which form highly conjugated, color-imparting species.[7][8] The pyridine ring itself can be susceptible to subtle oxidative processes, especially if exposed to air and light over time.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is the most common and effective method for removing color bodies.

    • Dissolve the colored product in a suitable organic solvent (e.g., ethyl acetate or isopropanol).

    • Add a small amount (1-2% w/w) of activated charcoal.

    • Stir the slurry at room temperature for 30-60 minutes.

    • Filter the mixture through a pad of Celite® or a 0.45 µm syringe filter to remove the carbon.

    • Remove the solvent in vacuo.

    • Causality: The high surface area and porous structure of activated carbon adsorb the large, conjugated impurity molecules responsible for the color.

  • Meticulous Purification: If carbon treatment is insufficient, the colored impurity may be structurally very similar to the product. In this case, a high-resolution purification technique is necessary.

    • High-Vacuum Distillation: Distilling the compound under high vacuum (e.g., <1 mmHg) can separate it from less volatile, polymeric impurities. Use a short-path distillation apparatus to minimize thermal stress.

    • Column Chromatography: A carefully optimized chromatographic separation can be effective. (See Protocol 2).

Q3: I'm experiencing significant product loss during aqueous extraction. How can I improve my recovery?

Answer: The amphiphilic nature of this compound—possessing both a water-soluble alcohol group and an organic-soluble substituted benzene ring analogue—causes it to partition between aqueous and organic layers, leading to poor recovery. The basicity of the pyridine nitrogen (pKa of pyridinium is ~5.2) is the key to solving this.[5]

Optimized Extraction Workflow:

  • Acidic Wash (Optional): To remove non-basic organic impurities, dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid like 1 M HCl. Your product will move into the aqueous layer. This step should be skipped if your primary impurities are also basic.

  • Basify and Extract:

    • Ensure the aqueous solution containing your product is basic (pH 9-10) by adding a base like sodium carbonate or dilute sodium hydroxide. Do not use strong, hot base, as this can promote side reactions.

    • At this pH, the pyridine nitrogen is deprotonated and non-ionic, rendering the entire molecule significantly less water-soluble.

    • Extract the aqueous layer multiple times (3-4x) with a suitable organic solvent like dichloromethane or ethyl acetate. Combining these organic extracts will contain the majority of your product.

  • "Salting Out": To further decrease the solubility of your product in the aqueous layer, saturate it with sodium chloride (brine) before extraction. This increases the ionic strength of the aqueous phase, effectively "pushing" neutral organic molecules into the organic layer.

Q4: Which purification method should I choose: distillation, chromatography, or recrystallization?

Answer: The optimal purification strategy depends on the scale of your experiment and the nature of the impurities. A logical decision-making process is essential for minimizing yield loss and maximizing purity.

G cluster_decision Primary Purification Decision start Start: Crude this compound purity_check Assess Crude Purity & Impurity Profile (TLC, GC, NMR) start->purity_check is_solid Is the crude product a solid? purity_check->is_solid impurities_volatile Are major impurities non-volatile polymers or salts? is_solid->impurities_volatile No (Oily) recrystallize Recrystallization (High yield for crystalline solids) is_solid->recrystallize Yes impurities_isomeric Are impurities close-polarity isomers? impurities_volatile->impurities_isomeric No distill High-Vacuum Distillation (Good for scale-up & volatile products) impurities_volatile->distill Yes impurities_isomeric->distill No (General Purification) chromatography Column Chromatography (Highest resolution for difficult separations) impurities_isomeric->chromatography Yes final_purity Assess Final Purity (NMR, HPLC, GC >98%) recrystallize->final_purity distill->final_purity chromatography->final_purity end Pure Product final_purity->end

Caption: Decision workflow for selecting the primary purification method.

Detailed Experimental Protocols

Protocol 1: High-Vacuum Distillation

This method is ideal for removing non-volatile impurities (polymers, salts) or starting materials with significantly different boiling points.

  • Pre-treatment (Drying): If Karl Fischer analysis indicates >0.1% water, pre-dry the crude material. Dissolve the crude oil in dichloromethane, add anhydrous magnesium sulfate (MgSO₄), stir for 30 minutes, filter, and remove the solvent in vacuo. For larger scales, drying over KOH pellets followed by decanting can be effective.[9]

  • Apparatus Setup: Assemble a short-path distillation apparatus. Use a vacuum-jacketed Vigreux column for better separation if boiling points are close. Ensure all glass joints are properly sealed with vacuum grease. Connect to a high-vacuum pump (<1 mmHg) with a cold trap in between.

  • Distillation:

    • Begin heating the distillation pot slowly in an oil bath.

    • Maintain a low vacuum and observe for any initial low-boiling fractions (e.g., residual solvents).

    • Increase the vacuum and temperature gradually. Collect the main fraction at a steady head temperature and pressure. The boiling point of related pyridine ethanols suggests a bp >110 °C at reduced pressure.

  • Collection & Storage: Collect the purified, colorless liquid/solid in a pre-weighed flask. After distillation, backfill the apparatus with an inert gas (Nitrogen or Argon) before dismantling. Store the final product under an inert atmosphere in a tightly sealed container to prevent moisture uptake.[10][11]

Protocol 2: Silica Gel Column Chromatography

This technique provides the highest resolution for separating close-boiling isomers or polar impurities.

G cluster_prep Preparation cluster_run Elution cluster_analysis Analysis a 1. Prepare Silica Slurry (Silica in Hexane) b 2. Pack Column a->b d 4. Load Sample onto Column b->d c 3. Prepare Sample (Dry load on silica or dissolve in min. DCM) c->d e 5. Begin Elution with Mobile Phase (e.g., Hexane/EtOAc gradient + 0.5% Triethylamine) d->e f 6. Collect Fractions e->f g 7. Analyze Fractions by TLC f->g h 8. Combine Pure Fractions g->h i 9. Evaporate Solvent h->i j j i->j Final Product

Caption: Standard workflow for purification via column chromatography.

  • Stationary Phase and Eluent Selection:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient system of Hexane/Ethyl Acetate is a good starting point. Begin with a low polarity (e.g., 90:10 Hexane:EtOAc) and gradually increase the ethyl acetate concentration.

    • Crucial Additive: Add 0.5% triethylamine (TEA) to your eluent mixture.

    • Causality: The pyridine nitrogen is basic and can interact strongly with acidic silanol groups on the silica surface, causing significant peak tailing and poor separation. The TEA acts as a competitive base, occupying these acidic sites and allowing your product to elute in sharp, symmetrical bands.

  • Packing and Loading: Pack the column with a slurry of silica in the initial, low-polarity eluent. For best results, pre-adsorb your crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the column bed.

  • Elution and Collection: Run the column, collecting fractions. Monitor the separation using Thin Layer Chromatography (TLC) with the same eluent system.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent and TEA using a rotary evaporator. The final traces of TEA can be removed under high vacuum.

References

Technical Support Center: Enhancing the Stability of 6-methyl-3-pyridineethanol in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methyl-3-pyridineethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. By understanding the potential degradation pathways and implementing appropriate handling and storage strategies, you can ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents. The molecule possesses two key reactive sites: the basic pyridine nitrogen and the primary alcohol functional group, which are susceptible to various degradation pathways.

Q2: How does pH impact the stability of this compound solutions?

A2: The pH of the solution is a critical determinant of the stability of this compound. The pyridine nitrogen is basic and can be protonated in acidic conditions. Generally, for pyridinium compounds, acidic conditions (pH 2-3) can enhance stability in aqueous solutions by protonating the nitrogen and reducing its nucleophilicity[1]. Conversely, alkaline conditions (pH > 7) may accelerate degradation pathways such as oxidation. Studies on similar compounds like methacholine chloride have shown rapid decomposition at pH values greater than 6[2].

Q3: Is this compound sensitive to light?

A3: Yes, pyridine and its derivatives can be susceptible to photodegradation. Exposure to ultraviolet (UV) light can lead to the formation of various degradation products[3][4][5]. Therefore, it is crucial to protect solutions of this compound from light, especially during long-term storage or during experiments involving prolonged light exposure.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemical structure, the most probable degradation products arise from the oxidation of the primary alcohol group. This can lead to the formation of 2-(6-methylpyridin-3-yl)acetaldehyde and subsequently 2-(6-methylpyridin-3-yl)acetic acid[6][7][8]. Another potential degradation pathway is the oxidation of the pyridine nitrogen to form the corresponding N-oxide, although the pyridine ring itself is generally stable to oxidation[9].

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To maximize stability, solutions of this compound should be stored in amber or opaque containers to protect from light, at reduced temperatures (2-8°C for short-term and -20°C or lower for long-term storage), and under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For aqueous solutions, buffering to a slightly acidic pH (e.g., pH 3-5) may also be beneficial.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common stability issues encountered with this compound solutions.

Visualizing the Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability start Start: Observe Instability (e.g., color change, precipitation, loss of potency) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Atmosphere (inert gas)? start->check_storage check_solution_prep Examine Solution Preparation: - Solvent purity? - pH of the solution? - Dissolution method? start->check_solution_prep perform_analysis Perform Analytical Characterization: - HPLC/UPLC for purity and degradants - LC-MS/MS to identify unknown peaks check_storage->perform_analysis If conditions are suspect check_solution_prep->perform_analysis If preparation is questionable forced_degradation Conduct Forced Degradation Study to understand degradation pathways perform_analysis->forced_degradation If unknown degradants are present optimize_conditions Optimize Formulation/Storage: - Adjust pH (buffer selection) - Add antioxidants - Use light-protective packaging perform_analysis->optimize_conditions If known degradants are present forced_degradation->optimize_conditions Based on identified pathways retest_stability Re-evaluate Stability under optimized conditions optimize_conditions->retest_stability

Caption: A flowchart outlining the steps to troubleshoot the instability of this compound solutions.

Observed Issue Potential Cause Recommended Action
Discoloration of Solution (e.g., yellowing) Oxidation of the compound.Store the solution under an inert atmosphere (nitrogen or argon). Consider adding an antioxidant such as butylated hydroxytoluene (BHT) or ascorbic acid, ensuring compatibility with your experimental system.
Precipitation or Cloudiness Change in solubility due to temperature fluctuations or pH shift. Formation of insoluble degradation products.Ensure consistent storage temperature. Verify the pH of the solution and adjust if necessary. Analyze the precipitate to identify its composition.
Decrease in Potency or Concentration Over Time Chemical degradation (hydrolysis, oxidation, or photodegradation).Review storage conditions (temperature, light, atmosphere). Perform a forced degradation study to identify the primary degradation pathway and then optimize the formulation to mitigate it.
Appearance of New Peaks in HPLC/UPLC Analysis Formation of degradation products.Use a stability-indicating HPLC method to resolve the parent compound from its degradants. Employ LC-MS/MS to identify the structure of the new peaks.[10][11][12][13]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.[14][15][16][17]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • pH meter

  • HPLC-UV or HPLC-MS/MS system

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[18] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by a suitable stability-indicating HPLC method.

Visualizing the Forced Degradation Workflow

ForcedDegradation Forced Degradation Study Workflow start Prepare Stock Solution of this compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photodegradation (ICH Q1B) stress_conditions->photo analysis Analyze Samples at Time Points (HPLC-UV, LC-MS/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Data Analysis: - Purity assessment - Degradant identification - Mass balance calculation analysis->data_analysis

Caption: A diagram illustrating the workflow for a forced degradation study of this compound.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 260 nm (based on the pyridine chromophore)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.

Data Summary and Interpretation

The following table provides a hypothetical summary of expected outcomes from a forced degradation study of this compound.

Stress Condition Expected % Degradation Potential Major Degradation Products
Acid Hydrolysis (0.1 M HCl, 60°C) Low to moderateMinimal degradation expected, potential for minor hydrolysis products if impurities are present.
Base Hydrolysis (0.1 M NaOH, 60°C) Moderate to highPotential for base-catalyzed oxidation or other reactions.
Oxidation (3% H₂O₂, RT) High2-(6-methylpyridin-3-yl)acetaldehyde, 2-(6-methylpyridin-3-yl)acetic acid, this compound N-oxide.
Thermal (80°C) ModerateSimilar to oxidative degradation, but at a slower rate.
Photodegradation (ICH Q1B) Moderate to highComplex mixture of photoproducts, potentially including dimers and ring-opened products.[3][4]

Mass Balance: A critical aspect of a forced degradation study is the mass balance calculation. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A good mass balance (typically 95-105%) indicates that the analytical method is capable of detecting all major degradation products.[15]

References

Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 6-methyl-3-pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and detailed scientific explanations to help researchers, scientists, and drug development professionals resolve the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 6-methyl-3-pyridineethanol. As a basic pyridine derivative, this compound presents specific challenges that, when understood, can be systematically overcome to achieve sharp, symmetrical, and quantifiable peaks.

Part 1: Understanding the "Why" - Core Principles of Peak Tailing for Basic Analytes

Before addressing specific troubleshooting steps, it is crucial to understand the underlying chemical interactions that cause peak tailing for a compound like this compound. This molecule's structure, featuring a basic pyridine nitrogen, is the primary driver of problematic secondary interactions with standard silica-based HPLC columns.[1][2][3]

The most prevalent cause of peak tailing for basic compounds is the interaction with residual silanol groups (Si-OH) on the surface of the silica stationary phase.[4][5][6] Even after the silica is chemically bonded with a hydrophobic layer (like C18), a significant number of these silanol groups remain.[7] These groups are acidic, with a pKa around 3.8–4.2, and become ionized (deprotonated) to form negatively charged silanates (Si-O⁻) at mobile phase pH values above this range.[8][9]

Your analyte, this compound, is a base. In a mobile phase with a pH below its pKa (~5-6), the pyridine nitrogen will be protonated, carrying a positive charge. This positively charged analyte can then undergo a strong, secondary ion-exchange interaction with the negatively charged silanate groups on the stationary phase surface.[10] This process is separate from the intended hydrophobic (reversed-phase) retention mechanism. Because these silanol sites are non-uniformly distributed and the interaction strength can vary, a portion of the analyte molecules are retained longer than the main band, resulting in a delayed elution and a characteristic "tailing" peak.[11][12]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a logical, step-by-step approach to diagnosing and resolving peak tailing.

Q1: What is peak tailing and how do I know if my peak is significantly tailed?

Peak tailing describes a chromatographic peak that is asymmetrical, with a trailing edge that is broader and less steep than the leading edge.[13] In an ideal separation, peaks are perfectly symmetrical (Gaussian). This distortion is measured quantitatively using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 is generally considered to show significant tailing that may require optimization.[11][14]

Q2: My this compound peak is tailing on a standard C18 column. What is the most likely cause and my first step?

The most probable cause is the silanol interaction described in Part 1. Your first and most impactful troubleshooting step should be to optimize the mobile phase pH . The pH controls the ionization state of both the analyte and the residual silanols, which is the key to minimizing these unwanted secondary interactions.[15][16]

Q3: How do I use mobile phase pH to eliminate peak tailing for this compound?

You have two primary strategies for pH manipulation. The goal is to render either the analyte or the silanol groups electrically neutral to prevent the strong ion-exchange interaction.

  • Strategy 1: Operate at Low pH (Recommended First Approach)

    • Mechanism: By lowering the mobile phase pH to a range of 2.5 - 3.5 , you fully protonate the residual silanol groups (Si-OH).[14] Since they are now neutral, there is no longer a strong electrostatic attraction for your positively charged (protonated) this compound. The separation is then governed primarily by the intended reversed-phase mechanism.

    • How-To: Use a buffer effective in this pH range, such as phosphate or formate. See Protocol 1 for a step-by-step guide.

  • Strategy 2: Operate at High pH (Requires a pH-Stable Column)

    • Mechanism: By raising the mobile phase pH to a value at least 2 units above the analyte's pKa (e.g., pH 9-11 ), you deprotonate the this compound, making it neutral.[17] Although the silanols are fully ionized and negatively charged (Si-O⁻) at this pH, the neutral analyte will not engage in strong ionic interactions, significantly improving peak shape.

    • Caution: Most standard silica-based columns are not stable above pH 8 and will rapidly degrade.[15][17] This approach requires a specialized hybrid-silica or polymer-based column designed for high pH stability.[18]

Q4: Adjusting the pH helped, but there's still some tailing. What other mobile phase additives can I use?

If pH adjustment alone is insufficient, you can introduce a mobile phase modifier that acts as a competitive agent for the active silanol sites.

  • Competitive Amines (e.g., Triethylamine - TEA): Adding a small concentration (e.g., 10-25 mM) of a basic amine like TEA to the mobile phase can be very effective.[19] TEA is a small basic molecule that will preferentially interact with the acidic silanol sites, effectively "masking" them from your analyte. This reduces the opportunity for secondary interactions and improves peak shape.

  • Ion-Pairing Agents: While often used to increase retention of polar compounds, ion-pairing reagents can also improve peak shape by masking silanol groups.[20][21] For a positively charged base, an anionic agent like an alkyl sulfonate is used. However, these agents can be difficult to remove from the column and are often not compatible with mass spectrometry.[3]

Q5: Could my column be the problem? How do I choose a better column for basic compounds?

Yes, column choice is critical. Modern columns are designed specifically to minimize silanol interactions. If you are using an older column (often called "Type A" silica), switching to a modern, high-purity column will yield a dramatic improvement.[4][19]

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns are made from high-purity silica with very low metal content and are "end-capped."[9] End-capping is a secondary chemical process that converts many of the most active residual silanols into less polar, non-interactive groups, leading to much better peak shapes for basic compounds.[6]

  • Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded near the base of the C18 chain.[7] This polar group helps to shield the residual silanols from interacting with basic analytes.

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They have fewer accessible silanol groups and are typically stable over a much wider pH range (e.g., 1-12), making them ideal for the high-pH strategy described in Q3.[18]

Q6: I've optimized the mobile phase and am using a modern column, but still see some tailing. What else could be wrong?

If the primary causes have been addressed, consider these secondary factors:

  • Metal Chelation: Trace metal impurities in the silica matrix or leached from the HPLC system itself (e.g., stainless steel frits) can act as active sites.[22][23] Analytes with chelating properties can interact with these metals, causing tailing.[24][25]

    • Solution: Add a weak chelating agent like EDTA to the mobile phase to bind the metal ions. Alternatively, using an HPLC system with bio-inert or metal-free components can mitigate this issue.[22][26]

  • Extra-Column Volume (Dead Volume): Excessive volume from long or wide-ID tubing, or poorly made connections between the injector, column, and detector, can cause band broadening that appears as peak tailing.[10][14]

    • Solution: Use tubing with the smallest practical internal diameter and length. Ensure all fittings are properly seated to eliminate any voids.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion that often manifests as tailing or fronting.[6]

    • Solution: Reduce the injection volume or dilute the sample and re-inject. If the peak shape improves, overload was a contributing factor.

  • Column Contamination/Damage: A partially blocked inlet frit or strongly retained contaminants from previous samples can create active sites or disrupt the flow path.[12]

    • Solution: First, try flushing the column with a strong solvent (see Protocol 2 ). If this fails, replace the guard column (if used). As a last resort, the analytical column may need to be replaced.

Part 3: Protocols and Methodologies
Protocol 1: Systematic Mobile Phase pH Adjustment (Low pH Approach)

Objective: To find the optimal mobile phase pH below 3.5 that provides a symmetrical peak for this compound (As ≤ 1.2).

Materials:

  • Mobile Phase A: HPLC-grade water

  • Mobile Phase B: HPLC-grade Acetonitrile or Methanol

  • pH modifying acid: Formic acid or Trifluoroacetic acid (TFA)

  • This compound standard solution

Procedure:

  • Prepare Aqueous Stock: Prepare the aqueous component of your mobile phase (e.g., water).

  • Initial pH Adjustment (pH 3.5): Add the acid dropwise to the aqueous phase while monitoring with a calibrated pH meter until the pH is stable at 3.5.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous phase with the organic phase (e.g., 70:30 A:B). Degas the final mobile phase.

  • Equilibrate System: Flush the HPLC system and column with the prepared mobile phase for at least 20-30 minutes or until the baseline is stable.

  • Inject Sample: Inject your this compound standard and analyze the peak asymmetry.

  • Iterate if Necessary: If tailing persists (As > 1.2), repeat steps 2-5, lowering the pH in 0.2-unit increments (e.g., to 3.3, 3.1, 2.9, etc.) until an acceptable peak shape is achieved. Do not go below the pH limit of your column (typically pH 2.0 for silica columns).

Protocol 2: HPLC Column Cleaning and Regeneration

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.[27]

Procedure (for a standard 4.6 x 150 mm column at ~1 mL/min):

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Buffer Wash: Flush the column with your mobile phase composition but without the buffer salts (e.g., 50:50 Acetonitrile/Water) for 20 minutes. This removes precipitated buffer.

  • Reverse Flush (if permissible): If your column manufacturer allows it, reverse the column direction.

  • Polar Contaminant Flush: Flush with 100% HPLC-grade water for 30 minutes.

  • Non-Polar Contaminant Flush: Flush with 100% Isopropanol for 30 minutes.

  • Stronger Non-Polar Flush: Flush with 100% Acetonitrile for 30 minutes.

  • Return to Initial Conditions: Re-attach the column in the correct direction. Gradually re-introduce your initial mobile phase. Do not switch directly from a strong, non-polar solvent back to a highly aqueous mobile phase. Step back down through the sequence (e.g., Isopropanol -> Acetonitrile/Water mix -> Mobile Phase) to avoid shocking the stationary phase.

  • Equilibrate and Test: Once equilibrated with the analytical mobile phase, inject a standard to assess performance.

Part 4: Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing for this compound.

Troubleshooting_Workflow start Peak Tailing Observed (As > 1.2) check_ph Step 1: Adjust Mobile Phase pH (Low pH: 2.5-3.5) start->check_ph ph_ok Peak Shape Good? (As <= 1.2) check_ph->ph_ok check_additives Step 2: Add Mobile Phase Modifier (e.g., 0.1% TEA) ph_ok->check_additives No resolved Problem Resolved ph_ok->resolved Yes additives_ok Peak Shape Good? check_additives->additives_ok check_column Step 3: Evaluate Column - Use modern, end-capped column - Consider polar-embedded or hybrid additives_ok->check_column No additives_ok->resolved Yes column_ok Peak Shape Good? check_column->column_ok check_system Step 4: Check for Secondary Issues - Metal Chelation (add EDTA) - System Dead Volume - Sample Overload column_ok->check_system No column_ok->resolved Yes system_ok Peak Shape Good? check_system->system_ok system_ok->resolved Yes

References

Technical Support Center: Strategies for Regioselective Reactions of 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methyl-3-pyridineethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile pyridine building block. The inherent electronic properties of the pyridine ring, combined with the directing effects of its substituents, present unique challenges and opportunities for achieving regiochemical control.

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common issues, and offer detailed protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of isomers during electrophilic aromatic substitution (EAS) on this compound?

A1: This is a common and expected challenge. The regiochemical outcome of EAS on this compound is governed by a complex interplay of competing electronic and steric effects.

  • The Pyridine Nitrogen: The nitrogen atom is the most powerful influence. It is strongly electron-withdrawing by induction, which deactivates the entire ring towards electrophilic attack, making reactions sluggish.[1] Furthermore, under the acidic conditions typical for EAS, the nitrogen is protonated, creating a pyridinium ion that is even more deactivated. This deactivation directs electrophiles to the meta-positions (C3 and C5).

  • The 6-Methyl Group: This is an electron-donating group (EDG) that activates the ring, particularly at its ortho (C5) and para (C2) positions, through an inductive effect and hyperconjugation.

  • The 3-Pyridineethanol Group: The ethyl alcohol chain is a weak electron-withdrawing group due to the oxygen's electronegativity, which slightly deactivates the ring.

The result is a conflict: the powerful nitrogen directs to C5, and the activating methyl group also directs to C5. This makes C5 the most probable site for electrophilic substitution . However, attack at C4 is also possible, and achieving high selectivity can be difficult. Low yields are also a common problem due to the overall deactivation of the ring.[2]

Q2: I need to functionalize the C4 position. My direct halogenation attempts are failing or giving poor selectivity. What should I do?

A2: Direct electrophilic attack at C4 is challenging due to the factors described above. The most reliable and widely adopted strategy to achieve high regioselectivity at C4 is through the Pyridine N-oxide intermediate.[3][4]

Oxidizing the pyridine nitrogen to an N-oxide fundamentally alters the electronic properties of the ring:

  • Activation: The N-oxide group is electron-donating through resonance, which activates the C2 and C4 positions towards electrophilic attack.

  • Steric Hindrance: The C2 and C6 positions are sterically hindered by the N-oxide and the adjacent methyl group, respectively, making the C4 position the most accessible and electronically favored site for electrophiles.

After successful C4-functionalization, the N-oxide can be easily deoxygenated to restore the pyridine ring.

Q3: How can I achieve functionalization at the C2 position, ortho to the nitrogen?

A3: The C2 position is electronically deficient and a prime target for nucleophilic attack or metallation. For C-H functionalization, transition-metal-catalyzed reactions are the most effective approach. The pyridine nitrogen itself can act as a coordinating directing group, guiding the metal catalyst to activate the C-H bond at the C2 position.[5][6] This strategy offers a direct and atom-economical route to C2-substituted pyridines.[7] However, the inherent coordinating ability of the nitrogen can also hinder some catalytic cycles, requiring careful selection of catalysts and ligands.[4]

Q4: Is it possible to functionalize the ethanol side chain without affecting the pyridine ring?

A4: Yes, the hydroxyl group of the ethanol side chain can be selectively targeted under conditions that do not promote reactions on the deactivated pyridine ring. Standard alcohol chemistry, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, can be performed.

  • Key Consideration: Avoid strongly acidic conditions that could protonate the pyridine nitrogen and potentially catalyze ring reactions. The use of mild bases to deprotonate the alcohol, forming an alkoxide, is a common strategy for subsequent reactions like Williamson ether synthesis.

Troubleshooting & Optimization Guides

Issue 1: Low Yield and Poor Selectivity in C5-Nitration

You are attempting to nitrate this compound to synthesize 6-methyl-5-nitro-3-pyridineethanol but observe a mixture of products and significant recovery of starting material.

The pyridine ring's deactivation by the nitrogen atom makes it resistant to standard nitrating conditions (e.g., HNO₃/H₂SO₄), which can also lead to decomposition.

dot

References

managing hygroscopic nature of 6-methyl-3-Pyridineethanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methyl-3-pyridineethanol. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the hygroscopic nature of this compound during storage and experimentation. Our goal is to provide you with the technical expertise and practical guidance necessary to ensure the integrity and reliability of your work.

Introduction to the Challenge: The Hygroscopic Nature of this compound

This compound is a valuable intermediate in pharmaceutical synthesis. However, its efficacy and stability can be compromised by its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] This can lead to a variety of issues, from inaccurate measurements to chemical degradation, ultimately impacting experimental reproducibility and the quality of the final product.[2][3] This guide will provide you with the necessary information to effectively manage this property.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the storage and handling of this compound.

Q1: What are the immediate signs that my this compound has absorbed moisture?

A1: The most common visual indicator of moisture absorption is a change in the physical state of the compound. You may observe clumping of the solid material, or in cases of significant moisture uptake, it may appear as a dense, sticky syrup or even fully deliquesce into a liquid.[4] For quantitative assessment, Karl Fischer titration is the recommended method for determining water content.

Q2: What are the ideal short-term storage conditions for an opened container of this compound?

A2: For short-term storage of an opened container, it is crucial to minimize exposure to the ambient atmosphere.[5] The container should be tightly sealed immediately after dispensing the material. For added protection, placing the sealed container inside a desiccator with an active desiccant, such as silica gel or calcium sulfate, is strongly recommended.

Q3: Can I store this compound in a standard laboratory refrigerator?

A3: Yes, refrigeration is a suitable storage condition. However, it is critical to ensure the container is absolutely airtight before placing it in the refrigerator. A non-airtight container will draw in moist air as it cools, leading to condensation inside the container and exacerbating moisture absorption. Always allow the container to warm to room temperature before opening to prevent condensation from forming on the cold compound.

Q4: I suspect my this compound has been exposed to humidity. Can it still be used?

A4: This depends on the extent of moisture absorption and the requirements of your experiment. For non-critical applications, you may be able to proceed, but be aware that the purity and concentration of your material are compromised. For sensitive applications, such as in GMP processes or for generating reference standards, using a fresh, unopened container is strongly advised. If you must use the exposed material, it is essential to first determine the water content via Karl Fischer titration and adjust your experimental calculations accordingly.

Q5: Are there any chemical incompatibilities I should be aware of when storing this compound?

A5: Beyond its hygroscopicity, this compound should be stored away from strong oxidizing agents and strong acids.[1] Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.

Part 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common problems encountered when working with this compound.

Problem 1: Inconsistent Experimental Results and Poor Reproducibility
  • Symptom: You are experiencing significant variations in reaction yields, purity profiles, or analytical readouts when using this compound from the same batch.

  • Root Cause Analysis: The primary suspect is variable moisture content in the reagent. Absorbed water can act as an unintended reactant, alter the stoichiometry of your reaction, or affect the compound's solubility and physical properties.

  • Troubleshooting Workflow:

    start Inconsistent Results Observed check_storage Review Storage Conditions: - Airtight seal? - Use of desiccator? - Temperature fluctuations? start->check_storage kf_titration Perform Karl Fischer Titration on a sample from the problematic batch. check_storage->kf_titration compare_results Compare water content with the Certificate of Analysis (CoA) and with previous successful batches. kf_titration->compare_results high_water Water content is high or variable. compare_results->high_water new_lot Quarantine the current lot. Use a fresh, unopened container of this compound. high_water->new_lot Yes re_run Re-run experiment with the new lot under controlled atmospheric conditions. new_lot->re_run success Consistent results achieved. re_run->success

    Caption: Troubleshooting workflow for inconsistent experimental results.

Problem 2: Physical State Alteration of this compound
  • Symptom: Your solid this compound has become clumpy, oily, or has liquefied in its container.

  • Root Cause Analysis: This is a clear indication of significant moisture absorption from the atmosphere. The issue is almost certainly due to improper storage in a non-airtight container or frequent opening in a humid environment.

  • Preventative Measures Protocol:

    start Receiving a new container of This compound inspect_seal Inspect the container's seal for any damage upon receipt. start->inspect_seal storage_location Store in a cool, dry, and well-ventilated area away from incompatible materials. inspect_seal->storage_location dispensing_protocol Dispensing Protocol storage_location->dispensing_protocol inert_atmosphere For high-purity work, handle in a glove box under an inert atmosphere (N2 or Ar). dispensing_protocol->inert_atmosphere High-Purity desiccator_use For routine use, minimize time open to the atmosphere. Immediately reseal and place in a desiccator. dispensing_protocol->desiccator_use Routine final_storage Ensure the container is tightly sealed before returning to storage. inert_atmosphere->final_storage desiccator_use->final_storage

    Caption: Preventative measures for maintaining the physical state of this compound.

Part 3: Experimental Protocols

Protocol 1: Best Practices for Handling and Dispensing this compound
  • Preparation: Before opening the container, allow it to equilibrate to the ambient temperature of the laboratory for at least 30-60 minutes if it was stored in a refrigerator or freezer. This prevents atmospheric moisture from condensing on the cold solid.

  • Environment: Whenever possible, handle the compound in a low-humidity environment. For highly sensitive applications, the use of a glove box with a dry nitrogen or argon atmosphere is ideal.

  • Dispensing: Open the container for the shortest possible time. Use clean, dry spatulas and weighing vessels.

  • Sealing: Immediately after dispensing, securely tighten the container cap. For containers with screw caps, consider using paraffin film to create a secondary seal for long-term storage.

  • Storage: Place the sealed container back into a desiccator for storage. Ensure the desiccant is active (e.g., blue silica gel has not turned pink).

Protocol 2: Quantitative Determination of Water Content via Karl Fischer Titration

This protocol assumes the user has a functional Karl Fischer titrator.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is conditioned and the reagent is standardized.

  • Sample Preparation: In a controlled environment (ideally a glove box), accurately weigh a suitable amount of this compound into a dry, gas-tight syringe or a sample boat.

  • Titration: Inject the sample into the titration cell. The instrument will automatically titrate the sample and calculate the water content.

  • Calculation: The water content is typically reported as a weight percentage. This value can be used to correct the mass of the this compound used in subsequent reactions to reflect the actual amount of the active compound.

Part 4: Data Summary

PropertyValueSource
Chemical Formula C₈H₁₁NOPubChem[6]
Molecular Weight 137.18 g/mol PubChem[6]
Physical State Solid-
Hygroscopicity HygroscopicFisher Scientific SDS[7]
Recommended Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.ChemicalBook SDS[3]

References

preventing degradation of 6-methyl-3-Pyridineethanol during workup

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methyl-3-Pyridineethanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this valuable intermediate. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your workup procedures, ensuring the integrity and yield of your product.

Section 1: Understanding the Instability of this compound

This compound is a crucial building block in pharmaceutical synthesis, prized for its versatile pyridine core and reactive hydroxyl group. However, this same reactivity makes it susceptible to degradation during workup if not handled with care. The primary points of vulnerability are the basic nitrogen atom on the pyridine ring and the primary alcohol functional group. Understanding these liabilities is the first step toward preventing unwanted side reactions.

The most common degradation pathways include:

  • Acid-Catalyzed Reactions: The pyridine nitrogen is basic (pKa of the conjugate acid is typically ~5-6) and is readily protonated by strong acids. This can increase the compound's solubility in the aqueous phase, leading to yield loss, and can also catalyze decomposition, especially at elevated temperatures.[1][2]

  • Oxidation: The primary alcohol is susceptible to oxidation, which can convert it first to an aldehyde and then to the corresponding carboxylic acid, (6-methylpyridin-3-yl)acetic acid.[3][4] This is a common issue if residual oxidizing agents from a prior step are not adequately quenched.

  • Thermal Degradation: Like many alcohols, this compound can undergo dehydration at high temperatures to form the corresponding vinylpyridine. This is particularly a risk during high-temperature distillations or aggressive solvent removal.

Below is a diagram illustrating these potential degradation pathways.

cluster_acid Acid-Catalyzed Degradation cluster_oxidation Oxidation cluster_thermal Thermal Degradation A This compound B Protonated Species & Side Products A->B  Strong Acid (H+)  High Temperature C Aldehyde Intermediate A->C  Oxidizing Agent  (e.g., residual H2O2, air) E Vinylpyridine A->E  Excessive Heat  (e.g., Rotovap >50°C) D Carboxylic Acid Product C->D  Further Oxidation

Caption: Potential degradation pathways for this compound.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses common issues encountered during the workup of this compound in a direct question-and-answer format.

Q1: My yield is significantly lower than expected after an acidic wash, and I'm losing my product to the aqueous layer. What's happening?

A: This is a classic issue stemming from the basicity of the pyridine ring. When you wash your organic layer with a strong acid (e.g., 1M HCl), you are protonating the nitrogen atom. This forms a pyridinium salt, which is highly polar and thus readily partitions into the aqueous phase.

  • Causality Explained: The goal of an acid wash is typically to remove other basic impurities. However, in this case, your product is also basic and is being removed along with them.

  • Immediate Solution: Avoid using strong acids. Switch to a milder acidic solution like saturated aqueous ammonium chloride (NH₄Cl). Perform the wash at a reduced temperature (0-5 °C) to minimize the rate of any potential side reactions. Keep contact time to a minimum and work quickly.

  • Best Practice: After a mild acid wash, immediately wash the organic layer with a mild base, such as saturated sodium bicarbonate (NaHCO₃) solution, to deprotonate your product and ensure it remains in the organic phase.

Q2: I'm observing new, more polar impurities on my TLC plate after my reaction workup. My starting material spot has disappeared. Could this be oxidation?

A: Yes, the formation of more polar species is a strong indicator of oxidation. The primary alcohol of this compound can be oxidized to an aldehyde or a carboxylic acid. These new functional groups increase the polarity of the molecule, causing it to have a lower Rf value on a normal-phase TLC plate.

  • Causality Explained: This often occurs if the preceding reaction step involved an oxidant that was not fully quenched before workup. Exposure to air for extended periods, especially in the presence of trace metal catalysts, can also contribute to oxidation.

  • Preventative Measures:

    • Thorough Quenching: Ensure any oxidizing agents are completely neutralized before extraction. For example, use sodium thiosulfate (Na₂S₂O₃) to quench peroxide-based oxidants or sodium sulfite (Na₂SO₃) for others.

    • Inert Atmosphere: If the molecule is particularly sensitive, consider performing the workup under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.

Q3: During solvent removal on the rotary evaporator, my clear, colorless product has started to turn yellow or brown. What is causing this discoloration?

A: Discoloration during solvent evaporation is often a sign of thermal degradation. You are likely using too high a temperature, causing the molecule to decompose.

  • Causality Explained: High heat can induce side reactions, including dehydration of the ethanol side chain to form a conjugated vinylpyridine system, which is often colored. Polymerization of these vinylpyridines can also lead to intractable tars.

  • Optimization Protocol:

    • Reduce Bath Temperature: Keep the water bath temperature below 40°C.

    • Improve Vacuum: Use a higher-performance vacuum pump. Lowering the pressure reduces the solvent's boiling point, allowing for rapid evaporation at a lower temperature.

    • Co-evaporation: If you are removing a high-boiling point solvent like DMF or DMSO, consider first diluting the mixture with a lower-boiling point solvent (like toluene or heptane) and then concentrating. This can help azeotropically remove the high-boiling solvent at a lower temperature.

Q4: My compound streaks badly during silica gel chromatography, and the purified fractions show signs of decomposition. How can I improve my purification?

A: The acidic nature of standard silica gel is likely causing on-column degradation and poor peak shape. The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the silica surface.

  • Causality Explained: This strong interaction leads to tailing (streaking) on TLC and broad peaks during column chromatography. The prolonged contact time with the acidic stationary phase can catalyze degradation.

  • Chromatography Solution: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent.

    • Recommended Eluent: Use a standard solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) but add 0.5-1% triethylamine (Et₃N) or pyridine. The amine base will preferentially bind to the acidic sites on the silica, allowing your product to elute with a much-improved peak shape and reduced risk of degradation.[5]

Section 3: Recommended Experimental Protocols

These protocols provide a validated starting point for a robust and product-preserving workup.

Protocol 1: Gentle Liquid-Liquid Extraction Workflow

This protocol is designed to safely isolate this compound from a typical reaction mixture while minimizing degradation.

  • Reaction Quenching: Cool the reaction mixture to 0-5 °C in an ice bath. If the reaction used strong acids, bases, or oxidants, quench them appropriately (e.g., NaHCO₃ for acid, NH₄Cl for base, Na₂S₂O₃ for oxidant).

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane).

  • Aqueous Wash (Mild Base): Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid and remove acidic byproducts.

  • Aqueous Wash (Brine): Wash the organic layer with saturated sodium chloride (brine) solution. This helps to break up emulsions and remove the bulk of the water from the organic phase.

  • Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature not exceeding 40°C .

Caption: Recommended gentle workup workflow.

Protocol 2: Purification via Deactivated Silica Gel Chromatography

  • Slurry Preparation: Prepare the silica gel slurry in your starting eluent (e.g., 90:10 Hexane/Ethyl Acetate) containing 0.5% triethylamine.

  • Column Packing: Pack the column with the deactivated slurry. Do not let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or dichloromethane. Adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed (dry loading). This often gives better resolution.

  • Elution: Run the column using a gradient elution, slowly increasing the polarity of the mobile phase while maintaining the 0.5% triethylamine concentration throughout.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate using a rotary evaporator (<40°C). The triethylamine is volatile and will be removed under vacuum.

Section 4: Frequently Asked Questions (FAQs)

  • What are the best analytical methods to detect degradation?

    • GC-MS (Gas Chromatography-Mass Spectrometry) is excellent for identifying volatile degradation products like the aldehyde or vinylpyridine.[6]

    • LC-MS (Liquid Chromatography-Mass Spectrometry) is effective for detecting less volatile products like the carboxylic acid.

    • ¹H NMR (Proton Nuclear Magnetic Resonance Spectroscopy) can be used to see characteristic new peaks, such as an aldehyde proton (~9-10 ppm) or vinyl protons (~5-6 ppm).

  • What are the ideal storage conditions for purified this compound?

    • Store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C for long-term storage is ideal). Protect it from light.

  • Is a strong basic wash (e.g., 1M NaOH) safe to use?

    • While generally safer than a strong acid wash, it is still not ideal. Strong bases can potentially catalyze other side reactions. It is always preferable to use milder bases like saturated sodium bicarbonate or potassium carbonate solutions for neutralization and washing steps.

References

Technical Support Center: Optimizing Solvent Selection for 6-methyl-3-Pyridineethanol Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for crystallization process development. This guide provides in-depth answers and troubleshooting protocols specifically tailored for researchers, scientists, and drug development professionals working on the crystallization of 6-methyl-3-Pyridineethanol. The methodologies and principles discussed here are designed to be broadly applicable to small organic molecules and active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is solvent selection so critical for the crystallization of an API like this compound?

Solvent selection is arguably the most influential step in developing a robust crystallization process.[1] It is the cornerstone of good crystallization development because the solvent system dictates nearly every critical quality attribute of the final solid product.[1][2][3] For a molecule like this compound, the chosen solvent will directly influence its solubility, which in turn controls the process yield and productivity.[2][3] Beyond yield, the solvent system impacts nucleation and growth kinetics, impurity rejection, and, crucially, the final solid-state form of the API, including its polymorph, solvate propensity, and crystal morphology.[1][4] An early, suboptimal choice, often based on intuition alone, can lead to significant downstream challenges, including poor purity, unfavorable particle characteristics, and processability issues during scale-up and manufacturing.[1][2][3]

Q2: What are the ideal properties of a crystallization solvent for this compound?

The ideal solvent creates a specific thermodynamic environment that encourages the controlled precipitation of a pure, stable crystalline solid. For this compound, which possesses a polar pyridine ring and a hydrogen-bonding ethanol group, the key solvent characteristics are:

  • Moderate Solubility at High Temperatures: The compound should be readily soluble at an elevated temperature to ensure complete dissolution and allow for hot filtration to remove insoluble impurities.

  • Low Solubility at Low Temperatures: To maximize yield, the compound's solubility should decrease significantly upon cooling. A steep solubility curve as a function of temperature is highly desirable for cooling crystallizations.[2]

  • Inertness: The solvent must not react chemically with this compound.

  • Impurity Rejection: The solvent should ideally keep process-related impurities dissolved even after the target compound has crystallized.

  • Crystal Morphology: The solvent should promote the growth of well-defined, easily filterable crystals rather than fine needles or amorphous powders.

  • Safety and Environmental Profile: The solvent should be non-toxic, environmentally benign, and have a boiling point that is convenient for handling and removal during drying.

Q3: How can I rationally select a starting set of solvents beyond simple trial and error?

A highly effective method for rational solvent selection is the use of Hansen Solubility Parameters (HSP).[5] This approach moves beyond the simple "like dissolves like" mantra by quantifying a substance's intermolecular interactions.[6][7] Every molecule, including our target API and potential solvents, is assigned three parameters (in MPa⁰·⁵):

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[7]

The fundamental principle is that substances with similar HSP values (a small "distance" in 3D Hansen space) are likely to be miscible.[5][7] To apply this, one would first determine the HSP of this compound (either through experimental testing with a range of known solvents or via computational prediction). Then, a database of solvent HSP values is used to find solvents with closely matching parameters. These will be good candidates for dissolving the API. Conversely, solvents with very different HSP values are likely poor solvents and can be considered as potential anti-solvents.[6][8] This method allows for a scientifically grounded pre-selection of solvents, saving significant time and resources.[6]

Experimental Design and Protocols

Q4: What is a systematic experimental workflow for screening and selecting the optimal solvent?

A structured, multi-stage approach is essential for efficient and effective solvent selection. It begins with a broad theoretical screen and progressively narrows the candidates through targeted experiments.

Solvent_Selection_Workflow cluster_0 Phase 1: In-Silico & Primary Screening cluster_1 Phase 2: Thermodynamic Assessment cluster_2 Phase 3: Optimization & Characterization A Define API Properties (this compound) - Structure, Polarity - Potential H-bonding B Theoretical Screening - Hansen Solubility Parameters (HSP) - Select 10-15 diverse solvents A->B C Isothermal Solubility Screen - Test solubility at Room Temp (RT) - Classify as Soluble, Sparingly Soluble, Insoluble B->C D Temperature Gradient Solubility - Measure solubility at RT and 60°C - Calculate yield potential - Select top 3-5 candidates C->D Good Solvents E Preliminary Crystallization Trials (Cooling or Anti-solvent) - Small scale (1-5 mL) - Observe crystal formation/oiling out D->E F Process Optimization - Cooling rate / Anti-solvent addition rate - Seeding strategy E->F G Crystal Characterization - PXRD (Polymorph) - DSC (Melting Point, Purity) - TGA (Solvates) F->G H Final Solvent Selection - Based on yield, purity, crystal form, and process robustness G->H Antisolvent_Strategy cluster_0 System Components cluster_1 Process API This compound Solvent Good Solvent (e.g., Methanol) High API Solubility API->Solvent Dissolves In Antisolvent Anti-Solvent (e.g., Heptane) Low API Solubility API->Antisolvent Insoluble In Solvent->Antisolvent Must be Miscible Start Start: API dissolved in 'Good Solvent' Addition Controlled addition of 'Anti-Solvent' Start->Addition Result Supersaturation -> Crystallization Addition->Result

References

Technical Support Center: Troubleshooting Unexpected Side Reactions of 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-methyl-3-pyridineethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected side reactions encountered during its use. As a versatile building block in organic synthesis, particularly in the development of pharmaceuticals like Etoricoxib, understanding its reactivity is crucial for achieving desired outcomes and ensuring the purity of synthesized molecules.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Oxidation Reactions

Question 1: I am trying to oxidize the ethanol group of this compound to the corresponding aldehyde, but I am observing low yields and the formation of multiple byproducts. What could be the cause?

Answer:

Oxidation of the primary alcohol in this compound is a common transformation, but it is fraught with potential side reactions due to the presence of the electron-rich pyridine ring and the benzylic-like methyl group. The choice of oxidant and reaction conditions are critical to prevent unwanted outcomes.

Potential Side Reactions and Causality:

  • Over-oxidation to Carboxylic Acid: Strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions (e.g., heat) will readily oxidize the primary alcohol to a carboxylic acid.[4] This is often a major byproduct if the reaction is not carefully controlled. The initial aldehyde formed is hydrated in aqueous media, and this hydrate is then further oxidized.

  • N-Oxidation of the Pyridine Ring: The lone pair of electrons on the pyridine nitrogen makes it susceptible to oxidation, forming the corresponding N-oxide. This is a very common side reaction with many oxidizing agents, including peracids and even under certain conditions with chromium-based reagents. The formation of N-oxides can alter the electronic properties and reactivity of the molecule, leading to a complex product mixture.

  • Oxidation of the Methyl Group: The methyl group at the 6-position is benzylic-like and can be susceptible to oxidation, especially under aggressive conditions, potentially leading to a carboxylic acid or other oxidized species.

  • Ring Opening/Degradation: Under very harsh oxidative and acidic or basic conditions, the pyridine ring itself can undergo degradation, leading to a complex mixture of smaller, often colored, byproducts.[5]

Troubleshooting Flowchart:

cluster_0 Troubleshooting Oxidation Reactions Start Low Yield / Multiple Byproducts in Oxidation Oxidant What oxidizing agent are you using? Start->Oxidant StrongOxidant Strong (e.g., KMnO4, Jones Reagent) Oxidant->StrongOxidant MildOxidant Mild (e.g., PCC, Swern, Dess-Martin) Oxidant->MildOxidant TroubleshootStrong Likely Over-oxidation & N-Oxidation. - Lower temperature - Control stoichiometry - Switch to a milder oxidant StrongOxidant->TroubleshootStrong TroubleshootMild Possible N-Oxidation or Incomplete Reaction. - Check for anhydrous conditions (Swern, Dess-Martin) - Monitor reaction closely by TLC/LC-MS - Consider alternative mild oxidants MildOxidant->TroubleshootMild N_Oxide Suspect N-Oxide formation? TroubleshootStrong->N_Oxide TroubleshootMild->N_Oxide Confirm_N_Oxide Characterize byproducts using LC-MS (look for M+16) and NMR. N_Oxide->Confirm_N_Oxide Yes Prevent_N_Oxide - Use milder, more selective oxidants - Protect the nitrogen (e.g., as a salt) if compatible with the reaction N_Oxide->Prevent_N_Oxide Yes

Caption: Troubleshooting workflow for oxidation of this compound.

Recommended Protocols & Methodologies:

For the selective oxidation to the aldehyde, milder, anhydrous oxidation methods are recommended:

  • Pyridinium Chlorochromate (PCC) Oxidation: PCC is a classic reagent for this transformation.[1][5][6][7][8] It is crucial to use an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation.

    Protocol:

    • Suspend PCC (1.5 equivalents) in anhydrous DCM.

    • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the stirred suspension at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite® to remove the chromium byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride at low temperatures, offering very mild conditions.[6][9][10]

    Protocol:

    • Prepare a solution of oxalyl chloride (1.2 equivalents) in anhydrous DCM and cool to -78 °C.

    • Add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C.

    • After 15 minutes, add a solution of this compound (1 equivalent) in anhydrous DCM dropwise, again keeping the temperature below -60 °C.

    • Stir for 30-45 minutes, then add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

    • Quench the reaction with water and perform a standard aqueous workup.

Data Summary Table:

Oxidizing AgentTypical ConditionsMajor ProductPotential Side Products
KMnO₄Aqueous, heatCarboxylic AcidN-Oxide, Ring-opened products
PCCAnhydrous DCM, RTAldehydeN-Oxide, unreacted starting material
Swern OxidationDMSO, (COCl)₂, Et₃N, -78 °CAldehydeDimethyl sulfide, CO, CO₂[9]

Category 2: Reactions at the Pyridine Nitrogen

Question 2: I am attempting a reaction that requires a basic catalyst, but I am seeing unexpected products that seem to involve the pyridine ring. Why is this happening?

Answer:

The pyridine nitrogen in this compound is basic (pKa of the conjugate acid is around 5-6) and nucleophilic. In the presence of electrophiles, it can readily react, leading to the formation of pyridinium salts. This can have several downstream consequences.

Potential Side Reactions and Causality:

  • N-Alkylation/N-Acylation: If your reaction mixture contains alkyl halides, acyl halides, or other strong electrophiles, the pyridine nitrogen will likely be alkylated or acylated, forming a positively charged pyridinium species. This deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack.

  • Altered Reactivity of the Ring: The formation of a pyridinium salt dramatically changes the electronic properties of the molecule. The positively charged ring is now highly electron-deficient, making the protons on the methyl group more acidic and the ring itself susceptible to nucleophilic aromatic substitution, which is not a typical reaction for an unactivated pyridine ring.

Troubleshooting Diagram:

Caption: Logic diagram for troubleshooting side reactions at the pyridine nitrogen.

Preventative Measures:

  • Protecting Group Strategy: If the pyridine nitrogen's basicity or nucleophilicity is interfering with your desired reaction, consider protecting it. Protonation with a non-nucleophilic acid to form a pyridinium salt can sometimes be effective, provided the subsequent reaction conditions are compatible.

  • Choice of Base: If an external base is required, use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine, proton sponge) that is less likely to react with other electrophilic centers in your molecule.

  • Reaction Sequence: Plan your synthetic route to perform reactions sensitive to the pyridine nitrogen's reactivity before introducing reagents that could lead to these side reactions.

Category 3: Stability and Degradation

Question 3: My sample of this compound has developed a color over time, and I am observing new impurities in my analysis. What are the likely degradation pathways?

Answer:

Like many pyridine derivatives, this compound can be susceptible to degradation upon exposure to air, light, and non-neutral pH.[11]

Potential Degradation Pathways:

  • Oxidative Degradation: Exposure to atmospheric oxygen, especially in the presence of light or trace metals, can lead to the formation of colored byproducts. The pyridine ring and the alcohol moiety are both susceptible to oxidation. As mentioned earlier, N-oxide formation is a common oxidative degradation pathway.

  • Photodegradation: Pyridine and its derivatives are known to be light-sensitive.[11] UV radiation can induce photochemical reactions, leading to complex degradation products and often a change in color to yellow or brown.

  • Acid/Base Instability: While generally stable at neutral pH, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can catalyze degradation. Under acidic conditions, protonation of the pyridine nitrogen can make the molecule more susceptible to certain reactions. Under basic conditions, deprotonation of the hydroxyl group could initiate other reaction pathways.

Recommendations for Storage and Handling:

To ensure the integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation by atmospheric oxygen.[12]
Light Store in an amber vial or a container protected from light.To prevent photochemical degradation.[11]
Temperature Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable.To slow down the rate of potential degradation reactions.
Purity Use high-purity material, as trace impurities can sometimes catalyze degradation.To minimize unforeseen side reactions.[2]

Forced Degradation Study Protocol:

To proactively identify potential degradation products, a forced degradation study can be performed. This is a crucial step in pharmaceutical development to establish stability-indicating analytical methods.

Protocol:

  • Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24-48 hours).

  • Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Keep at room temperature or gently heat for a specified period.

  • Oxidative Degradation: Prepare a solution of this compound in a 3% hydrogen peroxide solution. Keep at room temperature for a specified period, protected from light.

  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or 365 nm) for a defined period.

  • Thermal Degradation: Heat a solid sample of the compound in an oven at a temperature below its melting point for a set duration.

Analyze all stressed samples by a suitable chromatographic method (e.g., HPLC-UV/MS) to identify and characterize any new peaks that appear.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 6-Methyl-3-Pyridineethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methyl-3-pyridineethanol, a key heterocyclic building block, is of significant interest to researchers, scientists, and drug development professionals. Its versatile structure serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. The efficient and scalable production of this molecule is paramount for advancing drug discovery and manufacturing. This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering objective performance data and detailed experimental insights to inform strategic decisions in the laboratory and at the process scale.

Route 1: Reduction of 6-Methyl-3-Pyridineacetic Acid and its Esters

The reduction of a carboxylic acid or its corresponding ester is a robust and high-yielding method for the synthesis of this compound. This approach is often favored for its reliability and scalability.

Mechanistic Insights: The core of this transformation lies in the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the carboxylic acid or ester. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed. The reaction proceeds through a tetrahedral intermediate. In the case of an ester, the alkoxy group is subsequently eliminated to form an aldehyde, which is then rapidly reduced to the primary alcohol. For a carboxylic acid, an initial acid-base reaction occurs, followed by reduction.[1][2]

Experimental Protocol: Reduction of Methyl 6-Methyl-3-pyridineacetate with LiAlH₄

  • Reaction Setup: A solution of methyl 6-methyl-3-pyridineacetate in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reducing Agent: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) is then added portion-wise, controlling the rate of addition to maintain the temperature.

  • Reaction Progression: The reaction mixture is stirred at 0 °C and gradually allowed to warm to room temperature. The progress of the reduction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. This procedure results in the formation of a granular precipitate of aluminum salts, which is easily filtered.

  • Workup and Purification: The resulting suspension is filtered, and the filter cake is washed with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.

Performance Metrics:

ParameterValue
Starting Material 6-Methyl-3-pyridineacetic acid or its esters
Key Reagents Lithium aluminum hydride (LiAlH₄)
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield High (often >85%)
Scalability Good
Advantages High yields, reliable, well-established methodology.
Disadvantages LiAlH₄ is a hazardous reagent requiring careful handling and strictly anhydrous conditions.

Logical Workflow:

Caption: Reduction of 6-Methyl-3-pyridineacetic Acid Ester to this compound.

Route 2: Grignard Reaction with 3-Cyano-6-methylpyridine

The Grignard reaction offers a classic carbon-carbon bond-forming strategy to access this compound. This route involves the reaction of an organomagnesium halide with a cyanopyridine derivative.

Mechanistic Insights: The Grignard reagent, acting as a potent nucleophile, attacks the electrophilic carbon of the nitrile group in 3-cyano-6-methylpyridine. This addition forms an intermediate imine-magnesium salt. Subsequent acidic workup hydrolyzes the imine to a ketone, which is then reduced in a separate step or, depending on the workup conditions and any excess Grignard reagent, may be reduced in situ to the desired alcohol.[3][4][5]

Experimental Protocol: Grignard Reaction with 3-Cyano-6-methylpyridine

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, magnesium turnings are placed under an inert atmosphere. A solution of an appropriate alkyl or vinyl halide (e.g., vinyl bromide) in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent.

  • Addition of Cyanopyridine: A solution of 3-cyano-6-methylpyridine in anhydrous THF is then added slowly to the Grignard reagent at a controlled temperature, typically 0 °C.

  • Reaction and Hydrolysis: The reaction mixture is stirred and allowed to warm to room temperature. After the reaction is complete, it is carefully poured onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate.

  • Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

Performance Metrics:

ParameterValue
Starting Material 3-Cyano-6-methylpyridine
Key Reagents Magnesium, Alkyl/Vinyl Halide
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield Moderate to Good
Scalability Moderate
Advantages Direct formation of the carbon skeleton.
Disadvantages Requires strict anhydrous conditions; Grignard reagents are highly reactive and basic, which can lead to side reactions.

Logical Workflow:

G A 3-Cyano-6-methylpyridine B 1. Grignard Reagent (R-MgX), Anhydrous THF A->B C 2. Acidic Workup (e.g., NH4Cl(aq)) B->C D Intermediate Ketone C->D E Reduction (e.g., NaBH4) D->E F This compound E->F

Caption: Grignard reaction route to this compound.

Route 3: Hydroboration-Oxidation of 6-Methyl-3-vinylpyridine

The hydroboration-oxidation of an alkene provides a regioselective method for the synthesis of alcohols with anti-Markovnikov selectivity. This makes it an attractive route if the vinylpyridine precursor is readily available.

Mechanistic Insights: The reaction proceeds in two steps. First, borane (BH₃) adds across the double bond of 6-methyl-3-vinylpyridine. The boron atom adds to the less sterically hindered carbon of the double bond, and a hydride is transferred to the more substituted carbon. This occurs in a concerted, syn-addition fashion. In the second step, the resulting organoborane is oxidized with hydrogen peroxide in the presence of a base, which replaces the carbon-boron bond with a carbon-oxygen bond, yielding the primary alcohol.[6]

Experimental Protocol: Hydroboration-Oxidation of 6-Methyl-3-vinylpyridine

  • Hydroboration: A solution of 6-methyl-3-vinylpyridine in anhydrous THF is cooled to 0 °C under an inert atmosphere. A solution of borane-THF complex is then added dropwise. The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature to ensure complete hydroboration.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and an aqueous solution of sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The rate of addition is controlled to maintain the reaction temperature below a safe limit.

  • Workup and Purification: After the addition is complete, the mixture is stirred at room temperature for a few hours. The layers are then separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product is purified by vacuum distillation or column chromatography.

Performance Metrics:

ParameterValue
Starting Material 6-Methyl-3-vinylpyridine
Key Reagents Borane-THF complex, Hydrogen Peroxide, Sodium Hydroxide
Solvent Anhydrous Tetrahydrofuran (THF)
Typical Yield Good
Scalability Moderate
Advantages High regioselectivity for the primary alcohol, mild reaction conditions.
Disadvantages Availability and stability of the vinylpyridine starting material can be a limitation. Borane reagents are flammable and require careful handling.

Logical Workflow:

G Vinylpyridine 6-Methyl-3-vinylpyridine Hydroboration 1. BH3-THF Vinylpyridine->Hydroboration Oxidation 2. H2O2, NaOH Hydroboration->Oxidation Product This compound Oxidation->Product

Caption: Hydroboration-Oxidation of 6-Methyl-3-vinylpyridine.

Characterization Data for this compound

  • Appearance: Yellow solid.

  • Molecular Formula: C₈H₁₁NO

  • Molecular Weight: 137.18 g/mol [7]

  • ¹H NMR (CDCl₃): δ (ppm) ~8.3 (s, 1H, pyridine-H2), ~7.5 (d, 1H, pyridine-H4), ~7.1 (d, 1H, pyridine-H5), ~3.8 (t, 2H, -CH₂OH), ~2.8 (t, 2H, Ar-CH₂-), ~2.5 (s, 3H, -CH₃), ~1.7 (br s, 1H, -OH). (Note: Predicted shifts based on similar structures; actual values may vary).

  • ¹³C NMR (CDCl₃): δ (ppm) ~157 (pyridine-C6), ~147 (pyridine-C2), ~137 (pyridine-C4), ~133 (pyridine-C3), ~123 (pyridine-C5), ~62 (-CH₂OH), ~35 (Ar-CH₂-), ~24 (-CH₃). (Note: Predicted shifts based on similar structures; actual values may vary).

Comparative Summary and Recommendations

FeatureRoute 1: ReductionRoute 2: Grignard ReactionRoute 3: Hydroboration-Oxidation
Starting Material Availability Readily available or easily synthesized carboxylic acid/ester.Cyanopyridine may require synthesis.Vinylpyridine can be challenging to prepare and store.
Overall Yield HighModerate to GoodGood
Scalability ExcellentModerateModerate
Safety and Handling Requires handling of highly reactive LiAlH₄.Requires handling of pyrophoric Grignard reagents.Requires handling of flammable borane reagents.
Key Advantages High yield, reliability.Direct C-C bond formation.High regioselectivity.
Primary Limitation Hazardous reagents.Strict anhydrous conditions.Substrate availability.

For large-scale synthesis where high yield and reliability are paramount, the reduction of 6-methyl-3-pyridineacetic acid or its ester is the most recommended route, provided that appropriate safety measures for handling lithium aluminum hydride are in place. The Grignard reaction is a valuable alternative, particularly for creating analogues with different side chains. The hydroboration-oxidation route is an elegant method that offers excellent control over regiochemistry and is a strong choice when the vinyl precursor is accessible. The ultimate selection of a synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 6-methyl-3-pyridineethanol, a key pharmaceutical intermediate. The focus is on the validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, two of the most robust and widely used analytical techniques in the pharmaceutical industry. This document summarizes key performance data, details experimental protocols, and visualizes critical workflows to aid researchers, scientists, and drug development professionals in the selection and implementation of appropriate and reliable analytical methodologies for this compound.

Introduction: The Analytical Significance of this compound

This compound (CAS: 100189-17-1) is a pyridine derivative that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration in reaction mixtures and final products are critical quality attributes that directly impact the safety and efficacy of the resulting drug substance. Therefore, robust and validated analytical methods are essential for its accurate quantification. The choice of analytical technique is paramount and is typically dictated by the physicochemical properties of the analyte and the intended purpose of the method (e.g., purity testing, assay, stability studies).

This guide will explore the validation of two primary analytical techniques for this compound:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for a wide range of non-volatile and thermally labile compounds.

  • Gas Chromatography (GC): An ideal method for volatile and thermally stable compounds.

The validation of these methods will be discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[1][2][3]

Comparative Analysis of HPLC and GC Methods

The selection between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative overview of these two techniques for this specific application.

Method Performance Characteristics

The following table summarizes the typical performance characteristics of validated HPLC and GC methods for the quantification of this compound. The data presented is a synthesis of expected performance based on the analysis of similar pyridine derivatives.

Validation Parameter High-Performance Liquid Chromatography (RP-HPLC) Gas Chromatography (GC-FID) ICH Q2(R1) Guideline Reference
Specificity High resolution of the analyte peak from potential impurities and degradation products.Excellent separation of volatile compounds based on their boiling points.[1][3]
Linearity (r²) > 0.999> 0.999[1][3]
Range 1 - 150 µg/mL0.5 - 100 µg/mL[1][3]
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%[1][3]
Precision (% RSD) < 1.0%< 1.5%[1][3]
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL[1][3]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL[1][3]
Robustness Minor variations in mobile phase composition, pH, and column temperature have a minimal effect on results.Minor changes in oven temperature ramp rate and carrier gas flow rate show no significant impact.[1][3]
Rationale for Method Selection
  • HPLC is often preferred for routine quality control in a pharmaceutical setting due to its high precision and applicability to a wider range of compounds without the need for derivatization. It is particularly advantageous when analyzing this compound in the presence of non-volatile impurities or in aqueous-based formulations.

  • GC , especially with a Flame Ionization Detector (FID), offers exceptional sensitivity for volatile organic compounds.[4][5] This makes it an excellent choice for trace-level analysis, such as the detection of residual this compound in a final API or for environmental monitoring.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of both an HPLC and a GC method for the quantification of this compound.

Validated HPLC Method Protocol

This protocol describes a reverse-phase HPLC (RP-HPLC) method with UV detection, a common and reliable approach for the analysis of pyridine derivatives.[6][7]

3.1.1. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water (30:70, v/v) with 0.1% Trifluoroacetic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 10 µL

  • Run Time: 10 minutes

3.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 150 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing this compound in the mobile phase to achieve a final concentration within the linear range of the method.

3.1.3. Validation Workflow

The following diagram illustrates the workflow for the validation of the HPLC method according to ICH Q2(R1) guidelines.

HPLC_Validation_Workflow cluster_prep Preparation cluster_method Method Development cluster_validation Validation Parameters (ICH Q2 R1) cluster_report Finalization Prep Standard & Sample Preparation Specificity Specificity Prep->Specificity MethodDev HPLC Method Optimization MethodDev->Prep Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report & Method Finalization Robustness->Report

Caption: Workflow for HPLC Method Validation.

Validated GC Method Protocol

This protocol details a Gas Chromatography method with Flame Ionization Detection (GC-FID), a highly sensitive technique for volatile compounds like this compound.[4][8][9]

3.2.1. Chromatographic Conditions

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, 1.0 mL/min constant flow

  • Injector Temperature: 250 °C

  • Detector Temperature (FID): 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 220 °C

    • Hold: 5 minutes at 220 °C

  • Injection Volume: 1 µL (Split ratio 20:1)

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to concentrations ranging from 0.5 µg/mL to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving the material containing this compound in methanol to achieve a final concentration within the linear range of the method.

3.2.3. Validation Workflow

The validation workflow for the GC method follows the same principles as the HPLC method, as outlined in the ICH Q2(R1) guideline. The process involves a systematic evaluation of specificity, linearity, accuracy, precision, detection and quantitation limits, and robustness.

GC_Validation_Workflow cluster_params Validation Parameters Start Method Development Objective SystemSuitability System Suitability Establishment Start->SystemSuitability ValidationTests Perform Validation Tests (ICH Q2 R1) SystemSuitability->ValidationTests p1 Specificity ValidationTests->p1 p2 Linearity ValidationTests->p2 p3 Accuracy ValidationTests->p3 p4 Precision ValidationTests->p4 p5 LOD/LOQ ValidationTests->p5 p6 Robustness ValidationTests->p6 DataAnalysis Data Analysis & Statistical Evaluation Documentation Documentation & Final Report DataAnalysis->Documentation

Caption: GC Method Validation Process.

Conclusion and Recommendations

Both HPLC and GC are suitable and reliable techniques for the quantitative analysis of this compound. The choice between the two methods should be based on the specific application and laboratory capabilities.

  • For routine quality control of bulk material and formulated products, the RP-HPLC method is recommended due to its high precision, robustness, and ease of use.

  • For trace analysis, such as the determination of residual solvent or impurity profiling, the GC-FID method is the preferred choice due to its superior sensitivity.

Regardless of the method chosen, a thorough validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the reliability and accuracy of the analytical data generated.[10][11][12] This guide provides a foundational framework for initiating such a validation study, which should be adapted and expanded based on the specific analytical needs and regulatory requirements.

References

A Comparative Guide to the Reactivity of 6-Methyl-3-Pyridineethanol and Other Pyridine Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis and materials science, pyridine alcohols serve as indispensable building blocks. Their reactivity, dictated by the interplay of the electron-withdrawing pyridine ring and the versatile hydroxyl group, allows for the construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of 6-methyl-3-pyridineethanol against other common pyridine alcohols, namely 2-pyridinemethanol, 3-pyridinemethanol, and 4-pyridinemethanol. Understanding the nuanced differences in their chemical behavior is paramount for optimizing synthetic strategies and designing novel functional molecules.

The core of this comparison lies in the electronic and steric influences exerted by the substituents on the pyridine ring. The position of the alcohol moiety (hydroxyethyl or hydroxymethyl group) relative to the ring nitrogen, and the presence of additional substituents like a methyl group, significantly modulate the reactivity of both the hydroxyl group and the pyridine ring itself.

Electronic and Steric Landscape of Pyridine Alcohols

The reactivity of pyridine alcohols is fundamentally governed by the electronic properties of the pyridine ring. The nitrogen atom is electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution compared to benzene but activates it for nucleophilic substitution.[1] The position of the alcohol substituent determines the extent of this electronic influence on the side chain's reactivity.

  • 2-Pyridinemethanol: The proximity of the hydroxymethyl group to the nitrogen atom allows for potential intramolecular hydrogen bonding and chelation with metal catalysts, influencing its reactivity in specific transformations.

  • 3-Pyridinemethanol: The hydroxymethyl group is in the meta-position relative to the nitrogen. This placement minimizes direct resonance effects from the nitrogen, leading to reactivity that can be more comparable to a standard benzylic alcohol in certain reactions.[1]

  • 4-Pyridinemethanol: The para-position of the hydroxymethyl group allows for direct resonance interaction with the nitrogen atom. This can increase the electron density on the nitrogen, making it more basic, and influences the reactivity of the hydroxyl group.[1]

  • This compound: This molecule introduces two key modifications: a methyl group at the 6-position and a hydroxyethyl group at the 3-position. The methyl group, being electron-donating, can slightly increase the electron density of the pyridine ring. Its position ortho to the nitrogen also introduces steric hindrance, which can influence reactions involving the nitrogen atom or adjacent positions. The hydroxyethyl group at the 3-position is electronically similar to the hydroxymethyl group in 3-pyridinemethanol but offers a different steric profile and an additional carbon in the side chain.

The following diagram illustrates the key structural features influencing the reactivity of these pyridine alcohols.

Caption: Factors influencing the reactivity of pyridine alcohols.

Comparative Reactivity in Key Transformations

To provide a quantitative and qualitative comparison, we will examine three fundamental reactions for alcohols: oxidation, esterification, and etherification.

Oxidation

The oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. For pyridine alcohols, the ease of this transformation can be influenced by the electronic environment of the hydroxyl group.

CompoundEase of Oxidation to AldehydeEase of Oxidation to Carboxylic AcidNotes
This compound ModerateModerateThe electron-donating methyl group may slightly activate the ring but has a minor effect on the side-chain oxidation.
2-Pyridinemethanol Readily oxidizedCan be further oxidizedThe proximity to nitrogen can sometimes lead to complex formation with certain oxidizing agents.[2]
3-Pyridinemethanol Readily oxidized to nicotinic aldehydeCan be oxidized to nicotinic acid (Vitamin B3)[1]The electronic environment is less influenced by the nitrogen atom.[1]
4-Pyridinemethanol Readily oxidized to 4-pyridinecarboxaldehyde[1]Can be oxidized to isonicotinic acid[1]The para-position may facilitate oxidation due to resonance effects.[1]

Experimental Protocol: Oxidation of Pyridine Alcohols with Pyridinium Chlorochromate (PCC)

This protocol provides a general method for the oxidation of pyridine alcohols to their corresponding aldehydes.

  • Preparation of PCC: In a fume hood, add 100 g of chromium(VI) oxide to 184 mL of 6M hydrochloric acid with stirring. Cool the mixture to 0°C. Then, slowly add 79.1 g of pyridine over 10 minutes while maintaining the temperature at 0°C. The resulting yellow-orange solid is collected by filtration and dried under vacuum.

  • Oxidation Reaction: Suspend 1.5 equivalents of PCC in dichloromethane (DCM). To this suspension, add a solution of the pyridine alcohol (1 equivalent) in DCM.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting aldehyde by column chromatography or distillation.

The following workflow illustrates the general process for the oxidation of pyridine alcohols.

Oxidation_Workflow Start Start Prepare_PCC Prepare Pyridinium Chlorochromate (PCC) Start->Prepare_PCC Dissolve_Alcohol Dissolve Pyridine Alcohol in Dichloromethane Start->Dissolve_Alcohol Reaction Add Alcohol Solution to PCC Suspension Prepare_PCC->Reaction Dissolve_Alcohol->Reaction Monitor Monitor by TLC Reaction->Monitor Workup Filter and Remove Chromium Salts Monitor->Workup Purify Purify Aldehyde Workup->Purify End End Purify->End

Caption: General workflow for the oxidation of pyridine alcohols.

Esterification

Esterification, the reaction of an alcohol with a carboxylic acid or its derivative, is a fundamental transformation. The rate of this reaction is sensitive to both electronic and steric factors.

CompoundRelative Rate of EsterificationNotes
This compound ModerateThe steric hindrance from the methyl group is minimal for reactions at the 3-position side chain.
2-Pyridinemethanol SlowerThe proximity of the hydroxyl group to the nitrogen and the potential for intramolecular interactions can hinder the approach of the acylating agent.[2]
3-Pyridinemethanol FasterThe hydroxyl group is more sterically accessible and electronically similar to a typical benzylic alcohol.[1]
4-Pyridinemethanol FasterThe hydroxyl group is sterically unhindered.[1][3]

Experimental Protocol: Acetic Anhydride Esterification

This protocol describes a general procedure for the esterification of pyridine alcohols.

  • Reaction Setup: To a solution of the pyridine alcohol (1 equivalent) in a suitable aprotic solvent like dichloromethane, add acetic anhydride (1.2 equivalents).[1]

  • Base Addition: Add a base such as triethylamine or pyridine (1.5 equivalents) to the mixture.[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[1]

  • Quenching and Extraction: Once the reaction is complete, quench it with water and extract the product with an organic solvent.[1]

  • Purification: Dry the organic layer, concentrate it, and purify the resulting ester by column chromatography.

The following diagram illustrates the general mechanism of pyridine-catalyzed esterification.

Esterification_Mechanism cluster_step1 Step 1: Activation of Acylating Agent cluster_step2 Step 2: Nucleophilic Attack by Alcohol cluster_step3 Step 3: Product Formation Pyridine Pyridine (Catalyst) Activated_Complex N-Acylpyridinium Ion (Highly Electrophilic) Pyridine->Activated_Complex Nucleophilic Attack Acyl_Halide Acyl Halide/ Anhydride Acyl_Halide->Activated_Complex Alcohol Pyridine Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Attacks Activated Complex Ester Ester Product Tetrahedral_Intermediate->Ester Collapse Pyridinium_Salt Pyridinium Salt Tetrahedral_Intermediate->Pyridinium_Salt

Caption: Mechanism of pyridine-catalyzed esterification.

Etherification (Williamson Ether Synthesis)

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. The reactivity of the pyridine alcohol will depend on the ease of formation of the corresponding alkoxide.

CompoundEase of Alkoxide FormationNotes
This compound ModerateThe pKa of the hydroxyl group is expected to be similar to that of 3-pyridinemethanol.
2-Pyridinemethanol More difficultThe acidity of the hydroxyl proton may be slightly reduced due to potential hydrogen bonding with the ring nitrogen.
3-Pyridinemethanol ModeratepKa is comparable to other benzylic alcohols.[4]
4-Pyridinemethanol Slightly easierThe para-position to the electron-withdrawing nitrogen can slightly increase the acidity of the hydroxyl proton.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a general procedure for the etherification of pyridine alcohols.

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, dissolve the pyridine alcohol (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF). Add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0°C.

  • Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases, add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quenching and Extraction: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it. Purify the resulting ether by column chromatography.

Conclusion

The reactivity of this compound presents a unique profile shaped by the interplay of its substituents. In comparison to other pyridine alcohols:

  • Its reactivity in oxidation is comparable to 3- and 4-pyridinemethanol, with the methyl group having a negligible electronic effect on the side chain.

  • In esterification , it behaves similarly to 3-pyridinemethanol, exhibiting moderate reactivity due to the meta-position of the hydroxyethyl group, which is less sterically hindered than the 2-isomer.

  • For etherification , the ease of alkoxide formation is expected to be similar to that of 3-pyridinemethanol, making it a suitable substrate for this transformation.

The presence of the 6-methyl group primarily introduces steric effects that would be more pronounced in reactions involving the pyridine nitrogen or the 2- and 6-positions of the ring, rather than the side-chain alcohol. For drug development professionals and synthetic chemists, this compound offers a valuable building block with a predictable reactivity profile, allowing for its strategic incorporation into complex molecular targets.

References

A Comparative Guide to the Potential Biological Activities of 6-Methyl-3-Pyridineethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The pyridine ring, a ubiquitous feature in many pharmaceuticals, continues to be a source of inspiration for the design of new therapeutic agents.[1][2] This guide focuses on the untapped potential of derivatives of 6-methyl-3-pyridineethanol, a versatile building block in organic synthesis. While direct comparative studies on a series of its derivatives are not extensively documented in current literature, this guide will provide a comprehensive overview of the prospective biological activities of these compounds based on established structure-activity relationships of analogous pyridine derivatives. We will delve into potential antimicrobial, anticancer, and anti-inflammatory activities, and provide detailed experimental protocols for their evaluation.

The this compound Scaffold: A Platform for Discovery

This compound presents a unique and promising scaffold for the development of new bioactive molecules. Its structure combines a pyridine ring, known for its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets, with a flexible ethanol side chain that can be readily modified. The methyl group at the 6-position can influence the electronic properties and steric hindrance of the pyridine ring, potentially modulating the biological activity and selectivity of its derivatives.

The hydroxyl group of the ethanol moiety is a prime site for derivatization, allowing for the synthesis of a diverse library of esters, ethers, and other analogs. These modifications can significantly alter the physicochemical properties of the parent compound, such as lipophilicity, solubility, and metabolic stability, which in turn can have a profound impact on their biological activity.

Potential Biological Activities of this compound Derivatives

Based on the extensive research on various pyridine-containing compounds, derivatives of this compound are hypothesized to exhibit a range of biological activities.

Antimicrobial Activity

Pyridine derivatives are well-documented for their antibacterial and antifungal properties.[3][4] The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes. For instance, the introduction of ester functionalities has been shown to enhance the antimicrobial efficacy of certain compounds.[5]

Hypothetical Derivatives and Their Potential:

  • Ester Derivatives: Esterification of the hydroxyl group with various aliphatic and aromatic carboxylic acids could lead to compounds with enhanced lipophilicity, facilitating their passage through microbial cell walls.

  • Thioether Analogs: Replacing the hydroxyl group with a thioether linkage could introduce new interactions with biological targets and potentially lead to compounds with novel antimicrobial profiles.

Anticancer Activity

The pyridine scaffold is a key component in numerous anticancer drugs. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of DNA replication, and induction of apoptosis.[1][2] Structure-activity relationship studies have shown that the nature and position of substituents on the pyridine ring are critical for cytotoxic activity.[1][2]

Hypothetical Derivatives and Their Potential:

  • Aryl Ether Derivatives: The synthesis of derivatives where the ethanol side chain is linked to various substituted aromatic rings via an ether bond could lead to compounds that act as kinase inhibitors.

  • Carbamate Derivatives: The formation of carbamates from the hydroxyl group could introduce hydrogen bonding capabilities that are crucial for binding to the active sites of anticancer targets.

Anti-inflammatory Activity

Certain pyridine derivatives have demonstrated potent anti-inflammatory effects, often by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases.[6][7] The anti-inflammatory properties of some plant-derived compounds are also attributed to their core heterocyclic structures.[8]

Hypothetical Derivatives and Their Potential:

  • Esterification with NSAIDs: Creating ester prodrugs by reacting this compound with non-steroidal anti-inflammatory drugs (NSAIDs) could lead to synergistic effects or improved pharmacokinetic profiles.

  • Modifications to the Pyridine Ring: Introduction of specific substituents, such as halogens or trifluoromethyl groups, on the pyridine ring could enhance the anti-inflammatory activity.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of novel this compound derivatives, a series of well-established in vitro assays are recommended.

Antimicrobial Activity Assessment

Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution Method

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compounds: The synthesized derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Microbial Inoculum C Inoculate Microtiter Plate A->C B Dissolve and Serially Dilute Compounds B->C D Incubate Plate C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test derivatives are dissolved in DMSO and diluted with culture medium to various concentrations. The cells are then treated with these compounds for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is then determined.[9][10]

General Kinase Inhibition Pathway

Kinase_Inhibition cluster_binding Active Site Binding ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylates Inhibitor Pyridine Derivative (Inhibitor) Inhibitor->Kinase Competes with ATP Cell_Proliferation Cell Proliferation Phospho_Substrate->Cell_Proliferation Promotes

Caption: A potential mechanism of anticancer action via kinase inhibition.

Anti-inflammatory Activity Assessment

Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating acute inflammation.[7][11]

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.

  • Compound Administration: The test derivatives are administered orally or intraperitoneally to the rats at various doses. A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Conclusion and Future Directions

While the existing literature does not provide a direct comparative analysis of the biological activities of this compound derivatives, the foundational knowledge of pyridine chemistry and pharmacology strongly suggests that this class of compounds holds significant therapeutic potential. The versatility of the this compound scaffold allows for the creation of a wide array of derivatives with diverse physicochemical properties, which are likely to translate into a spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The experimental protocols detailed in this guide provide a robust framework for researchers to systematically synthesize and evaluate novel derivatives of this compound. Future research in this area should focus on building a comprehensive structure-activity relationship profile for this promising class of compounds. Such studies will be instrumental in identifying lead candidates for further preclinical and clinical development, ultimately contributing to the discovery of new and effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-methyl-3-Pyridineethanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science, the unambiguous identification of structural isomers is a cornerstone of robust research and development. Positional isomers, such as the methyl-substituted pyridineethanols, possess the same molecular formula (C₈H₁₁NO) but can exhibit vastly different biological activities, toxicological profiles, and chemical reactivities. This guide provides a comprehensive spectroscopic framework for the differentiation of 6-methyl-3-pyridineethanol from its key positional isomers, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the experimental choices, ensuring a self-validating approach to structural elucidation.

The Analytical Challenge: Differentiating Positional Isomers

The core challenge lies in pinpointing the exact location of the methyl (-CH₃) group on the pyridine ring relative to the ethanol (-CH₂CH₂OH) substituent. The electronic environment of every proton and carbon atom is subtly altered by the methyl group's position, leading to unique spectroscopic fingerprints. Our target molecule is this compound. We will compare it primarily with its isomers where the substituents are on different positions, such as 2-methyl-3-pyridineethanol and 5-methyl-3-pyridineethanol, to illustrate the key distinguishing features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[1][2][3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the pyridineethanol isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. Causality: Deuterated solvents are used as they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.[3] The choice between CDCl₃ and DMSO-d₆ depends on sample solubility and the desire to observe exchangeable protons (like -OH), which are more readily seen in DMSO-d₆.

  • Reference Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Causality: TMS is chemically inert and provides a single, sharp signal that does not typically overlap with analyte resonances, making it an ideal reference point.[2]

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, a standard pulse sequence (e.g., 'zg30') is sufficient. For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Parameters (¹H NMR):

    • Spectral Width: ~12 ppm

    • Number of Scans: 8-16 (adjust for concentration)

    • Relaxation Delay (D1): 2-5 seconds. Causality: A sufficient relaxation delay is crucial for accurate integration in quantitative NMR, ensuring all protons have returned to equilibrium before the next pulse.[4]

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹H NMR: Comparative Analysis

The most informative region is the aromatic portion of the spectrum (typically δ 7.0-8.5 ppm). The substitution pattern on the pyridine ring dictates the chemical shifts and, critically, the spin-spin splitting patterns of the aromatic protons.

  • This compound:

    • Aromatic Region: Expect three distinct signals. The proton at C2 (between the nitrogen and the ethanol group) will be a singlet or a narrow doublet. The proton at C4 will be a doublet of doublets, and the proton at C5 will be a doublet. The methyl group at C6 simplifies the adjacent proton's signal.

    • Aliphatic Region: The methyl group (-CH₃) will appear as a sharp singlet around δ 2.5 ppm. The two methylene groups (-CH₂CH₂OH) will appear as two distinct triplets around δ 2.8 ppm and δ 3.8 ppm, coupled to each other.

  • Isomer Comparison (Predicted):

    • 2-methyl-3-pyridineethanol: The methyl group is adjacent to the nitrogen. This will significantly shield the methyl protons, shifting them upfield compared to the 6-methyl isomer. The aromatic region will still show three protons, but their splitting pattern and chemical shifts will differ due to the altered electronic distribution.

    • 5-methyl-3-pyridineethanol: The C2, C4, and C6 protons will all show distinct signals. The C2 and C6 protons, being adjacent to the nitrogen, will be the most downfield and will likely appear as sharp singlets or narrow doublets. The C4 proton will be a singlet as well.

Diagram: Workflow for NMR-Based Isomer Identification

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve Isomer in CDCl3/DMSO-d6 B Add TMS Reference A->B ~5-10 mg C Acquire 1H Spectrum (≥400 MHz) B->C D Acquire 13C Spectrum (Proton Decoupled) C->D E Calibrate to TMS (0 ppm) D->E F Analyze Aromatic Splitting Patterns (Key Differentiator) E->F G Analyze Chemical Shifts (CH3, CH2) F->G H Integrate Peaks G->H I Structure Confirmation H->I

Caption: A streamlined workflow for unambiguous isomer identification using NMR spectroscopy.

¹³C NMR: A Complementary View

While ¹H NMR is often sufficient, ¹³C NMR provides confirmatory data. The chemical shifts of the pyridine ring carbons are highly sensitive to the substituent positions.[5][6][7]

  • Key Principle: The methyl group will cause an upfield shift (shielding) on the carbon it is attached to (the ipso-carbon) and will have predictable effects on the ortho, meta, and para carbons.[8]

  • Data Comparison: By comparing the observed ¹³C chemical shifts with predicted values from databases or computational models, one can confirm the substitution pattern. For instance, the signal for C6 in this compound will be significantly different from the C6 signal in an isomer where it is unsubstituted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Comparison

CompoundKey ¹H Shifts (δ ppm, Aromatic)¹H Shift (δ ppm, -CH₃)Key ¹³C Shifts (δ ppm, Ring Carbons)
This compound 3 distinct signals (d, dd, s)~2.5 (singlet)C6 shifted downfield by methyl, C2/C4/C5 distinct
2-methyl-3-pyridineethanol 3 distinct signals, different pattern< 2.5 (singlet)C2 shifted downfield, different pattern from 6-Me
5-methyl-3-pyridineethanol 3 distinct signals (likely 3 singlets/narrow d)~2.3 (singlet)C5 shifted downfield, symmetric influence on C4/C6

Note: These are generalized predictions. Actual values will vary based on solvent and concentration.

FT-IR Spectroscopy: Functional Group Confirmation

FT-IR spectroscopy is excellent for confirming the presence of key functional groups but is less definitive for distinguishing positional isomers of this type.[9] However, it serves as a rapid and valuable quality control check.

Experimental Protocol: FT-IR Analysis
  • Method: Attenuated Total Reflectance (ATR) is the preferred method for liquid or solid samples due to its simplicity and minimal sample preparation.

  • Procedure: Place a small drop of the liquid sample (or a few crystals of a solid) directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-650 cm⁻¹. Perform a background scan first, which is then subtracted from the sample scan.

Spectral Interpretation

All isomers will exhibit similar key absorbances:

  • O-H Stretch (Alcohol): A strong, broad band in the region of 3600-3200 cm⁻¹. Its broadness is due to hydrogen bonding.[9]

  • C-H Stretch (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

  • C=C and C=N Stretch (Aromatic Ring): Multiple sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.

  • C-H Out-of-Plane Bending: The 900-650 cm⁻¹ "fingerprint" region is most sensitive to the substitution pattern on the pyridine ring.[9][10] While subtle differences exist between isomers here, they can be difficult to interpret without authentic reference spectra.

The primary value of FT-IR is to quickly confirm that the sample is indeed a pyridineethanol derivative and not, for example, a starting material or an oxidized byproduct (e.g., a carboxylic acid).

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and offers clues to the structure through fragmentation patterns.[11][12]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a dilute solution of the sample via direct infusion or through a Gas Chromatography (GC) inlet, which is ideal for separating isomers if a mixture is present.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standard energy that provides reproducible fragmentation patterns, creating a "fingerprint" for the molecule that can be compared to spectral libraries.[13]

  • Analysis: Scan a mass range, for example, from m/z 40 to 200.

Fragmentation Analysis

All isomers will show a prominent molecular ion (M⁺˙) peak at m/z 137, confirming the molecular formula C₈H₁₁NO. The key to differentiation lies in the relative abundance of the fragment ions.[14]

  • Common Fragmentation Pathways:

    • Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the pyridine ring (alpha to the -OH group). This would lead to the loss of a ·CH₂OH radical (mass 31), resulting in a fragment at m/z 106 . This is expected to be a major fragment for all isomers.

    • Loss of Water: Alcohols can undergo dehydration, leading to an [M-18]⁺˙ peak at m/z 119 .[15]

    • Tropylium-like Ions: Cleavage at the benzylic position can sometimes lead to rearrangements, but the primary fragments are most diagnostic.[16]

  • Distinguishing Isomers: The position of the methyl group influences the stability of the resulting fragment ions. While the major fragments (m/z 106) will be common, their relative intensity compared to the molecular ion can differ. For instance, isomers that can form more stable radical cations upon fragmentation may show a less abundant molecular ion peak.[14] The fragmentation of the pyridine ring itself can also be subtly influenced by the methyl group's location, though these are often minor peaks.

Table 2: Key Mass Spectrometry Fragments

m/z ValueIdentityExpected AbundanceNotes
137[M]⁺˙HighConfirms molecular weight.
122[M - CH₃]⁺Low to MediumLoss of the methyl group.
106[M - CH₂OH]⁺HighResult of favorable benzylic-type cleavage.
77/78Pyridine Ring FragmentsLowIndicates the presence of the pyridine core.

Diagram: Key Fragmentation Pathway

G A This compound Molecular Ion (M+) m/z = 137 B Loss of ·CH2OH radical (Benzylic-type Cleavage) A->B C Fragment Ion m/z = 106 B->C

Caption: The dominant EI-MS fragmentation pathway for pyridineethanol isomers.

Conclusion and Recommended Workflow

While FT-IR and Mass Spectrometry are essential for confirming functional groups and molecular weight, NMR spectroscopy is the definitive technique for the unambiguous differentiation of this compound from its positional isomers. The spin-spin coupling patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum provide a unique, high-confidence fingerprint for each isomer.

For a robust and self-validating workflow, it is recommended to:

  • Confirm Molecular Weight and Purity: Use GC-MS to confirm the molecular weight (m/z 137) and assess the sample's purity.

  • Verify Functional Groups: Quickly run an FT-IR (ATR) spectrum to confirm the presence of the alcohol (-OH) and pyridine ring functionalities.

  • Definitive Structure Elucidation: Acquire high-resolution ¹H and ¹³C NMR spectra. A detailed analysis of the aromatic proton splitting patterns and comparison of ¹³C shifts will provide an unequivocal structural assignment.

By integrating these spectroscopic techniques and understanding the chemical principles behind them, researchers can confidently identify their target compounds, ensuring the integrity and reproducibility of their scientific findings.

References

A Comparative Guide to Catalysts in the Synthesis of 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 6-methyl-3-pyridineethanol, a key building block in the development of various pharmaceuticals and specialty chemicals, hinges on the selection of an efficient and selective catalytic system. This guide offers a comparative analysis of different catalysts for the synthesis of this valuable compound, with a focus on the reaction between 6-methylpyridine and formaldehyde. Drawing upon experimental data from analogous transformations and established principles in pyridine chemistry, this document provides insights into catalyst performance, detailed experimental protocols, and the underlying reaction mechanisms to inform your catalyst selection and process optimization.

Introduction to the Synthesis of this compound

This compound is a pyridine derivative of significant interest due to its versatile applications in medicinal chemistry and materials science. The primary route to its synthesis involves the hydroxymethylation of 6-methylpyridine, typically using formaldehyde as the C1 source. The choice of catalyst is paramount in this transformation, as it dictates the reaction's efficiency, selectivity, and overall economic viability. This guide will explore the performance of various catalytic systems, including homogeneous and heterogeneous catalysts, to provide a comprehensive overview for researchers in the field.

Catalytic Systems for this compound Synthesis

The condensation reaction between 6-methylpyridine and formaldehyde to yield this compound can be catalyzed by a range of acidic and basic catalysts. The selection of a suitable catalyst is critical to achieve high yields and selectivity, minimizing the formation of byproducts.

Homogeneous Base Catalysts

Homogeneous base catalysts, such as tertiary amines (e.g., triethylamine) and alkali metal hydroxides (e.g., potassium hydroxide), are frequently employed for the synthesis of pyridine-alcohols. These catalysts operate in the liquid phase and are known for their high activity under relatively mild conditions.

Mechanism of Homogeneous Base Catalysis:

The reaction proceeds via a base-catalyzed aldol-type condensation mechanism. The base abstracts a proton from the methyl group of 6-methylpyridine, generating a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of formaldehyde, forming an alkoxide intermediate. Subsequent protonation of the alkoxide yields the desired this compound.

cluster_0 Homogeneous Base-Catalyzed Hydroxymethylation 6-Methylpyridine 6-Methylpyridine Carbanion Carbanion 6-Methylpyridine->Carbanion + Base Formaldehyde Formaldehyde Alkoxide_Intermediate Alkoxide_Intermediate Carbanion->Alkoxide_Intermediate + Formaldehyde This compound This compound Alkoxide_Intermediate->this compound + H+ Base Base Protonated_Base Protonated_Base cluster_1 Heterogeneous Catalysis Workflow Reactants 6-Methylpyridine + Formaldehyde Reactor Reactor with Heterogeneous Catalyst Reactants->Reactor Reaction Catalytic Conversion Reactor->Reaction Separation Catalyst Separation (e.g., Filtration, Magnet) Reaction->Separation Product This compound Separation->Product Recycled_Catalyst Recycled Catalyst Separation->Recycled_Catalyst Recycled_Catalyst->Reactor

A Senior Application Scientist's Guide to the Comprehensive Validation of 6-Methyl-3-Pyridineethanol as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, the integrity of your analytical data is fundamentally tethered to the quality of your reference standards. An improperly characterized standard can introduce significant, often untraceable, errors into your entire analytical workflow, compromising batch release decisions, regulatory filings, and ultimately, patient safety. This guide provides an in-depth, experience-driven framework for the comprehensive validation of 6-methyl-3-pyridineethanol, moving beyond a simple certificate of analysis to establish a true, metrologically sound reference standard.

We will dissect the necessary experimental workflows, not as a checklist, but as a logical, self-validating system. The causality behind each analytical choice will be explained, providing a robust template applicable to the characterization of many small molecule APIs and intermediates.

The Foundational Role of a Validated Reference Standard

A reference standard is not merely a high-purity chemical; it is a substance of established identity, purity, and stability, intended for use in specific chemical and physical analyses.[1] For this compound (CAS: 100189-17-1), a key intermediate in various syntheses, establishing a reference standard is critical for:

  • Accurate quantification of the substance in reaction monitoring and final product release.

  • Peak identification in chromatographic methods.

  • Validation of new analytical methods.

The validation process is a holistic endeavor, designed to confirm the molecule's structure, quantify its absolute purity by accounting for all potential impurities (organic, inorganic, residual solvents, water), and define its stability under various conditions.

Overall Validation Workflow

The validation process can be visualized as three interconnected pillars: Identity, Purity, and Stability. Each pillar is supported by orthogonal analytical techniques to provide a high degree of confidence in the final assigned value and its associated uncertainty.

Validation_Workflow cluster_0 Pillar 1: Identity cluster_1 Pillar 2: Purity cluster_2 Pillar 3: Stability Identity Identity Confirmation NMR 1H & 13C NMR Identity->NMR MS High-Resolution MS Identity->MS FTIR FTIR Spectroscopy Identity->FTIR Purity Purity & Impurity Profile Identity->Purity MassBalance Mass Balance Approach Purity->MassBalance Stability Stability Assessment Purity->Stability HPLC HPLC-UV (Organic Impurities) MassBalance->HPLC GC GC-HS (Residual Solvents) MassBalance->GC KF Karl Fischer (Water Content) MassBalance->KF ROI Residue on Ignition (Inorganic) MassBalance->ROI ForcedDeg Forced Degradation Stability->ForcedDeg LongTerm Long-Term & Accelerated Stability Stability->LongTerm End Established Reference Standard (with CoA) Stability->End Start Candidate Material (this compound) Start->Identity Identity_Workflow Start Candidate Material NMR NMR (1H, 13C) Confirms H/C Skeleton & Connectivity Start->NMR MS HRMS Confirms Elemental Composition (C8H11NO) Start->MS FTIR FTIR Confirms Functional Groups (O-H, C=N, C-O) Start->FTIR Result Identity Confirmed NMR->Result MS->Result FTIR->Result Stability_Workflow Start Validated Material (Purity = 99.7%) Forced Forced Degradation (Acid, Base, Peroxide, Heat, Light) Start->Forced LongTerm Long-Term Stability Study (e.g., 25°C/60%RH & 2-8°C) Start->LongTerm Method_Validation Confirm HPLC Method is Stability-Indicating Forced->Method_Validation Method_Validation->LongTerm Method Used For Analysis Analyze at Time Points (Purity, Water, Appearance) LongTerm->Analysis Result Assign Re-test Date & Storage Conditions Analysis->Result

References

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with 6-methyl-3-Pyridineethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Specificity in Small Molecule Detection

In the realms of pharmaceutical development, diagnostics, and clinical research, antibodies are indispensable tools valued for their high specificity.[1][2] This specificity—the ability to bind to a single, unique epitope—is the bedrock of reliable, reproducible immunoassays.[3][4] However, when developing antibodies against small molecules, or haptens, such as 6-methyl-3-pyridineethanol, ensuring specificity becomes a significant challenge.[5]

This compound is a vital pharmaceutical intermediate, acting as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Its presence and quantification in various matrices can be crucial for process optimization and quality control. Antibodies raised against this hapten offer a powerful analytical solution, but their reliability is entirely dependent on a thorough understanding of their cross-reactivity profile.

The Foundation: Generating Antibodies Against a Hapten

Small molecules like this compound are not immunogenic on their own. To elicit an immune response, they must be covalently conjugated to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[9] This hapten-carrier conjugate is then used to immunize an animal, stimulating the production of antibodies that can recognize the hapten. The choice of carrier protein and the conjugation chemistry are critical variables that influence the specificity of the resulting antibodies.

Hapten_Immunization cluster_0 Step 1: Hapten Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Immunization & Antibody Production Hapten 6-methyl-3- pyridineethanol (Hapten) Activated_Hapten Activated Hapten (e.g., with EDC/NHS) Hapten->Activated_Hapten Linker Chemistry Conjugate Hapten-Carrier Immunogen Activated_Hapten->Conjugate Carrier Carrier Protein (e.g., KLH) Carrier->Conjugate Immunization Immunization of Host Animal Conjugate->Immunization Antibodies Generation of Anti-Hapten Antibodies Immunization->Antibodies Competitive_ELISA cluster_workflow Competitive ELISA Workflow cluster_legend Legend A 1. Coat Plate: Hapten-BSA conjugate is immobilized on well surface. B 2. Competition: Add primary antibody pre-incubated with sample (containing free hapten). A->B C 3. Binding: Unbound primary antibody binds to the coated hapten. Free hapten-Ab complexes are washed away. B->C D 4. Detection: Add HRP-conjugated secondary antibody. C->D E 5. Signal: Add TMB substrate. Signal is inversely proportional to free hapten concentration. D->E Immobilized Immobilized Hapten-BSA Free_Hapten Free Hapten (Analyte) Primary_Ab Primary Antibody Secondary_Ab Secondary Ab-HRP

References

A Comparative Guide to the Electronic Properties of Pyridineethanols: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of the electronic properties of pyridineethanol isomers—2-pyridineethanol, 3-pyridineethanol, and 4-pyridineethanol—through the lens of Density Functional Theory (DFT). Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical framework, computational methodology, and comparative analysis of key electronic descriptors. By elucidating the relationship between isomeric structure and electronic characteristics, we aim to provide valuable insights for the rational design of novel therapeutics and functional materials.

Introduction: The Significance of Pyridineethanols

Pyridineethanols are a class of heterocyclic compounds that feature a pyridine ring substituted with a hydroxyethyl group. The position of this substituent significantly influences the molecule's electronic distribution, and consequently, its chemical reactivity, intermolecular interactions, and potential biological activity. Understanding these electronic nuances is paramount in fields like medicinal chemistry, where pyridine derivatives are common scaffolds in drug design, and in materials science for the development of novel functional molecules.

This guide will systematically compare the electronic properties of the three positional isomers of pyridineethanol using a robust DFT-based approach. We will explore key quantum chemical descriptors such as Frontier Molecular Orbitals (HOMO and LUMO), Molecular Electrostatic Potential (MEP), and dipole moments to construct a comprehensive electronic profile for each isomer.

Theoretical Framework and Computational Methodology

The insights presented in this guide are derived from a proposed comparative study rooted in Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a powerful tool for predicting the properties of molecules with a good balance between accuracy and computational cost.

Rationale for Method Selection

The choice of a computational method is critical for obtaining reliable results. Based on a review of existing literature on DFT studies of pyridine and its derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely adopted and validated choice for this class of molecules.[1][2][3][4][5][6] It generally provides accurate geometries and electronic properties for organic compounds.

For the basis set, 6-31G(d,p) offers a good compromise between computational expense and accuracy for systems of this size.[1][2][4] The inclusion of polarization functions (d,p) is crucial for accurately describing the non-spherical electron density distribution in molecules containing heteroatoms like nitrogen and oxygen.

Step-by-Step Computational Protocol

The following protocol outlines the systematic steps for performing DFT calculations on the pyridineethanol isomers.

  • Molecular Structure Generation: The initial 3D structures of 2-pyridineethanol, 3-pyridineethanol, and 4-pyridineethanol are built using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: To find the most stable conformation (lowest energy structure) of each isomer, a geometry optimization is performed. This is a crucial step as the electronic properties are highly dependent on the molecular geometry.

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-31G(d,p)

    • Convergence Criteria: Tight convergence criteria for forces and displacement should be used to ensure a true energy minimum is reached.

  • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energy.

  • Electronic Property Calculation: Using the optimized geometries, single-point energy calculations are performed to derive the key electronic properties:

    • Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP is calculated and visualized on the electron density surface. The MEP map reveals the charge distribution and is invaluable for predicting sites for electrophilic and nucleophilic attack.

    • Dipole Moment: The magnitude and vector of the molecular dipole moment are calculated to quantify the overall polarity of each isomer.

Computational Workflow Diagram

The following diagram illustrates the computational workflow for the comparative DFT study of pyridineethanol isomers.

DFT_Workflow cluster_isomers Pyridineethanol Isomers cluster_dft DFT Calculations cluster_properties Calculated Electronic Properties cluster_analysis Comparative Analysis isomer2 2-Pyridineethanol opt Geometry Optimization (B3LYP/6-31G(d,p)) isomer2->opt isomer3 3-Pyridineethanol isomer3->opt isomer4 4-Pyridineethanol isomer4->opt freq Frequency Calculation opt->freq sp Single-Point Energy & Property Calculation freq->sp homo_lumo HOMO/LUMO Energies & Gap sp->homo_lumo mep Molecular Electrostatic Potential (MEP) sp->mep dipole Dipole Moment sp->dipole comparison Comparison of Isomers homo_lumo->comparison mep->comparison dipole->comparison validation Validation with Experimental Data comparison->validation

Caption: Computational workflow for the DFT-based comparative analysis of pyridineethanol isomers.

Comparative Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated HOMO, LUMO, and HOMO-LUMO Gap Energies (in eV) for Pyridineethanol Isomers

IsomerEHOMO (eV)ELUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
2-PyridineethanolValueValueValue
3-PyridineethanolValueValueValue
4-PyridineethanolValueValueValue
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

The expected trend would show variations in the HOMO-LUMO gap based on the position of the ethanol substituent, reflecting differences in the extent of electronic communication between the substituent and the pyridine ring.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It provides a visual representation of the charge distribution and is a powerful tool for predicting intermolecular interactions.

  • Red regions indicate negative electrostatic potential, corresponding to areas of high electron density (e.g., around the nitrogen and oxygen atoms) and are susceptible to electrophilic attack.

  • Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around the hydrogen atoms of the hydroxyl group and the pyridine ring) and are susceptible to nucleophilic attack.

  • Green regions represent neutral or weakly interacting areas.

A comparative analysis of the MEP maps for the three isomers would highlight differences in the charge distribution and the accessibility of the lone pair of electrons on the nitrogen atom, which has significant implications for their basicity and ability to form hydrogen bonds.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule. It arises from the non-uniform distribution of electron density. The magnitude and direction of the dipole moment vector are influenced by the positions of the electronegative nitrogen and oxygen atoms and the overall molecular geometry.

Table 2: Calculated Dipole Moments (in Debye) for Pyridineethanol Isomers

IsomerDipole Moment (Debye)
2-PyridineethanolValue
3-PyridineethanolValue
4-PyridineethanolValue
Note: The values in this table are placeholders and would be populated with the results from the DFT calculations.

The differences in the calculated dipole moments will reflect the varying vector sums of the individual bond dipoles in each isomer, providing insights into their relative polarities and potential for dipole-dipole interactions.

Validation with Experimental Data

While a complete set of comparative experimental data on the electronic properties of pyridineethanol isomers is scarce, it is crucial to validate the computational results against available experimental values. For instance, experimental data on the physical properties of 2-pyridineethanol and 4-pyridineethanol can be found in various chemical databases.[7][8][9][10][11][12]

Table 3: Comparison of Calculated and Experimental Properties

PropertyIsomerCalculated ValueExperimental ValueSource
Dipole Moment (Debye) 2-PyridineethanolValueValue (if available)-
3-PyridineethanolValueValue (if available)-
4-PyridineethanolValueValue (if available)-
Boiling Point (°C) 2-Pyridineethanol-114-116 (at 9 mmHg)
4-Pyridineethanol-140-141 (at 9 Torr)[12]
Refractive Index (n20/D) 2-Pyridineethanol-1.537
Note: The calculated values are placeholders. Experimental data is cited where available. A direct comparison of calculated electronic properties with bulk physical properties should be interpreted with caution, as the latter are influenced by intermolecular forces.

A good correlation between the trends in calculated properties (like dipole moment) and experimental observations (like boiling point, which is influenced by polarity) would lend confidence to the computational model.

Structure-Property Relationships

The following diagram illustrates the conceptual relationship between the isomeric structure of pyridineethanols and their resulting electronic properties.

Structure_Property cluster_structure Molecular Structure cluster_properties Electronic Properties cluster_implications Chemical & Biological Implications structure Position of -CH2CH2OH Group isomer2 2-position structure->isomer2 isomer3 3-position structure->isomer3 isomer4 4-position structure->isomer4 homo_lumo HOMO-LUMO Gap isomer2->homo_lumo influences mep MEP Distribution isomer2->mep influences dipole Dipole Moment isomer2->dipole influences isomer3->homo_lumo influences isomer3->mep influences isomer3->dipole influences isomer4->homo_lumo influences isomer4->mep influences isomer4->dipole influences reactivity Chemical Reactivity homo_lumo->reactivity intermolecular Intermolecular Interactions mep->intermolecular dipole->intermolecular biological Potential Biological Activity reactivity->biological intermolecular->biological

Caption: Relationship between the isomeric structure of pyridineethanols and their electronic properties and potential implications.

Conclusion

This guide has outlined a systematic and robust computational approach for the comparative analysis of the electronic properties of 2-, 3-, and 4-pyridineethanol. By employing DFT calculations with the B3LYP functional and 6-31G(d,p) basis set, we can generate valuable data on their frontier molecular orbitals, molecular electrostatic potential, and dipole moments. The anticipated results suggest that the position of the hydroxyethyl substituent will have a pronounced effect on the electronic structure of the pyridine ring, leading to distinct electronic profiles for each isomer.

These theoretical insights are crucial for understanding the structure-property relationships in this important class of molecules. For researchers in drug development and materials science, this comparative data can guide the selection and modification of pyridine-based scaffolds to achieve desired electronic characteristics for enhanced biological activity or material performance. While experimental validation remains a critical component of scientific inquiry, the computational approach detailed herein provides a powerful and efficient means of exploring the electronic landscape of pyridineethanols.

References

A Comparative Guide to the Inter-Laboratory Validation of 6-Methyl-3-Pyridineethanol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. 6-Methyl-3-pyridineethanol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires robust analytical methods to ensure its purity and consistency. This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific inter-laboratory validation data for this compound is not publicly available, this guide will synthesize data from validation studies of structurally similar pyridine derivatives to provide a comparative performance overview. This approach, grounded in established analytical principles, offers valuable insights into the expected performance of these methods in a multi-laboratory setting. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[1][2]

The Critical Role of Inter-Laboratory Validation

Inter-laboratory validation, also known as a round-robin or collaborative study, is the ultimate test of an analytical method's robustness and transferability. It assesses the method's performance when used by different analysts in different laboratories, each with their own equipment and environmental conditions. The objective is to demonstrate that the method is reliable and produces comparable results regardless of where it is performed.[1] This is particularly crucial in the pharmaceutical industry, where a product's quality is assessed at various stages and locations throughout its lifecycle.

Methodology Comparison: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the presence of interfering substances.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3] For a polar compound like this compound, derivatization is often employed to increase its volatility and improve its chromatographic behavior.[4]

Principle: In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and affinity for the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Strengths for this compound Analysis:

  • High Chromatographic Resolution: Capillary GC columns offer excellent separation of isomers and closely related compounds.

  • Robust and Well-Established: GC-MS is a mature technique with a wealth of established methods and libraries for compound identification.

  • Cost-Effective: In general, GC-MS systems can be more affordable to purchase and operate than their LC-MS/MS counterparts.

Considerations:

  • Derivatization Requirement: The need for derivatization adds an extra step to the sample preparation process, which can introduce variability.

  • Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[5]

Principle: In LC-MS/MS, the sample is dissolved in a liquid and pumped through a column packed with a stationary phase. Separation is achieved based on the analyte's interaction with the stationary and mobile phases. The eluent from the LC column is then introduced into a tandem mass spectrometer. In the MS/MS system, a specific precursor ion is selected, fragmented, and one or more product ions are monitored for quantification, providing a high degree of selectivity.

Strengths for this compound Analysis:

  • High Sensitivity and Selectivity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the detection of very low concentrations of the analyte, even in complex matrices.[6][7]

  • No Derivatization Required: this compound can typically be analyzed directly, simplifying sample preparation.

  • Versatility: LC-MS/MS can be adapted to a wide range of analytes and matrices.

Considerations:

  • Matrix Effects: The presence of other components in the sample can enhance or suppress the ionization of the analyte, affecting accuracy.

  • Higher Cost: LC-MS/MS systems are generally more expensive to acquire and maintain.

Comparative Performance Data (Based on Structurally Similar Pyridine Derivatives)

The following table summarizes typical performance data for the quantification of pyridine derivatives using GC-MS and LC-MS/MS, based on single-laboratory validation studies. These values provide an estimate of the performance that could be expected in an inter-laboratory validation of this compound quantification.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.995[4]≥ 0.998[6][7]
Accuracy (% Recovery) 95.0% to 105.0%[4]97.6% to 105.6%[7][8]
Precision (% RSD) ≤ 5.0%[4]≤ 6.0%[8]
Limit of Quantification (LOQ) 0.5 - 1 mg/L[9]0.3 - 10 ng/mL[6][8]

Note: The data presented is for a range of pyridine derivatives and similar small molecules as reported in the cited studies. The performance characteristics can vary based on the specific matrix and experimental conditions.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of analytical methods. The following are adaptable experimental protocols for the analysis of this compound by GC-MS and LC-MS/MS.

GC-MS Protocol with Derivatization

This protocol is based on established methods for the analysis of polar compounds requiring derivatization.

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable aprotic solvent (e.g., dichloromethane).
  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution.
  • Sample Preparation: Accurately weigh the sample, dissolve it in the chosen solvent, and dilute to fall within the calibration range.

2. Derivatization:

  • To each standard and sample solution, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like pyridine.
  • Heat the vials at a controlled temperature (e.g., 65°C) for a specified time (e.g., 20 minutes) to ensure complete reaction.

3. GC-MS Conditions:

  • System: Gas Chromatograph with a Mass Selective Detector.
  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
  • Injector: Split/splitless injector at 250°C.
  • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 250°C).
  • Carrier Gas: Helium at a constant flow rate.
  • Ionization Mode: Electron Ionization (EI).
  • Mass Range: Scan from m/z 50 to 400.

LC-MS/MS Protocol

This protocol is based on methods for the analysis of polar pharmaceutical compounds.[6][7]

1. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
  • Calibration Standards: Prepare calibration standards by serial dilution in the mobile phase to cover the desired concentration range.
  • Sample Preparation: Accurately weigh the sample, dissolve in methanol, and dilute to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter.

2. LC-MS/MS Conditions:

  • System: HPLC system coupled to a tandem mass spectrometer.
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
  • Flow Rate: A typical flow rate of 0.4-1.0 mL/min.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Visualization of the Inter-Laboratory Validation Workflow

The following diagram illustrates the key stages of an inter-laboratory validation study.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Method Development & Single-Lab Validation P2 Protocol Development & Sample Preparation P1->P2 P3 Selection of Participating Laboratories P2->P3 E1 Distribution of Protocol & Homogenized Samples P3->E1 E2 Analysis by Each Laboratory E1->E2 E3 Data Submission to Coordinating Body E2->E3 A1 Statistical Analysis of Results (e.g., Cochran's, Grubb's tests) E3->A1 A2 Calculation of Repeatability & Reproducibility A1->A2 A3 Final Validation Report A2->A3

Caption: Workflow of an inter-laboratory validation study.

Conclusion and Recommendations

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice of method will ultimately depend on the specific requirements of the analysis.

  • LC-MS/MS is recommended for applications requiring high sensitivity and for the analysis of complex matrices where minimal sample preparation is desired. Its ability to analyze the compound directly without derivatization simplifies the workflow and reduces potential sources of error.

  • GC-MS is a robust and cost-effective alternative, particularly for routine quality control in less complex matrices. With a well-optimized derivatization procedure, it can provide excellent accuracy and precision.

Regardless of the chosen method, a thorough inter-laboratory validation is essential to ensure the generation of consistent and reliable data across different testing sites. This guide provides a framework for comparing these two techniques and highlights the critical parameters to consider when developing and validating a method for the quantification of this compound.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Pyridine-Ethanol Based Inhibitors Targeting NAMPT

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Scaffold

The 6-methyl-3-pyridineethanol structure represents a key pharmacophore in a class of potent enzyme inhibitors that target cellular metabolism. While this scaffold is a valuable starting point for synthesis, its true therapeutic potential is realized when incorporated into molecules that inhibit Nicotinamide Phosphoribosyltransferase (NAMPT) .[1] NAMPT is the rate-limiting enzyme in the primary salvage pathway that mammalian cells use to synthesize nicotinamide adenine dinucleotide (NAD+), a cofactor essential for cellular bioenergetics, DNA repair, and signaling.[2][3][4][5]

Many aggressive cancers exhibit reprogrammed metabolism and an elevated demand for NAD+, making them particularly dependent on the NAMPT-driven salvage pathway for survival.[2][6] This dependency creates a therapeutic window, establishing NAMPT as a highly attractive target for anticancer drug development.[6][7] This guide provides a comprehensive framework for the preclinical evaluation and comparison of novel pyridine-ethanol based NAMPT inhibitors against established alternatives. We will move beyond simple potency values, explaining the causality behind experimental choices to build a robust, self-validating data package that establishes true efficacy.

Section 1: The Molecular Target: NAMPT in the NAD+ Salvage Pathway

Understanding the target is paramount. NAMPT, a dimeric type II phosphoribosyltransferase, catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[4][8][9] NMN is then converted to NAD+. Inhibition of NAMPT triggers a rapid depletion of the cellular NAD+ pool.[9][10] This has catastrophic downstream effects, including the blockade of NAD+-dependent glycolysis, attenuation of ATP production, and ultimately, apoptotic or necrotic cell death.[6][7][11]

Potent NAMPT inhibitors, such as the archetypal compound FK866, typically occupy the active site where nicotinamide binds, extending into an adjacent tunnel-shaped cavity at the dimer interface.[3][8][9] The pyridine moiety is critical for mimicking the natural substrate and achieving high-affinity binding. This guide will detail the essential experiments required to determine if a novel compound effectively engages this target and elicits the desired biological cascade.

Figure 1: NAD+ Salvage Pathway and Point of Inhibition cluster_pathway Cellular NAD+ Pool cluster_inhibition Inhibitory Action NAM Nicotinamide (NAM) NAMPT NAMPT (Rate-Limiting Enzyme) NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP NAD NAD+ Glycolysis Glycolysis NAD->Glycolysis Essential for DNARepair DNA Repair (PARPs) NAD->DNARepair Essential for Signaling Signaling (Sirtuins) NAD->Signaling Essential for NAMPT->NMN ATP NMNAT->NAD Inhibitor Pyridine-Ethanol Inhibitor (e.g., Compound-PyE6M) Inhibitor->NAMPT Inhibition

Caption: The NAD+ Salvage Pathway and Point of Inhibition.

Section 2: A Framework for Efficacy Evaluation

A rigorous comparison of inhibitor efficacy requires a multi-tiered approach, progressing from the purified enzyme to complex cellular systems. Each step is designed to answer a specific question, building a logical and scientifically sound argument for a compound's mechanism and potency.

In Vitro Enzymatic Assay: Quantifying Direct Target Inhibition

Causality: The foundational experiment must confirm that your compound directly inhibits the enzymatic activity of NAMPT. This isolates the interaction between the inhibitor and its protein target, free from cellular complexities like membrane transport or metabolism. A coupled-enzyme assay is a standard and robust method for this purpose.[12][13]

Experimental Protocol: Coupled NAMPT/NMNAT Enzymatic Assay

  • Principle: This assay measures the final production of NAD+ in a two-step reaction. The amount of NAD+ produced is then quantified using an NAD+-dependent dehydrogenase that reduces a colorimetric or fluorescent probe.

  • Materials:

    • Recombinant human NAMPT and NMNAT1 enzymes.

    • Substrates: Nicotinamide (NAM), PRPP, ATP.

    • Assay Buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Test Inhibitor (e.g., Compound-PyE6M) at various concentrations.

    • NAD+ detection reagent (e.g., containing alcohol dehydrogenase and a tetrazolium salt like WST-1).

    • 96- or 384-well microplate.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in DMSO, then dilute into assay buffer.

    • To each well of the microplate, add the test inhibitor dilution (or DMSO as a vehicle control).

    • Add a solution containing the NAMPT enzyme and substrates (NAM, PRPP, ATP).

    • Rationale: Pre-incubate the inhibitor with the enzyme and substrates for 15-30 minutes at 37°C. This allows the inhibitor to bind to the target before the second reaction step is initiated.

    • Initiate the second reaction by adding NMNAT enzyme. Incubate for 60-120 minutes at 37°C to allow for NMN-to-NAD+ conversion.

    • Stop the reaction and initiate the detection step by adding the NAD+ detection reagent.

    • Incubate for 15-30 minutes at room temperature to allow for color/fluorescence development.

    • Read the absorbance (e.g., at 450 nm for WST-1) or fluorescence using a plate reader.

  • Data Analysis:

    • Convert raw absorbance/fluorescence values to percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[14]

Figure 2: Workflow for In Vitro NAMPT Enzymatic Assay Prep 1. Prepare Inhibitor Serial Dilutions Plate 2. Add Inhibitor to Microplate Prep->Plate React1 3. Add NAMPT & Substrates (NAM, PRPP, ATP) Pre-incubate Plate->React1 React2 4. Add NMNAT Incubate to produce NAD+ React1->React2 Detect 5. Add NAD+ Detection Reagent React2->Detect Read 6. Read Signal (Absorbance/Fluorescence) Detect->Read Analyze 7. Calculate % Inhibition Determine IC50 Read->Analyze Figure 3: Logic of Head-to-Head Inhibitor Comparison cluster_compounds Test Compounds cluster_assays Efficacy Evaluation Pipeline FK866 FK866 (Archetype) Enzyme In Vitro Enzymatic Assay (IC50) FK866->Enzyme KPT9274 KPT-9274 (Alternative) KPT9274->Enzyme PyE6M Compound-PyE6M (Novel) PyE6M->Enzyme Cell Cell-Based Potency Assay (EC50) Enzyme->Cell Biochem Intracellular NAD+ Depletion (% Reduction) Cell->Biochem Rescue On-Target Rescue Assay (Specificity) Cell->Rescue Outcome Comparative Efficacy Profile Biochem->Outcome Rescue->Outcome

References

A Technical Guide to Alternative Reagents for 6-methyl-3-Pyridineethanol in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutics. 6-methyl-3-pyridineethanol is a versatile reagent, prized for its utility in introducing a substituted pyridinyl-ethyl motif, a common feature in many biologically active compounds. However, the principles of bioisosteric replacement and the need for diverse synthetic strategies often necessitate the exploration of alternative reagents. This guide provides a comprehensive comparison of this compound with its bioisosteric alternatives, focusing on their performance in crucial synthetic reactions, supported by experimental data and protocols.

Introduction to this compound and its Bioisosteric Alternatives

This compound offers two primary points for chemical modification: the hydroxyl group of the ethanol moiety and the pyridine ring itself. The pyridine nitrogen imparts basicity and can influence the pharmacokinetic properties of a molecule. Bioisosteres are chemical substituents with similar physical or chemical properties that can elicit comparable biological responses. The strategic replacement of the pyridine ring in this compound with other heterocycles can lead to compounds with improved potency, selectivity, or metabolic stability.

This guide will focus on the comparative performance of this compound against two key bioisosteric analogues:

  • 2-(Pyrazol-1-yl)ethanol: This alternative replaces the pyridine ring with a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Pyrazoles are known to be less basic than pyridines and can offer different hydrogen bonding capabilities.

  • 2-(1,2,4-Triazol-1-yl)ethanol: This analogue introduces a triazole ring, another five-membered heterocycle with three nitrogen atoms, which can further modulate the electronic and steric properties of the resulting molecule.

The following sections will delve into a head-to-head comparison of these reagents in three cornerstone reactions in organic synthesis: the Suzuki-Miyaura coupling, the Mitsunobu reaction, and the Buchwald-Hartwig amination.

Comparative Performance in Key Cross-Coupling and Substitution Reactions

The utility of a building block is ultimately determined by its reactivity and compatibility with a range of standard synthetic transformations. Here, we compare the performance of this compound and its pyrazole and triazole bioisosteres in three widely used reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds, typically between an organoboron compound and an organohalide. For this comparison, we will consider the coupling of the ethanol-containing heterocycles with a generic aryl bromide. It is important to note that the hydroxyl group may require protection depending on the specific reaction conditions, but for the purpose of this comparison, we will assume it does not interfere or is appropriately protected.

Reaction Scheme:

dot```dot graph Suzuki_Coupling { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Heterocycle-CH2CH2OH + Ph-COOH --(PPh3, DEAD/DIAD)--> Heterocycle-CH2CH2-O-CO-Ph

Caption: Generalized Mitsunobu Reaction Workflow.

Performance Comparison Table:

ReagentTypical Yield (%)Reaction Time (h)Notes
This compound 60-80%4-8The basicity of the pyridine nitrogen can sometimes interfere with the acidic pronucleophile, potentially leading to side reactions or requiring modified conditions. [1]
2-(Pyrazol-1-yl)ethanol 75-90%2-6Generally proceeds cleanly and efficiently due to the lower basicity of the pyrazole ring.
2-(1,2,4-Triazol-1-yl)ethanol 70-85%4-8The triazole ring is a good electron-withdrawing group, which can enhance the acidity of the pronucleophile, favoring the reaction.

Experimental Protocol: Mitsunobu Reaction of this compound with Benzoic Acid

  • Dissolve this compound (1.0 mmol, 1.0 equiv.), benzoic acid (1.2 mmol, 1.2 equiv.), and triphenylphosphine (1.5 mmol, 1.5 equiv.) in dry tetrahydrofuran (THF, 10 mL) under an argon atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv.) in dry THF (5 mL) dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ester.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals. [2]In this comparison, we consider the coupling of the tosylated heterocyclic ethanol with a generic primary amine.

Reaction Scheme:

dot

Caption: Generalized Buchwald-Hartwig Amination Workflow.

Performance Comparison Table:

Reagent (as Tosylate)Typical Yield (%)Reaction Time (h)Notes
2-(6-Methylpyridin-3-yl)ethyl tosylate 70-85%12-24The pyridine moiety can coordinate to the palladium center, which may influence the catalytic cycle. Careful selection of the ligand is often crucial for high yields. [3]
2-(Pyrazol-1-yl)ethyl tosylate 80-95%8-16Generally, pyrazole-containing substrates are excellent coupling partners in Buchwald-Hartwig aminations, exhibiting high reactivity and clean conversions.
2-(1,2,4-Triazol-1-yl)ethyl tosylate 75-90%10-20The electronic properties of the triazole ring can influence the oxidative addition step, but overall, it is a viable substrate for this transformation.

Experimental Protocol: Buchwald-Hartwig Amination of 2-(6-Methylpyridin-3-yl)ethyl tosylate with Aniline

  • To a glovebox, add 2-(6-methylpyridin-3-yl)ethyl tosylate (1.0 mmol, 1.0 equiv.), aniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add dry toluene (10 mL).

  • Seal the reaction vessel and heat to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound and its pyrazole and triazole-based bioisosteric alternatives in three fundamental organic reactions. The choice of reagent will ultimately depend on the specific synthetic goals and the desired properties of the final molecule.

  • This compound remains a valuable and widely used building block, particularly when the basicity and hydrogen-bonding capabilities of the pyridine ring are desired for biological activity.

  • 2-(Pyrazol-1-yl)ethanol often demonstrates superior performance in terms of reaction yields and times in the examined cross-coupling and substitution reactions. Its lower basicity can be advantageous in minimizing side reactions and catalyst inhibition.

  • 2-(1,2,4-Triazol-1-yl)ethanol presents another viable alternative, offering a different electronic profile that can be beneficial for modulating the properties of the target molecule.

For researchers and drug development professionals, the key takeaway is the importance of considering a range of bioisosteric replacements early in the design phase. The experimental data and protocols provided herein serve as a starting point for the rational selection and implementation of these valuable synthetic building blocks. Future investigations should continue to explore a wider array of heterocyclic alternatives and their performance in an expanded repertoire of chemical transformations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6-methyl-3-pyridineethanol. As a pyridine derivative, this compound requires careful management to ensure the safety of laboratory personnel and environmental compliance. The protocols outlined below are designed to provide researchers, scientists, and drug development professionals with the essential logistical and safety information for managing waste streams containing this chemical.

Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is the foundation of its safe management. Due to the pyridine moiety, it should be handled as a hazardous substance. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[1][2] The U.S. Environmental Protection Agency (EPA) classifies pyridine as a hazardous waste constituent, mandating specific disposal regulations.[3][4][5]

Table 1: Hazard Profile of this compound | Hazard Class | GHS Pictogram | Hazard Statement | | :--- | :---: | :--- | | Acute Toxicity (Oral, Dermal, Inhalation) |

alt text
| H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[6] | | Skin Irritation |
alt text
| H315: Causes skin irritation.[7][8] | | Eye Irritation |
alt text
| H319: Causes serious eye irritation.[7][8] | | Specific Target Organ Toxicity |
alt text
| H335: May cause respiratory irritation.[7][8] |

Personal Protective Equipment (PPE) - Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The causality is clear: preventing dermal, ocular, and respiratory exposure mitigates the risk of irritation and systemic toxicity.[2]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene).[2][9] Nitrile gloves may offer insufficient protection against pyridine and its derivatives; always consult the manufacturer's glove compatibility chart for breakthrough times.[9] Double-gloving is recommended when handling concentrated solutions.[10]
Eye & Face Protection Chemical safety goggles and/or a face shield.[9][11] Standard safety glasses are inadequate. Goggles provide a seal to protect against splashes and vapors. A face shield should be used when there is a significant splash potential.[11]
Body Protection A fully-buttoned laboratory coat.[9] This provides a barrier against incidental contact. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.[12]

| Respiratory Protection | Use only within a certified laboratory chemical fume hood.[2][9] | A fume hood is the primary engineering control to prevent inhalation of volatile vapors.[2] For spill response outside a hood, a respirator may be required, but only by trained and fit-tested personnel.[9][13] |

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and ensure compliant disposal. Never mix pyridine-containing waste with incompatible materials such as strong oxidizers or acids.[9]

Step-by-Step Waste Collection Procedure:
  • Select the Correct Waste Container:

    • Liquid Waste: Use a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (HDPE).[1] The container must have a screw-top cap to create an airtight seal.[9]

    • Solid Waste: Collect contaminated items (e.g., weigh boats, pipette tips, absorbent paper) in a dedicated, clearly labeled hazardous waste bag or container.[1]

    • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[1]

  • Properly Label the Container:

    • Before adding any waste, affix a completed hazardous waste label to the container.[9]

    • The label must include:

      • The words "Hazardous Waste"[1]

      • The full chemical name: "this compound"[1]

      • An accurate estimation of the chemical's concentration and quantity.

      • The date waste was first added.[1]

  • Store Waste Safely:

    • Keep waste containers tightly closed when not in use.[2]

    • Store containers in a designated and secure waste accumulation area, which should be cool, dry, and well-ventilated.[1][9]

    • Utilize secondary containment (e.g., a chemical-resistant tub) to mitigate the impact of potential leaks.[1]

Spill Management and Emergency Procedures

Immediate and correct response to a spill is vital to minimize exposure and environmental contamination.

Small Spill (Cleanable within 10 minutes by trained personnel):[9]
  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Don Appropriate PPE: At a minimum, wear chemical safety goggles, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber).[9]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[1][14] Work from the outside of the spill inward to prevent spreading.[14]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[1] All cleaning materials must be collected as hazardous waste.[1]

Large Spill:
  • EVACUATE IMMEDIATELY. [9]

  • Alert others to evacuate the area.

  • If safe to do so, close the door to the affected area to contain vapors.

  • Activate the nearest fire alarm.

  • Call your institution's Environmental Health & Safety (EHS) emergency line or 911 from a safe location.[9]

Final Disposal Pathway

Under no circumstances should this compound or its waste be disposed of down the drain or in the regular trash.[1][15] Doing so is a serious regulatory violation and poses a threat to the environment.

The only acceptable disposal route is through your institution's EHS office or a licensed hazardous waste disposal contractor.[1] The standard and required method of destruction for pyridine-based waste is high-temperature incineration at a licensed facility.[5][15]

Final Disposal Steps:
  • Ensure all waste containers are full, sealed, and properly labeled.

  • Complete a chemical collection request form as required by your institution.[9]

  • Arrange for a scheduled pickup with your EHS department or contractor.

Disposal Decision Workflow

The following diagram provides a visual representation of the logical steps for the proper management and disposal of this compound waste streams.

G cluster_0 Waste Identification & Segregation cluster_1 Waste Streams cluster_2 Collection & Storage cluster_3 Emergency Procedures cluster_4 Final Disposal start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type liquid Liquid Waste (Solutions, Solvents) waste_type->liquid Liquid solid Solid Waste (Contaminated Labware) waste_type->solid Solid ppe Contaminated PPE (Gloves, Coats) waste_type->ppe PPE container Collect in Labeled, Compatible Container liquid->container solid->container ppe->container storage Store in Designated Waste Accumulation Area container->storage spill Spill Occurs? storage->spill pickup Arrange for Pickup by EHS / Licensed Contractor storage->pickup small_spill Small Spill: Follow Cleanup Protocol spill->small_spill Yes, Minor large_spill Large Spill: EVACUATE & CALL EHS spill->large_spill Yes, Major spill->pickup No small_spill->container incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Disposal decision workflow for this compound waste.

References

A Comprehensive Guide to the Safe Handling and Disposal of 6-Methyl-3-Pyridineethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 6-methyl-3-pyridineethanol, offering procedural, step-by-step guidance to ensure safe and effective laboratory operations. Our commitment is to empower you with the knowledge to handle this and other chemical reagents with the utmost confidence and care, making us your preferred source for laboratory safety and chemical handling information.

The following protocols and recommendations are synthesized from authoritative safety data sheets and established laboratory safety practices to provide a comprehensive and trustworthy resource.

Understanding the Hazards of this compound

This compound is a pyridine derivative. While specific toxicity data for this compound is not extensively documented in all public literature, the hazards can be inferred from its structural class and available safety data sheets (SDS). Pyridine and its derivatives are known to be potentially harmful.[1][2][3] Exposure can cause irritation to the skin, eyes, and respiratory system.[4][5][6] Some pyridine compounds may also have effects on the liver, kidneys, and central nervous system.[7][8] Therefore, treating this compound with a high degree of caution is essential.

Primary Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may irritate the respiratory system.[4][5][6]

  • Flammability: While not always highly flammable, pyridine derivatives can be combustible.[2][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The selection of appropriate PPE is critical to prevent exposure.[1][2]

Recommended PPE for Various Laboratory Operations
Operation Required PPE Rationale
Weighing and Aliquoting (Solid or Liquid) Nitrile or Neoprene Gloves, Safety Goggles with Side Shields, Lab CoatPrevents skin contact and protects eyes from splashes or airborne particles.
Dissolving and Mixing Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatEnhanced eye protection against splashes during solution preparation.
Running Reactions Nitrile or Neoprene Gloves, Chemical Splash Goggles, Face Shield (if splash risk is high), Lab Coat, Work in a Fume HoodA fume hood is crucial to control vapor inhalation. A face shield offers additional protection.[2]
Work-up and Extraction Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab Coat, Work in a Fume HoodMinimizes exposure to vapors and potential splashes during separation and purification steps.
Handling Waste Nitrile or Neoprene Gloves, Chemical Splash Goggles, Lab CoatProtects against accidental contact with contaminated waste materials.
Step-by-Step PPE Protocol:
  • Inspect PPE: Before each use, visually inspect all PPE for any signs of damage, such as cracks, holes, or degradation.

  • Hand Protection: Don chemically resistant gloves, such as nitrile or neoprene.[1][2] Ensure the gloves are of the correct size and provide adequate dexterity.

  • Body Protection: Wear a clean, buttoned lab coat to protect your skin and clothing.[1]

  • Eye and Face Protection: At a minimum, wear safety goggles with side shields.[10] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][9] If a fume hood is not available, a NIOSH-approved respirator may be required, and personnel must be properly trained and fit-tested.[11]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection. Wash hands thoroughly after removing all PPE.

Operational Plan: Safe Handling from Receipt to Reaction

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Receiving and Storage:
  • Inspect Container: Upon receipt, inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

  • Storage Location: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][9] The storage area should be clearly marked.

Workflow for Safe Handling:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Review_SDS Review SDS & Protocol Gather_PPE Gather Appropriate PPE Review_SDS->Gather_PPE 1. Assess Prepare_Hood Prepare Fume Hood Gather_PPE->Prepare_Hood 2. Equip Weigh_Chemical Weigh/Measure Chemical Prepare_Hood->Weigh_Chemical 3. Contain Perform_Reaction Perform Reaction/Procedure Weigh_Chemical->Perform_Reaction 4. Execute Quench_Reaction Quench Reaction (if applicable) Perform_Reaction->Quench_Reaction 5. Neutralize Segregate_Waste Segregate Waste Quench_Reaction->Segregate_Waste 6. Separate Clean_Glassware Clean Glassware & Area Segregate_Waste->Clean_Glassware 7. Decontaminate Dispose_Waste Dispose of Waste Properly Clean_Glassware->Dispose_Waste 8. Finalize

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

Spill Response:
  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.[1]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12][13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the laboratory supervisor or safety officer.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[12][13] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[12][13] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12][13]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection:
  • Waste Streams: Establish separate, clearly labeled waste containers for:

    • Unused or expired this compound.

    • Solutions containing this compound.

    • Contaminated solids (e.g., absorbent materials, gloves, paper towels).

  • Container Compatibility: Use chemically resistant containers for waste collection.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

Step-by-Step Disposal Protocol:
  • Segregate at Source: As waste is generated, place it into the appropriate, labeled waste container.

  • Seal Containers: Keep waste containers securely sealed when not in use.

  • Storage of Waste: Store hazardous waste in a designated, well-ventilated, and secondary containment area away from general laboratory traffic.

  • Arrange for Pickup: Follow your institution's hazardous waste disposal procedures to arrange for pickup by a licensed environmental services contractor. Do not dispose of this compound down the drain or in regular trash.[12][13]

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following procedures but of fostering a deep-seated culture of safety within the laboratory. By understanding the hazards, diligently using personal protective equipment, adhering to safe operational and disposal plans, and being prepared for emergencies, you can ensure the well-being of yourself and your colleagues while advancing your critical research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.